The 2-Methoxy-1H-Indole Scaffold: Discovery, Chemical Dynamics, and Pharmacological Applications
Executive Summary The indole ring is one of the most privileged scaffolds in medicinal chemistry and natural product synthesis. Within this chemical space, 2-methoxy-1H-indole (CAS: 1184915-80-7) represents a highly spec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indole ring is one of the most privileged scaffolds in medicinal chemistry and natural product synthesis. Within this chemical space, 2-methoxy-1H-indole (CAS: 1184915-80-7) represents a highly specialized derivative. Historically viewed as a simple building block, recent computational and synthetic advancements have revealed its unique physicochemical properties—most notably its spontaneous 1H-to-3H tautomerization and exceptional nucleophilicity. This in-depth technical guide explores the chemical dynamics, synthetic methodologies, and divergent pharmacological applications of 2-methoxy-1H-indole, providing a comprehensive resource for drug development professionals.
Physicochemical Properties & Tautomeric Dynamics
The 1H vs. 3H Tautomeric Equilibrium
In unsubstituted 1H-indole, the 1H tautomer is heavily favored to preserve the aromaticity of the fused pyrrole ring. However, introducing a methoxy group at the C2 position fundamentally alters the electronic landscape of the molecule. The strong electron-donating resonance (+M effect) of the methoxy oxygen pushes electron density into the ring, localizing heavily at the C3 position.
This electronic pressure stabilizes the imine-like indolenine structure, driving a spontaneous tautomeric shift from the 1H-indole form to the 3H-indole form. Computational density functional theory (DFT) studies confirm this phenomenon: while unsubstituted 1H-indole resists tautomerization (
Δ
G = +8.6 kcal/mol), 2-methoxy-1H-indole spontaneously exists in its 3H form with a thermodynamically favorable
Δ
G of -1.6 kcal/mol[1].
Nucleophilicity and the Mayr Scale
The localization of electron density at C3 directly translates to hyper-reactivity toward electrophiles. According to the Mayr nucleophilicity scale, which quantifies the reactivity of carbon-centered nucleophiles, unsubstituted indole possesses an N value of 5.6. In stark contrast, 2-methoxyindole exhibits an N value of 9.8[2]. This enhanced nucleophilicity makes it an ideal substrate for rapid electrophilic aromatic substitutions, including room-temperature ketone synthesis via TCFH–NMI activation of carboxylic acids[2].
Caption: Tautomeric equilibrium and nucleophilic activation of 2-methoxy-1H-indole.
Synthetic Methodologies
The synthesis of the 2-methoxyindole core requires careful control of regioselectivity. Direct methylation of indolin-2-one (oxindole) is the most direct historical route, but it requires specific reagents to favor O-alkylation over N-alkylation or C-alkylation[3].
Protocol: Regioselective O-Methylation of Indolin-2-one
To synthesize 2-methoxy-1H-indole, a "hard" alkylating agent must be used to target the hard oxygen nucleophile of the oxindole amide carbonyl, avoiding the softer nitrogen atom.
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve indolin-2-one (10 mmol) in 30 mL of anhydrous DCM.
Alkylation: Cool the solution to 0 °C using an ice bath. Add trimethyloxonium tetrafluoroborate (12 mmol) in one portion. Causality: Meerwein's salt is a potent, hard electrophile that kinetically favors reaction at the highly electronegative oxygen atom, trapping the lactim tautomer.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.
Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO
3
. Stir vigorously for 15 minutes to neutralize any tetrafluoroboric acid byproducts.
Extraction & Purification: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Analytical Validation:
1
H NMR (CDCl
3
): Look for the disappearance of the amide proton and the appearance of a sharp singlet at ~4.0 ppm, integrating to 3H (the -OCH
3
group).
13
C NMR: Ensure the disappearance of the carbonyl carbon (~178 ppm) and the presence of the C2 enol-ether carbon (~155 ppm).
Alternative Route: 2-Methoxyindole derivatives can also be synthesized via nucleophilic substitution of 1-methoxyindole-3-carbaldehyde using NaOMe in refluxing methanol, yielding 2-methoxyindole-3-carbaldehyde in up to 90% yield, which can subsequently be deformylated[4].
Pharmacological Applications & Drug Discovery
The 2-methoxyindole scaffold is not merely a synthetic intermediate; it is a critical pharmacophore embedded in several high-value therapeutic agents.
Neuropharmacology: 5-HT4 Receptor Antagonism
The 2-methoxyindole geometry closely mimics the indole core of serotonin (5-HT), making it an excellent scaffold for receptor modulation. GR125487, a highly selective 5-HT4 receptor antagonist, utilizes a 5-fluoro-2-methoxy-1H-indole-3-carboxylate core. In preclinical models (e.g., Suncus murinus), GR125487 effectively antagonizes 5-HT-induced emesis, proving critical in motion sickness and chemotherapy-induced nausea research[5].
Oncology: p97 AAA ATPase Inhibition
The p97 AAA ATPase is a critical enzyme in cellular protein homeostasis and a major target in oncology. During the hit-to-lead optimization of p97 inhibitors, researchers discovered that incorporating a 2-methoxyindole moiety significantly enhanced biochemical potency. For example, in the development of CB-5083 analogs, replacing a standard amino group with a methoxy group on the indole core led to an approximate 6-fold increase in potency (IC
50
< 100 nM) while favorably reducing the polar surface area (PSA)[3].
Metabolic & Alzheimer's Disease: DLD Inhibition
Impairment of the Tricarboxylic Acid (TCA) cycle is an early event in Alzheimer's Disease (AD) pathogenesis. 2-Methoxyindole-5-carboxylic acid (MICA) has been identified as a potent inhibitor of dihydrolipoamide dehydrogenase (DLD), an E3 subunit of the
α
-ketoglutarate dehydrogenase complex. In transgenic C. elegans models of AD, DLD inhibition by MICA prevents oxidative stress, significantly reduces the oligomerization of amyloid-beta (A
β
), and attenuates tau phosphorylation by enhancing glucose uptake[6].
Caption: Divergent pharmacological applications of the 2-methoxyindole scaffold.
Quantitative Data Summary
The following table synthesizes the critical physical and pharmacological metrics associated with 2-methoxy-1H-indole and its immediate derivatives, highlighting its superiority over unsubstituted indole in specific chemical and biological contexts.
2-Methoxy-1H-indole is a structurally deceptive molecule. While it appears as a simple functionalized heterocycle, its internal electronic dynamics—specifically its spontaneous 3H-tautomerization and high nucleophilicity—make it a powerful tool for synthetic chemists. Furthermore, its ability to mimic endogenous neurotransmitters while providing unique steric and electronic profiles has cemented its status as a highly valuable pharmacophore in the treatment of neurodegenerative diseases, oncology, and functional gastrointestinal disorders.
References
Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study. Cardiff University / ORCA. Available at:[Link]
TCFH–NMI Ketone Synthesis Inspired by Nucleophilicity Scales. Harvey Mudd College / ACS Publications. Available at:[Link]
Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). Journal of Medicinal Chemistry. Available at:[Link]
Impairment of Tricarboxylic Acid Cycle (TCA) Cycle in Alzheimer's Disease: Mechanisms, Implications, and Potential Therapies. Aging and Disease. Available at:[Link]
The effect of serotonin and serotonin receptor antagonists on motion sickness in Suncus murinus. Pharmacology Biochemistry and Behavior / University of Huddersfield. Available at:[Link]
Nucleophilic substitution reaction of 1-methoxyindole-3-carbaldehyde. Heterocycles. Available at:[Link]
synthesis and characterization of 2-methoxy-1H-indole
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-1H-indole Abstract The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-1H-indole
Abstract
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] Methoxy-substituted indoles, in particular, are of significant interest due to their enhanced reactivity and prevalence in neuroactive compounds.[1][3] This technical guide provides a comprehensive exploration of the synthesis and structural elucidation of 2-methoxy-1H-indole, a valuable building block in medicinal chemistry. We present a critical analysis of synthetic strategies, from classic acid-catalyzed cyclizations to modern palladium-catalyzed methods, offering field-proven insights into experimental design. Furthermore, this guide establishes a self-validating framework for the unambiguous characterization of the target molecule using a suite of spectroscopic techniques, including NMR, Mass Spectrometry, and Infrared Spectroscopy. This document is intended for researchers, chemists, and drug development professionals seeking a detailed and practical understanding of this important heterocyclic compound.
Strategic Approaches to the Synthesis of 2-Methoxy-1H-indole
The construction of the 2-methoxy-1H-indole scaffold can be approached through several distinct synthetic paradigms. The choice of method is often dictated by factors such as the availability of starting materials, desired scale, and tolerance for specific functional groups. We will explore two primary strategies: the classic Fischer indole synthesis and modern transition-metal-catalyzed cyclizations.
The Fischer Indole Synthesis: A Classic Transformed
The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains a robust and versatile method for constructing the indole core.[4][5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone.[5]
Mechanistic Rationale:
The power of the Fischer synthesis lies in its elegant and predictable mechanism. The key steps, as illustrated below, are:
Hydrazone Formation: Condensation of an arylhydrazine with a carbonyl compound.
Tautomerization: The hydrazone isomerizes to its enamine tautomer.
[7][7]-Sigmatropic Rearrangement: A concerted, thermally or acid-catalyzed rearrangement (analogous to a Claisen rearrangement) forms a di-imine intermediate. This is the crucial bond-forming step that sets up the indole framework.
Cyclization & Aromatization: The intermediate cyclizes and subsequently eliminates a molecule of ammonia, driven by the formation of the energetically favorable aromatic indole ring.[4][5]
For the synthesis of 2-methoxy-1H-indole, a direct approach using a methoxy-substituted carbonyl compound can be challenging. A more practical adaptation involves synthesizing a precursor like 2-oxoindole or a 2-carboxyindole, which can then be chemically modified to introduce the methoxy group. However, the foundational principles of the Fischer synthesis are critical for understanding indole chemistry.
Caption: Figure 1: Reaction Mechanism of the Fischer Indole Synthesis.
Palladium-Catalyzed Cyclizations: A Modern Approach
Transition metal catalysis has revolutionized organic synthesis, and the construction of indoles is no exception. Palladium-catalyzed methods, in particular, offer mild reaction conditions, high functional group tolerance, and excellent yields.[8][9] A common and effective strategy involves the intramolecular cyclization of o-alkynylanilines.[7]
Causality in Catalyst and Condition Selection:
The choice of a palladium catalyst, ligands, and solvent is critical for success. Catalysts like palladium(II) acetate (Pd(OAc)₂) are frequently used.[7] The reaction medium can significantly impact outcomes; for instance, aqueous micellar media using surfactants like TPGS-750-M have been shown to promote efficient cyclization, offering a greener alternative to traditional organic solvents.[7] These modern methods avoid the harsh acidic conditions of the Fischer synthesis, making them suitable for substrates with acid-labile functional groups.
Recommended Synthetic Protocol: A Two-Step Approach
A reliable and reproducible pathway to 2-methoxy-1H-indole involves the synthesis of 1-methoxy-1H-indole followed by a directed lithiation and reaction with an electrophile, or starting from a pre-functionalized indole. A practical route often begins with 2-oxoindole (oxindole).
Protocol: O-Methylation of 2-Oxoindole
This protocol outlines the conversion of commercially available 2-oxoindole to 2-methoxy-1H-indole via O-methylation. This approach offers high regioselectivity.
Materials:
2-Oxoindole (1.0 eq)
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-oxoindole (1.0 eq).
Solvent Addition: Add anhydrous THF via cannula under a nitrogen atmosphere. Cool the resulting suspension to 0 °C in an ice bath.
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred suspension. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the oxindole, forming the corresponding sodium salt. The reaction is allowed to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete deprotonation, which can be visually monitored by the cessation of hydrogen gas evolution.
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq) dropwise via the dropping funnel over 15 minutes. Causality Note: Methyl iodide is a potent electrophile for methylation. The reaction is performed at low temperature to control its exothermicity.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by silica gel flash column chromatography using a hexane/ethyl acetate gradient to afford 2-methoxy-1H-indole as a solid product.
Structural Elucidation and Characterization
Unambiguous characterization is paramount to validating the synthesis of 2-methoxy-1H-indole. The following section details the expected outcomes from standard analytical techniques, forming a self-validating system for structural confirmation.
Caption: Figure 2: General Workflow for Synthesis & Characterization.
Physical and Chemical Properties
A summary of the key physical and chemical identifiers for 2-methoxy-1H-indole is presented below.
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[11]
¹H NMR Spectroscopy:
The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms. The methoxy group provides a highly diagnostic signal.[12]
Predicted Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
Rationale
~8.0 - 8.5
br s
1H
N-H
The indole N-H proton is typically broad and downfield due to its acidic nature and potential for hydrogen bonding.
~7.5 - 7.6
d
1H
H-7
Aromatic proton adjacent to the nitrogen, deshielded.
~7.0 - 7.2
m
2H
H-4, H-6
Overlapping aromatic protons on the benzene ring.
~6.9 - 7.0
t
1H
H-5
Aromatic proton on the benzene ring.
~6.2 - 6.4
s
1H
H-3
Proton on the electron-rich pyrrole ring.
~3.9 - 4.1
s
3H
-OCH₃
A sharp singlet, characteristic of a methoxy group, integrating to three protons.[12][13]
¹³C NMR Spectroscopy:
The carbon NMR spectrum reveals the number of unique carbon environments. The chemical shift of the methoxy carbon is highly characteristic.[14]
Predicted Chemical Shift (δ) ppm
Assignment
Rationale
~158 - 162
C-2
Carbon directly attached to two heteroatoms (N and O), highly deshielded.
~136 - 138
C-7a
Bridgehead carbon of the benzene ring fused to the pyrrole nitrogen.
~128 - 130
C-3a
Bridgehead carbon of the pyrrole ring.
~120 - 124
C-5, C-6
Aromatic CH carbons of the benzene ring.
~110 - 115
C-4
Aromatic CH carbon of the benzene ring.
~100 - 105
C-7
Aromatic CH carbon of the benzene ring adjacent to nitrogen.
~95 - 98
C-3
Carbon of the pyrrole ring.
~55 - 58
-OCH₃
Typical chemical shift for a methoxy carbon attached to an sp² carbon.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Parameter
Value
Rationale
Molecular Ion [M]⁺
m/z 147
Corresponds to the molecular weight of C₉H₉NO.[15]
Key Fragments
m/z 132, 104
Loss of a methyl radical (-CH₃) from the molecular ion to give m/z 132. Subsequent loss of carbon monoxide (-CO) can lead to the fragment at m/z 104.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3300 - 3450
N-H Stretch
Indole N-H
3000 - 3100
C-H Stretch (sp²)
Aromatic C-H
2850 - 3000
C-H Stretch (sp³)
Methoxy C-H
1600 - 1620
C=C Stretch
Aromatic Ring
1230 - 1270
C-O Stretch (asymmetric)
Aryl-alkyl ether
1020 - 1050
C-O Stretch (symmetric)
Aryl-alkyl ether
Conclusion
This guide has detailed robust and verifiable methodologies for the . By understanding the causality behind different synthetic strategies—from the acid-catalyzed rearrangement of the Fischer synthesis to the milder conditions of modern palladium-catalyzed reactions—researchers can make informed decisions tailored to their specific laboratory context. The comprehensive characterization data provided serves as a benchmark for validating the identity and purity of the synthesized material. The protocols and data herein constitute a self-validating framework, empowering scientists in drug discovery and chemical research to confidently produce and utilize this valuable heterocyclic building block.
References
Nenitzescu indole synthesis - Wikipedia.
2-Methoxy-1H-indole | 1184915-80-7. Ambeed, Inc.
Cintio, M. D., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3879. MDPI. [Link]
Huma, A., et al. (2018). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Chemistry, 22(12), 1184-1215. Bentham Science.
Moser, A. (2026). Methoxy groups just stick out. ACD/Labs.
Fischer indole synthesis - Wikipedia.
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2020). RSC Advances, 10(42), 24964-25004. PMC. [Link]
The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles. (2025). Benchchem.
An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. (2025). Molecules, 30(9), 2073. MDPI.
Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. (2020). Molecules, 25(5), 1210. MDPI.
Heterogeneous Palladium Catalysts Applied to the Synthesis of 2- and 2,3-Functionalised Indoles. (2025).
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine. (2025). Benchchem.
1H-Indole, 5-methoxy-. NIST WebBook.
Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2023). Natural Product Communications, 18(6).
Spectroscopic Blueprint of 2-Methoxy-1H-Indole: An In-Depth Technical Guide
Abstract The indole nucleus is a cornerstone of numerous natural products and pharmaceutical agents. The introduction of a methoxy group at the 2-position of the indole scaffold profoundly influences its electronic prope...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The indole nucleus is a cornerstone of numerous natural products and pharmaceutical agents. The introduction of a methoxy group at the 2-position of the indole scaffold profoundly influences its electronic properties and reactivity, making 2-methoxy-1H-indole a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-methoxy-1H-indole. In the absence of publicly available experimental spectra, this document leverages high-fidelity predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and scientists, offering a detailed interpretation of the predicted spectra, standardized protocols for spectroscopic analysis, and a comparative discussion with its structural isomer, 5-methoxy-1H-indole, to highlight the nuanced effects of substituent placement on spectroscopic outcomes.
Introduction: The Significance of 2-Methoxy-1H-Indole
The indole ring system is a privileged scaffold in drug discovery, forming the core of a vast array of biologically active compounds. The position and nature of substituents on the indole ring are critical determinants of a molecule's pharmacological profile. The methoxy group, a potent electron-donating group, when placed at the 2-position, significantly modulates the electron density of the indole ring, thereby influencing its reactivity and potential biological interactions. A thorough understanding of the spectroscopic signature of 2-methoxy-1H-indole is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
This guide provides a detailed examination of the predicted spectroscopic data for 2-methoxy-1H-indole, offering insights into the expected chemical shifts, vibrational frequencies, and fragmentation patterns. By presenting this data alongside generalized, field-proven experimental protocols, we aim to equip researchers with the necessary tools for the confident characterization of this and related indole derivatives.
Molecular Structure and Isomeric Context
To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of 2-methoxy-1H-indole and understand its relationship with its isomers.
Caption: Molecular structures of 2-methoxy-1H-indole and its isomer 5-methoxy-1H-indole.
The different placement of the methoxy group results in distinct electronic environments for the protons and carbons, leading to unique spectroscopic signatures that allow for their unambiguous differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for 2-methoxy-1H-indole provide a detailed map of its carbon-hydrogen framework.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2-methoxy-1H-indole is characterized by distinct signals for the aromatic protons, the N-H proton, and the methoxy protons.
Predicted Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
Causality and Field-Proven Insights
~8.10
br s
1H
N-H
The N-H proton of the indole ring typically appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly variable depending on the solvent and concentration.
~7.55
d
1H
H-7
The protons on the benzene portion of the indole ring (H-4 to H-7) will appear as a complex multiplet or as distinct doublets and triplets, depending on the resolution. H-7 is expected to be downfield due to its proximity to the electronegative nitrogen atom.
~7.25
d
1H
H-4
H-4 is also influenced by the nitrogen atom and is expected to be downfield.
~7.10
t
1H
H-6
The H-6 proton will likely appear as a triplet due to coupling with H-5 and H-7.
~7.00
t
1H
H-5
The H-5 proton is expected to appear as a triplet, coupled to H-4 and H-6.
~6.30
s
1H
H-3
The proton at the 3-position is a singlet as it has no adjacent protons to couple with. Its upfield shift is influenced by the electron-donating methoxy group at the 2-position.
~3.90
s
3H
-OCH₃
Methoxy groups typically appear as a sharp singlet integrating to three protons.[1] Its chemical shift is characteristic and falls within the expected range for an aryl methyl ether.[1]
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted Chemical Shift (δ) ppm
Assignment
Causality and Field-Proven Insights
~158
C-2
The carbon atom directly attached to the electron-donating methoxy group and the nitrogen atom is expected to be significantly downfield.
~137
C-7a
The bridgehead carbon C-7a is typically found in the downfield region of the indole spectrum.
~129
C-3a
The other bridgehead carbon, C-3a, is also expected in the aromatic region.
~122
C-5
Aromatic CH carbon.
~121
C-6
Aromatic CH carbon.
~120
C-4
Aromatic CH carbon.
~110
C-7
Aromatic CH carbon.
~95
C-3
The C-3 carbon is shifted upfield due to the strong electron-donating effect of the methoxy group at the 2-position.
~55
-OCH₃
The carbon of the methoxy group typically resonates in this upfield region.[1]
Comparative Analysis with 5-Methoxy-1H-indole
The ¹H NMR spectrum of 5-methoxy-1H-indole would show a different splitting pattern for the aromatic protons. For instance, the H-4 proton would appear as a doublet, and the H-6 proton as a doublet of doublets. The methoxy group signal would remain a singlet but might have a slightly different chemical shift. In the ¹³C NMR spectrum, the C-5 carbon would be significantly downfield due to the attached methoxy group, while the C-2 and C-3 carbons would have chemical shifts more typical of an unsubstituted indole.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of indole derivatives is crucial for accurate structural determination.
Caption: Standardized workflow for NMR analysis of indole derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 2-methoxy-1H-indole is expected to show characteristic absorption bands for the N-H bond, C-H bonds, C=C bonds of the aromatic ring, and the C-O bond of the methoxy group.
Predicted IR Spectral Data
Predicted Wavenumber (cm⁻¹)
Vibration Type
Assignment
Causality and Field-Proven Insights
~3400
N-H stretch
Indole N-H
This sharp to medium intensity band is characteristic of the N-H stretching vibration in indoles.[2][3] Its position can be affected by hydrogen bonding.
~3100-3000
C-H stretch
Aromatic C-H
These absorptions are typical for C-H stretching vibrations in aromatic rings.
~2950, ~2850
C-H stretch
Aliphatic C-H (-OCH₃)
These bands correspond to the symmetric and asymmetric stretching vibrations of the methyl group.
~1620-1450
C=C stretch
Aromatic ring
Multiple bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the indole ring system.[2][3]
~1250
C-O stretch
Aryl-alkyl ether
A strong absorption band in this region is indicative of the C-O stretching vibration of the methoxy group attached to the aromatic ring.
~750
C-H bend
oop aromatic C-H
This strong band is characteristic of the out-of-plane C-H bending vibrations of the four adjacent protons on the benzene ring of the indole.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
2-Methoxy-1H-indole: A Versatile Scaffold for the Development of Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Among the vast array of indole derivatives, 2-methoxy-1H-indole stands out as a pivotal synthetic intermediate. While direct therapeutic applications of 2-methoxy-1H-indole are not extensively documented, its strategic functionalization has given rise to a diverse portfolio of derivatives with significant potential in oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis of the 2-methoxy-1H-indole core and delves into the therapeutic applications of its derivatives, highlighting key structure-activity relationships, mechanisms of action, and detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.
The 2-Methoxy-1H-indole Core: Synthesis and Properties
2-Methoxy-1H-indole is a solid at room temperature with a molecular weight of 147.18 g/mol . It is characterized by the presence of a methoxy group at the 2-position of the indole ring, which significantly influences its electronic properties and reactivity, making it a valuable precursor for a variety of chemical transformations.
Synthesis of the Indole Core
Several synthetic strategies can be employed to construct the 2-methoxy-1H-indole scaffold. A common approach involves the cyclization of suitable precursors. For instance, palladium-catalyzed cyclization of o-alkynylaniline derivatives provides an efficient route to 2-substituted indoles.[1]
Experimental Protocol: Palladium-Catalyzed Cyclization for 2-Substituted Indole Synthesis (General Procedure)
Reaction Setup: In a Schlenk tube, suspend the starting o-alkynylaniline derivative (1 equivalent) in a 3 wt% aqueous solution of TPGS-750-M under a nitrogen atmosphere.
Catalyst and Additive Addition: Sequentially add acetic acid (1 equivalent) and Pd(OAc)2 (0.05 equivalents).
Reaction Conditions: Heat the reaction mixture at 80 °C for 6 hours.
Work-up: After cooling, dilute the reaction mixture with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure and purify the residue by silica gel flash chromatography to yield the desired 2-substituted indole.
Therapeutic Applications of 2-Methoxy-1H-indole Derivatives
The true therapeutic potential of 2-methoxy-1H-indole lies in its derivatization. The indole core serves as a versatile template for the introduction of various pharmacophores, leading to compounds with a wide range of biological activities.
Anticancer Activity
Derivatives of 2-methoxy-1H-indole have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.
A notable example is the class of 3-phenyl-1H-indole-2-carbohydrazide derivatives, which have shown anti-proliferative properties. The substitution pattern on the indole and phenyl rings plays a crucial role in their cytotoxic activity.[2]
Table 1: Anticancer Activity of Selected Methoxy-Indole Derivatives
Signaling Pathway: Tubulin Polymerization Inhibition by Indole Derivatives
Caption: Inhibition of tubulin polymerization by 2-methoxy-1H-indole derivatives.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Certain derivatives of 2-methoxy-1H-indole have exhibited potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators.
N-Substituted 5-(1H-indol-2-yl)-2-methoxyanilines have been identified as allosteric inhibitors of arachidonate 15-lipoxygenase (ALOX15), an enzyme involved in the biosynthesis of inflammatory lipid mediators.[5][6] The 2-methoxyaniline moiety is crucial for their potent and selective inhibitory activity.[5][6]
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
Nitrite Quantification: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.[4]
Logical Relationship: Allosteric Inhibition of ALOX15
Caption: Allosteric inhibition of ALOX15 by 2-methoxy-1H-indole derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have shown promise in this area, with substitutions on the indole ring, including methoxy groups, influencing their activity.[7] For instance, certain indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated significant activity against various bacterial and fungal strains.[7] The presence of chloro and methoxy substituents has been noted to be beneficial for antimicrobial activity.[7][8]
Table 2: Antimicrobial Activity of Selected Indole Derivatives
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Future Perspectives and Conclusion
2-Methoxy-1H-indole serves as a valuable and versatile scaffold in medicinal chemistry. While the parent compound itself may not have direct therapeutic applications, its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The strategic placement of the methoxy group at the 2-position of the indole ring provides a unique starting point for the design and synthesis of novel therapeutic agents.
Future research should continue to explore the vast chemical space around the 2-methoxy-1H-indole core. A deeper understanding of the structure-activity relationships and the molecular mechanisms of action of these derivatives will be crucial for the development of more potent and selective drug candidates. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to further investigate and unlock the full therapeutic potential of this remarkable class of compounds.
References
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (URL: [Link])
N-Substituted 5-(1 H-Indol-2-yl)-2-methoxyanilines Are Allosteric Inhibitors of the Linoleate Oxygenase Activity of Selected Mammalian ALOX15 Orthologs: Mechanism of Action. (URL: [Link])
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (URL: [Link])
Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. (URL: [Link])
N-Substituted 5-(1H-Indol-2-yl)-2-methoxyanilines Are Allosteric Inhibitors of the Linoleate Oxygenase Activity of Selected Mammalian ALOX15 Orthologs: Mechanism of Action. (URL: [Link])
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (URL: [Link])
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (URL: [Link])
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (URL: [Link])
2-Methoxy-1H-Indole: A Privileged Scaffold in Target-Directed Pharmacology and Mechanism of Action Studies
Executive Summary The 2-methoxy-1H-indole core is a highly versatile, privileged pharmacophore in modern drug discovery. Its electron-rich aromatic system, capable of participating in robust π−π stacking, coupled with th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-methoxy-1H-indole core is a highly versatile, privileged pharmacophore in modern drug discovery. Its electron-rich aromatic system, capable of participating in robust
π−π
stacking, coupled with the hydrogen-bonding potential of the indole nitrogen and the steric/electronic tuning provided by the C2-methoxy group, allows it to selectively interface with diverse biological targets. This technical guide synthesizes the mechanistic grounding and experimental validation of 2-methoxy-1H-indole derivatives across three distinct therapeutic domains: neurodegeneration (DLD inhibition), neurogastroenterology (5-HT4 receptor modulation), and oncology (p97 AAA ATPase inhibition).
Modulating Energy Metabolism in Neurodegeneration: Dihydrolipoamide Dehydrogenase (DLD) Inhibition
Causality & Rationale
Alzheimer’s disease (AD) pathogenesis is deeply intertwined with altered glucose energy metabolism and oxidative stress[1]. Dihydrolipoamide dehydrogenase (DLD) is a critical component of mitochondrial enzyme complexes (e.g., pyruvate dehydrogenase). Paradoxically, while severe DLD deficiency is lethal, targeted partial inhibition of DLD using 2-methoxyindole-5-carboxylic acid (MICA) has been shown to be neuroprotective[2]. MICA alters cellular glucose metabolism, which in turn reduces oxidative stress and stabilizes intracellular
Ca2+
homeostasis, ultimately preventing the oligomerization of amyloid-beta (Aβ) and attenuating tau hyperphosphorylation[3].
Experimental Workflow: C. elegans Proteotoxicity Model
To validate this mechanism, researchers utilize transgenic Caenorhabditis elegans (strain CL4176), which expresses human Aβ42 in muscle cells under a temperature-sensitive promoter. This provides a rapid, macroscopic readout (paralysis) for microscopic proteotoxicity[2].
Step-by-Step Methodology:
Synchronization: Age-synchronize C. elegans CL4176 by hypochlorite treatment, yielding a uniform population of L1 larvae.
Compound Exposure: Plate larvae on nematode growth medium (NGM) seeded with E. coli OP50 containing varying concentrations of MICA (e.g., 1 mM to 5 mM).
Induction of Pathology: Maintain nematodes at 16°C until the L3 larval stage, then upshift the temperature to 25°C to induce human Aβ42 expression.
Phenotypic Scoring: Score paralysis every 2 hours post-induction. Nematodes are considered paralyzed if they fail to move upon gentle prodding with a platinum wire.
Mechanistic Validation (Self-Validating Step): To prove that MICA's efficacy is tied to calcium signaling, co-administer the calcium ionophore A23187. Reversal of MICA-induced protection by A23187 confirms that the mechanism relies on modulating intracellular
Ca2+
stores[3].
Biochemical Quantification: Lyse a subset of nematodes and perform Western blotting using the 6E10 anti-Aβ antibody to quantify the reduction in toxic high-molecular-weight Aβ oligomers.
Fig 1: Mechanistic pathway of DLD inhibition by MICA reducing Aβ and Tau pathology.
Neuromodulation via 5-HT4 Receptor Antagonism
Causality & Rationale
The 5-HT4 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to
Gαs
, stimulating adenylyl cyclase and increasing intracellular cAMP[4]. Derivatives containing the 2-methoxy-1H-indole-3-carboxylate motif, most notably GR125487 , act as highly potent and selective 5-HT4 receptor antagonists[5]. By blocking 5-HT4 activation, these compounds modulate the release of acetylcholine and other neurotransmitters in the enteric nervous system and the central nervous system, effectively attenuating the emetic reflex and motion sickness[5].
Experimental Workflow: Suncus murinus Emesis Model
Standard laboratory rodents (mice and rats) lack the anatomical capacity to vomit. Therefore, the house musk shrew (Suncus murinus) is utilized as the gold-standard in vivo model for evaluating 5-HT-driven emesis and motion sickness[5].
Step-by-Step Methodology:
Animal Preparation: Habituate adult S. murinus to transparent observation chambers for 1 hour prior to the experiment to establish baseline behavior.
Compound Administration: Administer the 2-methoxyindole derivative (e.g., GR125487 at 1.0 mg/kg, i.p.) or a vehicle control 30 minutes prior to the emetic stimulus[5].
Emetic Challenge: Induce emesis via either chemical stimulation (subcutaneous injection of 5-HT) or mechanical stimulation (motion sickness induced by a reciprocal shaker at 1 Hz, 40 mm displacement for 30 minutes).
Observation & Quantification: Record the latency to the first emetic episode, the total number of retches (rhythmic abdominal contractions without expulsion), and vomits (expulsion of gastric contents).
Receptor Specificity Validation: Perform parallel cohorts using 5-HT1A, 5-HT2, and 5-HT3 antagonists to rule out off-target anti-emetic effects, confirming the specific reliance on 5-HT4 blockade[5].
Fig 2: 5-HT4 receptor signaling cascade blocked by 2-methoxyindole antagonists.
Oncology: Inducing ER Stress via p97 AAA ATPase Inhibition
Causality & Rationale
Cancer cells, particularly those in multiple myeloma and solid tumors, endure a massive protein synthesis burden. They rely heavily on the p97 (VCP) AAA ATPase to extract misfolded proteins from the endoplasmic reticulum (ER) for degradation via the Ubiquitin-Proteasome System (UPS)[6]. Novel 2-methoxyindole derivatives (e.g., analogs related to CB-5083) act as potent, selective inhibitors of the p97 ATPase domain. By halting the mechanical action of p97, these compounds block ER-Associated Degradation (ERAD), leading to a lethal accumulation of polyubiquitinated proteins. This triggers irresolvable ER stress, hyperactivation of the Unfolded Protein Response (UPR), and ultimately, apoptosis[6].
Experimental Workflow: ER Stress and UPR Activation Assay
To validate the mechanism of action of 2-methoxyindole-based p97 inhibitors, researchers utilize human cancer cell lines (e.g., HCT116 colon carcinoma) to track the biochemical hallmarks of UPS failure[6].
Step-by-Step Methodology:
Cell Culture & Treatment: Seed HCT116 cells in 6-well plates and culture until 70% confluent. Treat with the 2-methoxyindole p97 inhibitor at varying concentrations (0.1 μM to 5 μM) for 6, 12, and 24 hours.
Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors, plus N-ethylmaleimide (NEM) to preserve ubiquitinated proteins.
Immunoblotting for UPS Failure: Perform SDS-PAGE and Western blotting. Probe for K48-linked polyubiquitin chains. A massive accumulation of high-molecular-weight ubiquitin smears confirms the blockade of protein degradation[6].
UPR Marker Analysis: Probe the same lysates for markers of the three UPR branches: p-eIF2
α
(PERK branch), spliced XBP1 (IRE1 branch), and ATF6 cleavage. Upregulation of the pro-apoptotic transcription factor CHOP serves as the definitive marker of irresolvable ER stress[6].
Apoptosis Quantification: Harvest treated cells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via flow cytometry to quantify the percentage of cells undergoing early and late apoptosis.
Fig 3: p97 inhibition by 2-methoxyindole derivatives triggering UPR and apoptosis.
Quantitative Data Summary
The following table summarizes the pharmacological profiles of key 2-methoxy-1H-indole derivatives across their respective targets.
Compound / Derivative
Target Enzyme/Receptor
Primary Indication
Key Quantitative Metric
Ref
MICA (2-methoxyindole-5-carboxylic acid)
Dihydrolipoamide Dehydrogenase (DLD)
Alzheimer's Disease
Rescues ~75% of Aβ-induced paralysis in C. elegans
Impairment of Tricarboxylic Acid Cycle (TCA) Cycle in Alzheimer's Disease: Mechanisms, Implications, and Potential Therapies
Aging and Disease
URL:[Link]
5-Methoxyindole-2-carboxylic acid (MICA) suppresses Aβ-mediated pathology in C. elegans
Accepted Manuscript - UQ eSpace - The University of Queensland
URL:[Link]
5-Methoxyindole-2-carboxylic acid (MICA) suppresses Aβ-mediated pathology in C. elegans (NIH)
National Institutes of Health (NIH)
URL: [Link]
The effect of serotonin and serotonin receptor antagonists on motion sickness in Suncus murinus
ResearchGate
URL:[Link]
Serotonin 1A and Serotonin 4 Receptors: Essential Mediators of the Neurogenic and Behavioral Actions of Antidepressants
National Institutes of Health (PMC)
URL: [Link]
Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)
Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Harnessing the Hyper-Reactivity of the 2-Methoxy-1H-Indole Scaffold: A Mechanistic and Synthetic Guide
Abstract The 2-methoxy-1H-indole scaffold is a privileged, yet notoriously challenging, structural motif in modern synthetic chemistry and drug discovery. Serving as a critical precursor for complex alkaloids (such as Na...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 2-methoxy-1H-indole scaffold is a privileged, yet notoriously challenging, structural motif in modern synthetic chemistry and drug discovery. Serving as a critical precursor for complex alkaloids (such as Navelbine analogs)[1] and targeted therapeutics like NQO1 agonists for non-small cell lung cancer[2], its utility is undeniable. However, the exact electronic perturbations introduced by the C2-methoxy group drastically alter its reactivity profile compared to unsubstituted indoles. As a Senior Application Scientist, I have structured this whitepaper to decode the causality behind the scaffold's hyper-reactivity, providing researchers with the theoretical grounding and self-validating protocols necessary to master its manipulation.
Electronic Architecture and Tautomeric Thermodynamics
To successfully functionalize 2-methoxy-1H-indole, one must first understand the profound electronic impact of the C2-methoxy substituent. The methoxy group acts as a powerful electron-donating group (EDG) via resonance (+M effect). This lone-pair donation directly into the
π
-system of the indole core raises the energy of the Highest Occupied Molecular Orbital (HOMO), localizing an immense degree of electron density at the C3 position.
The Mayr Nucleophilicity Paradigm
The reactivity of this scaffold is best quantified using the Mayr nucleophilicity scale (
N
). While unsubstituted 1H-indole exhibits a moderate nucleophilicity of
N=5.6
, the introduction of the C2-methoxy group skyrockets this value to
N=9.8
[3]. This makes 2-methoxy-1H-indole exceptionally reactive towards electrophilic aromatic substitution (EAS), allowing it to trap even mild electrophiles (such as unactivated ketones or carboxylic acids activated by TCFH-NMI) at room temperature[3].
Spontaneous 3H-Indole Tautomerization
The most critical, yet frequently overlooked, characteristic of 2-methoxy-1H-indole is its thermodynamic preference for tautomerization. Computational studies reveal that the free energy difference (
ΔG
) for the conversion of 2-methoxy-1H-indole to its 3H-indole tautomer is actually negative (-1.6 kcal/mol)[4]. This means the 3H tautomer is spontaneously accessible under standard conditions—a stark contrast to unsubstituted indole, which faces a thermodynamic penalty of +8.6 kcal/mol for the same conversion[4].
This tautomeric equilibrium dictates our synthetic strategy: the molecule often reacts via the 3H-enamine-like intermediate, which explains its rapid C3-functionalization but also its propensity for rapid degradation and polymerization if left unquenched.
Electronic activation and tautomeric pathways of 2-methoxy-1H-indole.
Quantitative Reactivity Profiling
To contextualize the hyper-reactivity of the 2-methoxy derivative, the following table summarizes the nucleophilicity and thermodynamic parameters across various indole substitutions.
Direct +M donation to C3; spontaneous 3H tautomerization drives rapid, catalyst-free trapping.
Causality in Experimental Design
Because of its
N=9.8
nucleophilicity and the accessible 3H-tautomer, isolated 2-methoxy-1H-indole is highly unstable. It is prone to oxidative dimerization and hydrolysis to oxindoles upon exposure to ambient air or trace acids[5]. Commercial samples must be stored strictly at 2-8°C under an inert atmosphere in the dark[5].
Strategic Imperatives:
In Situ Generation: To prevent yield loss via polymerization, the scaffold is best generated in situ from a stable precursor (e.g., via base-mediated elimination of a 3-bromo-2-methoxyindoline intermediate)[6].
Cryogenic Control (-78°C): The initial trapping must occur at cryogenic temperatures to suppress competitive oxidative dimerization before the electrophile can be consumed.
Aprotic Environments: Trace protons will catalyze the irreversible conversion of the 3H-tautomer into complex polymeric mixtures. Strict anhydrous conditions are non-negotiable.
Self-Validating Experimental Protocols
The following workflow describes a robust, self-validating system for the generation and immediate C3-functionalization of 2-methoxy-1H-indole. This protocol utilizes a bromoetherification-elimination sequence[6].
Protocol: In Situ Generation and C3-Electrophilic Trapping
Phase 1: Synthesis of the Precursor (3-Bromo-2-methoxyindoline)
Initiation: Dissolve 10.0 mmol of
N
-tosylindole in 40 mL of anhydrous methanol under an argon atmosphere. Cool the flask to 0°C using an ice bath.
Reagent Addition: Add 10.5 mmol of recrystallized
N
-bromosuccinimide (NBS) in three equal portions over 15 minutes.
Causality: Stepwise addition prevents thermal spikes, ensuring the bromonium ion is selectively trapped by methanol rather than undergoing non-specific oxidation.
Validation Check: Stir for 2 hours at room temperature. Perform TLC (Hexanes/EtOAc 4:1). The complete disappearance of the highly UV-active starting material validates the formation of the indoline intermediate.
Isolation: Quench with saturated aqueous
Na2S2O3
, extract with dichloromethane, dry over
Na2SO4
, and concentrate. Use the crude intermediate immediately for Phase 2.
Phase 2: Base-Mediated Elimination and Trapping
Setup: Dissolve the crude 3-bromo-2-methoxyindoline in 50 mL of anhydrous THF. Cool the system to -78°C (Dry ice/Acetone bath) under strict argon flow.
Elimination: Dropwise, add 12.0 mmol of potassium tert-butoxide (
t
BuOK) (1M in THF).
Causality: The bulky base facilitates an E2 elimination of the bromide, generating the hyper-reactive 2-methoxy-1H-indole in situ without acting as a competing nucleophile.
Trapping: After 15 minutes of stirring at -78°C, introduce 11.0 mmol of the target electrophile (e.g., an activated aldehyde or TCFH-activated carboxylic acid[3]).
Validation & Quench: Allow the reaction to slowly warm to 0°C over 2 hours. A color change from deep yellow to pale yellow/colorless indicates successful consumption of the enamine intermediate. Quench strictly with saturated
NH4Cl
to neutralize the base and halt any side reactions[6].
Purification: Extract with ethyl acetate, concentrate, and purify via flash chromatography (silica gel neutralized with 1%
Et3N
to prevent acid-catalyzed degradation of the product).
Self-validating experimental workflow for generating and trapping 2-methoxy-1H-indole.
Conclusion
The 2-methoxy-1H-indole scaffold is a high-reward synthetic target. By recognizing its extreme nucleophilicity (
N=9.8
) and its unique thermodynamic preference for the 3H-tautomer (
ΔG=−1.6
kcal/mol), researchers can move away from trial-and-error synthesis. Implementing in situ generation and cryogenic trapping protocols ensures that the immense electronic energy of this scaffold is directed entirely toward productive C3-functionalization, unlocking pathways to advanced therapeutics and complex natural products.
Cardiff University / Tetrahedron. Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study. Retrieved from: [Link]
MDPI. Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. Retrieved from: [Link]
Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of evodiamine-indolequinone hybrids as novel NQO1 agonists against non-small cell lung cancer. Retrieved from: [Link]
US Patent 5220016A. Synthesis of navelbine analogs.
Preliminary In Vitro Evaluation of 2-Methoxy-1H-indole: A Technical Guide for Scaffold Characterization
Executive Summary 2-Methoxy-1H-indole (CAS 1184915-80-7) is a highly versatile, electron-rich pharmacophore utilized extensively in medicinal chemistry. Its unique steric and electronic profile makes it a privileged scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Methoxy-1H-indole (CAS 1184915-80-7) is a highly versatile, electron-rich pharmacophore utilized extensively in medicinal chemistry. Its unique steric and electronic profile makes it a privileged scaffold for developing highly selective 5-HT4 receptor antagonists (such as GR 125487)[1] and novel NQO1 agonists (such as evodiamine-indolequinone hybrids) for non-small cell lung cancer (NSCLC) therapies[2]. This technical guide provides a comprehensive, self-validating framework for the preliminary in vitro evaluation of the 2-methoxy-1H-indole scaffold and its immediate derivatives, ensuring robust data generation for lead optimization.
Workflow for the preliminary in vitro evaluation of the 2-methoxy-1H-indole scaffold.
Physicochemical Profiling and Stock Preparation
Before initiating biological assays, the physicochemical properties of 2-methoxy-1H-indole must be strictly managed to ensure assay reproducibility. The compound has a molecular weight of 147.18 g/mol and is typically supplied as a solid with ≥98% purity (3)[3].
Causality Behind Experimental Choices:
The methoxy substitution at the C2 position increases the lipophilicity of the indole core. Consequently, aqueous solubility is limited. Preparing master stocks in 100% molecular-biology grade dimethyl sulfoxide (DMSO) prevents compound precipitation. Furthermore, because electron-rich indoles are susceptible to photo-oxidation, stocks must be stored in amber vials under an inert atmosphere (e.g., argon) at 2-8°C to maintain structural integrity[3].
Step-by-Step Protocol:
Weigh exactly 1.47 mg of 2-methoxy-1H-indole using a calibrated microbalance.
Dissolve the solid in 1.0 mL of 100% anhydrous DMSO to yield a 10 mM master stock.
Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.
Aliquot the stock into 50 μL volumes in amber microcentrifuge tubes.
Purge the tubes with argon gas before sealing and store at 2-8°C in the dark[3].
For in vitro dosing, perform serial dilutions in DMSO. Ensure the final DMSO concentration in the cell culture media does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Basal Cytotoxicity Profiling (MTT Assay)
When evaluating 2-methoxyindole derivatives for non-oncological targets (e.g., 5-HT4 receptors), it is critical to confirm that the base scaffold lacks inherent cellular toxicity. Conversely, for oncology applications, derivatives are often designed to induce apoptosis via reactive oxygen species (ROS) generation and cell cycle arrest[2].
Causality Behind Experimental Choices:
The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This provides a direct, self-validating readout of cellular metabolic activity. By testing the unconjugated 2-methoxy-1H-indole scaffold on both cancerous (A549) and non-cancerous (HEK293) cell lines, researchers can establish a basal toxicity threshold. This ensures that any cytotoxicity observed in later derivatization is a result of target engagement rather than off-target scaffold toxicity.
Step-by-Step Protocol:
Seed A549 and HEK293 cells at a density of 5 × 10³ cells/well in a 96-well flat-bottom microplate using DMEM supplemented with 10% FBS.
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
Treat the cells with 2-methoxy-1H-indole at a concentration gradient (0.1 μM, 1 μM, 10 μM, 50 μM, and 100 μM).
Internal Controls: Include a vehicle control (0.5% DMSO) to establish 100% viability, and a positive control (e.g., 1 μM Doxorubicin) to validate assay sensitivity.
Incubate for 48 hours.
Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
Carefully aspirate the culture media and solubilize the intracellular formazan crystals by adding 150 μL of DMSO per well.
Measure the absorbance at 570 nm using a microplate reader and calculate the IC₅₀ using non-linear regression analysis.
Target-Specific Assays: 5-HT4 Receptor Binding
The 2-methoxyindole core is a critical structural motif in 5-HT4 receptor antagonists, most notably GR 125487 (1-[2-[(methylsulphonyl)amino]ethyl]-4-piperidinyl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate), which demonstrates a pK_B of 10.12 in human colonic tissue (1)[1] and 9.7 in canine models (4)[4].
Causality Behind Experimental Choices:
The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). Activation of this receptor stimulates adenylyl cyclase, leading to the accumulation of intracellular cyclic AMP (cAMP). To evaluate the antagonistic properties of 2-methoxyindole derivatives, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is employed. This assay is self-validating: the use of a sub-maximal concentration of the natural agonist (5-HT) ensures that the system is responsive, while the subsequent addition of the test compound measures competitive displacement and functional antagonism[1].
5-HT4 receptor signaling cascade targeted by 2-methoxyindole derivatives.
Step-by-Step Protocol:
Culture HEK293 cells stably transfected with the human 5-HT4 receptor.
Harvest the cells and resuspend them in a stimulation buffer (Hank's Balanced Salt Solution supplemented with 0.1% BSA and 0.5 mM IBMX). Note: IBMX is a broad-spectrum phosphodiesterase inhibitor required to prevent the degradation of synthesized cAMP.
Plate the cells at a density of 10,000 cells/well in a 384-well white opaque microplate.
Pre-incubate the cells with varying concentrations of the 2-methoxyindole derivative (e.g., GR 125487) for 15 minutes at room temperature.
Challenge the system by adding an EC₈₀ concentration of 5-hydroxytryptamine (5-HT). Incubate for 30 minutes.
Add the HTRF lysis and detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate).
Incubate for 1 hour at room temperature protected from light.
Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620 nm) to quantify cAMP levels and determine the pA₂ or pK_B values.
Metabolic Stability: Microsomal Clearance
Causality Behind Experimental Choices:
The methoxy group on the indole ring is highly susceptible to O-demethylation by hepatic cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. Evaluating the in vitro half-life of the scaffold using Human Liver Microsomes (HLM) provides critical pharmacokinetic data. A self-validating LC-MS/MS protocol utilizing an internal standard ensures that compound loss is due to enzymatic degradation rather than non-specific binding or chemical instability.
Step-by-Step Protocol:
Prepare a 100 μL reaction mixture containing 0.5 mg/mL HLM protein, 1 μM of the 2-methoxyindole test compound, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the metabolic reaction by adding 1 mM NADPH.
At designated time points (0, 5, 15, 30, and 60 minutes), remove a 50 μL aliquot and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile spiked with a known concentration of an internal standard (e.g., Tolbutamide).
Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to precipitate proteins.
Transfer the supernatant to autosampler vials and analyze via LC-MS/MS to quantify the percentage of the parent compound remaining. Calculate the intrinsic clearance (CL_int).
Data Presentation Summaries
Table 1: Representative Physicochemical and Basal Cytotoxicity Profile of 2-Methoxy-1H-indole
Parameter
Value / Observation
Analytical Method
Molecular Weight
147.18 g/mol
Mass Spectrometry
Purity
≥ 98%
HPLC
Storage Temperature
2-8°C (Inert atmosphere)
Stability Profiling
IC₅₀ (HEK293)
> 100 μM (Basal Scaffold)
MTT Assay (48h)
IC₅₀ (A549)
> 100 μM (Basal Scaffold)
MTT Assay (48h)
Table 2: Comparative 5-HT4 Receptor Affinities of 2-Methoxyindole Derivatives
Dual-Targeting Neurotherapeutics: The Structure-Activity Relationship (SAR) of 2-Methoxy-1H-Indole Analogues in Alzheimer’s Disease
Executive Summary The development of disease-modifying therapies for Alzheimer’s disease (AD) requires scaffolds capable of interfacing with complex, multi-systemic pathologies. The 2-methoxy-1H-indole core has emerged a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of disease-modifying therapies for Alzheimer’s disease (AD) requires scaffolds capable of interfacing with complex, multi-systemic pathologies. The 2-methoxy-1H-indole core has emerged as a highly privileged pharmacophore in neuropharmacology. This technical whitepaper dissects the Structure-Activity Relationship (SAR) of 2-methoxyindole analogues across two distinct, highly relevant mechanistic pathways:
G-Protein Coupled Receptor (GPCR) Modulation: Acting as 5-HT4 receptor partial agonists to promote non-amyloidogenic processing of the amyloid precursor protein (APP)[1].
Mitochondrial Metabolic Reprogramming: Acting as dihydrolipoamide dehydrogenase (DLD) inhibitors to attenuate oxidative stress and amyloid-beta (Aβ) oligomerization[2][3].
By synthesizing structural chemistry with self-validating biological protocols, this guide provides drug development professionals with a comprehensive blueprint for leveraging the methoxyindole scaffold in neurodegenerative disease research.
Part 1: The 2-Methoxy-1H-Indole Pharmacophore in 5-HT4 Receptor Modulation
Mechanistic Rationale
The 5-HT4 receptor is a Gs-coupled GPCR highly expressed in the hippocampus and cortex. Activation of the 5-HT4 receptor stimulates adenylyl cyclase, leading to intracellular cAMP accumulation and subsequent Protein Kinase A (PKA) activation. PKA phosphorylates and activates
α
-secretase, which cleaves APP within the Aβ domain. This non-amyloidogenic pathway precludes the formation of toxic Aβ plaques and simultaneously releases soluble APP-alpha (sAPP
α
), a neurotrophic and neuroprotective fragment[1].
SAR Analysis of the Orthosteric Binding Pocket
The endogenous ligand, serotonin (5-HT), utilizes an unsubstituted indole ring. However, synthetic analogues utilizing a 2-methoxy-1H-indole-3-carboxylate (or carboxamide) core exhibit drastically altered binding kinetics and subtype selectivity[4].
The 2-Methoxy Modification: The introduction of a methoxy group at the C2 position of the indole ring serves a dual purpose. Sterically, it restricts the rotational freedom of the ester/amide linkage at the C3 position via dipole-dipole repulsion. This conformational locking forces the basic amine side chain (typically a piperidine or azabicyclo moiety) into a highly specific vector required to form a critical salt bridge with Asp100(3.32) in the 5-HT4 binding pocket.
Electronic Effects: The electronegative oxygen of the methoxy group acts as a localized hydrogen bond acceptor, interacting with conserved Ser/Thr residues in the transmembrane domain, which drives the high selectivity of these analogues for 5-HT4 over the closely related 5-HT3 receptor[1][4].
Halogenation: Substitution at the C5 position (e.g., the addition of a fluorine atom in GR 125487) modulates the electron density of the indole
π
-system, shifting the ligand from an agonist to a highly selective, potent antagonist[4].
Quantitative Data: 5-HT4 Ligand Profiles
Table 1: Pharmacological Profiles of 5-HT4 Receptor Ligands
Part 2: Mitochondrial Modulation via DLD Inhibition
Mechanistic Rationale
Beyond GPCR modulation, the methoxyindole scaffold has profound implications for cellular bioenergetics. Altered energy metabolism is a hallmark of AD, and variants in the dld gene (encoding dihydrolipoamide dehydrogenase, DLD) are genetically linked to late-onset AD[3][5]. DLD is a core metabolic enzyme in mitochondrial complexes (e.g.,
α
-ketoglutarate dehydrogenase). Targeted inhibition of DLD using small molecules has been shown to paradoxically protect against A
β
toxicity by reducing oxidative stress and preventing the oligomerization of A
β
peptides[2][3].
SAR of Methoxyindole-Carboxylic Acids (The MICA Paradigm)
The compound MICA (5-methoxyindole-2-carboxylic acid, structurally related to 2-methoxyindole-5-carboxylic acid isomers) acts as a highly effective, competitive chemical inhibitor of DLD[2][3].
Carboxylic Acid Bioisosterism: The carboxylic acid moiety is the critical pharmacophore, functioning as an electronic and structural mimic of the
α
-keto acid substrates (such as
α
-ketoglutarate) utilized by the TCA cycle[2].
Hydrophobic Anchoring: The methoxyindole ring provides a rigid, planar hydrophobic surface that perfectly occupies the lipophilic pocket of the DLD active site. The electron-donating methoxy group enhances the electron density of the indole
π
-system, strengthening cation-
π
interactions with aromatic residues in the enzyme's binding cleft.
Quantitative Data: Phenotypic Rescue in C. elegans
Fig 2: In vivo C. elegans experimental workflow for evaluating DLD-inhibiting indole analogues.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict causality-driven controls.
Protocol 3.1: In Vitro 5-HT4R cAMP Accumulation Assay
This protocol quantifies the partial agonist efficacy of novel 2-methoxy-1H-indole analogues.
Cell Preparation: Seed HEK-293 cells stably expressing human 5-HT4R at
1×105
cells/well in 96-well plates.
Phosphodiesterase Inhibition (Critical Step): Pre-incubate cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 20 minutes.
Causality: IBMX broadly inhibits phosphodiesterases, preventing the rapid hydrolysis of synthesized cAMP. This accumulation is required to achieve a measurable signal window that accurately reflects receptor activation rather than basal turnover rates.
Compound Treatment & Antagonist Control: Treat cells with the test analogue (concentration curve: 0.1 nM to 10
μ
M). In parallel control wells, pre-treat cells with 1
μ
M GR 125487 (a selective 5-HT4 antagonist)[4] before adding the test analogue.
Causality: The GR 125487 control validates that any observed cAMP spike is strictly mediated by the 5-HT4 receptor and not an off-target GPCR interaction.
Quantification: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay. Calculate
EC50
and
Emax
relative to a full agonist (e.g., 5-HT).
Protocol 3.2: C. elegans A
β
-Induced Paralysis Assay (DLD Inhibition)
This protocol evaluates the neuroprotective efficacy of methoxyindole-carboxylic acids (like MICA)[3][5].
Synchronization: Age-synchronize C. elegans strain CL4176 (expressing muscle-specific human A
β1−42
) by hypochlorite bleaching. Plate eggs onto NGM agar seeded with OP50 E. coli containing the test compound (e.g., 0.5 mM MICA).
Temperature-Induced Transgene Expression (Critical Step): Maintain nematodes at 16°C for 48 hours, then shift the population to 25°C.
Causality: The human A
β42
transgene in CL4176 is regulated by a temperature-sensitive mRNA surveillance mechanism (smg-1ts). Shifting to the non-permissive temperature (25°C) inactivates smg-1, allowing rapid, synchronized translation of A
β42
. This ensures that subsequent paralysis is directly attributable to acute proteotoxicity rather than chronological aging.
Calcium Ionophore Reversal Control: In a subset of MICA-treated plates, add 10
μ
M A23187 (a calcium ionophore).
Causality: Previous studies demonstrate that MICA's protective effects against A
β
toxicity are linked to calcium homeostasis and can be reversed by A23187[3][5]. This step validates that the test compound operates via the established DLD/metabolic pathway.
Scoring: Score paralysis at 2-hour intervals starting 20 hours post-temperature shift. Nematodes are scored as paralyzed if they fail to move upon gentle prodding with a platinum wire.
Part 4: Conclusion
The 2-methoxy-1H-indole scaffold represents a highly versatile and privileged structure in the pursuit of Alzheimer's disease therapeutics. Minor structural modifications dictate profound mechanistic divergence: functionalizing the C3 position with basic amine side chains yields potent 5-HT4 receptor modulators capable of driving non-amyloidogenic APP processing[1][4], while functionalizing the core with a carboxylic acid yields robust DLD inhibitors that reprogram mitochondrial metabolism and halt A
β
oligomerization[2][3]. Mastery of this SAR enables drug developers to rationally design dual-targeting neurotherapeutics with unprecedented precision.
References
Synthesis, Structure–Activity Relationships, and Preclinical Evaluation of Heteroaromatic Amides and 1,3,4-Oxadiazole Derivatives as 5-HT4 Receptor Partial Agonists
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
BIMU-1 - Drug Targets, Indications, Patents
Source: Patsnap Synapse
URL:[Link]
Impairment of Tricarboxylic Acid Cycle (TCA) Cycle in Alzheimer's Disease: Mechanisms, Implications, and Potential Therapies
Source: Aging and Disease
URL:[Link]
5-Methoxyindole-2-carboxylic acid (MICA) suppresses Aβ-mediated pathology in C. elegans
Source: National Institutes of Health (NIH)
URL:[Link]
Dihydrolipoamide dehydrogenase (DLD) as a potential therapeutic target for Alzheimer's disease
Source: ResearchGate
URL:[Link]
The Natural Occurrence and Pharmacological Utility of 2-Methoxy-1H-Indole Derivatives
Executive Summary As a Senior Application Scientist navigating the complex landscape of natural product chemistry and drug discovery, I frequently encounter the indole scaffold. While 5-methoxyindoles (e.g., melatonin) a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist navigating the complex landscape of natural product chemistry and drug discovery, I frequently encounter the indole scaffold. While 5-methoxyindoles (e.g., melatonin) and 1-methoxyindoles (e.g., brassicanin) are ubiquitous in nature, the 2-methoxy-1H-indole motif is exceptionally rare as a primary natural product. However, its presence as a secondary metabolite—often generated via biomimetic rearrangement of plant phytoalexins—and its utility as a privileged scaffold in synthetic pharmacology make it a highly valuable molecular target. This whitepaper provides an in-depth technical analysis of the chemical ecology, biomimetic synthesis, and pharmacological relevance of 2-methoxy-1H-indole derivatives, supported by field-proven experimental workflows.
Chemical Ecology & Biomimetic Pathways
The rarity of the 2-methoxyindole core in nature stems from the biosynthetic preference for functionalizing the indole nitrogen (N1) or the benzene ring (C5) rather than the C2 position. However, cruciferous plants (Brassicaceae) produce a unique class of inducible defense compounds known as phytoalexins (e.g., brassicanal A, 1-methoxybrassinin) [1].
Extensive mechanistic studies have demonstrated that 1-methoxyindole-3-carboxaldehyde, a natural phytoalexin precursor, can undergo a highly regioselective nucleophilic substitution (cine substitution) to yield 2-methoxyindole-3-carboxaldehyde [1]. This biomimetic transformation suggests that 2-methoxyindoles can occur naturally as stress-induced secondary metabolites or degradation products in plants when exposed to nucleophilic environments (such as methanolic exudates or microbial attack).
Biomimetic cine substitution pathway generating 2-methoxyindole derivatives.
Pharmacological Relevance & Target Interactions
The 2-methoxyindole scaffold is a powerful pharmacophore due to its unique electron density and hydrogen-bonding capabilities. It acts as a bioisostere for various endogenous ligands, interacting with several critical biological targets:
Aryl Hydrocarbon Receptor (AhR) Modulation
Methoxyindoles are potent modulators of the human Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor involved in xenobiotic metabolism and immune regulation [2]. Subtle changes in the methoxy group's position dictate whether the compound acts as an agonist or antagonist. 2-Methoxy and 7-methoxy derivatives exhibit unique binding modes within the AhR pocket, inducing HSP90 dissociation and subsequent nuclear translocation.
AhR signaling activation workflow by methoxyindole derivatives.
NQO1 Agonism in Oncology
Recent drug development efforts have utilized the 2-methoxyindole core to synthesize indolequinone hybrids. For example, coupling 5-methoxy-2-methylindole derivatives with evodiamine yields potent NAD(P)H: Quinone Oxidoreductase 1 (NQO1) agonists. These compounds trigger apoptosis in non-small cell lung cancer (NSCLC) cells via reactive oxygen species (ROS) bursts [3].
Quantitative Pharmacological Data
The following table summarizes the quantitative pharmacological data for key methoxyindole derivatives across different biological targets.
Compound Class
Target / Assay
Biological Effect
Potency (IC50 / EC50)
Reference
7-Methoxyindole
AhR Reporter Gene Assay
AhR Agonist
EC50 ≈ 8.4 µM (80% Efficacy)
[2]
4-Methylindole
AhR Reporter Gene Assay
AhR Agonist
EC50 ≈ 4.5 µM (134% Efficacy)
[2]
Evodiamine-Indolequinone Hybrid (11b)
A549 NSCLC Cytotoxicity
NQO1-mediated Apoptosis
IC50 = 2.72 µM
[3]
Evodiamine-Indolequinone Hybrid (12d)
PC9 NSCLC Cytotoxicity
NQO1-mediated Apoptosis
IC50 = 2.54 µM
[3]
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. As an application scientist, I emphasize not just what to do, but why we do it.
Protocol 1: Biomimetic Synthesis of 2-Methoxyindole-3-carboxaldehyde
This protocol leverages a cine substitution mechanism to convert a 1-methoxy precursor into a 2-methoxy derivative [1].
Step-by-Step Methodology:
Preparation of the Nucleophile: In a flame-dried Schlenk flask under argon, add sodium metal (5.93 mmol) to ice-cooled anhydrous methanol (2 mL). Stir at room temperature for 5 minutes.
Causality: Anhydrous conditions are critical. The presence of water would hydrolyze the methoxide ion into hydroxide, altering the nucleophile's nature and leading to unwanted side reactions (e.g., saponification).
Substrate Addition: To the resulting sodium methoxide solution, slowly add a solution of 1-methoxyindole-3-carboxaldehyde (1.0 mmol) dissolved in anhydrous methanol (2 mL).
Causality: The electron-withdrawing formyl group at the C3 position activates the C2 position, making it highly susceptible to nucleophilic attack by the methoxide ion.
Reflux and Rearrangement: Heat the reaction mixture to reflux for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1).
Causality: Refluxing provides the necessary activation energy to drive the thermodynamically favored N-OMe bond cleavage and subsequent rearrangement, yielding the 2-methoxy product.
Quenching and Isolation: Cool the mixture to room temperature, quench with saturated aqueous
NH4Cl
, and extract with dichloromethane (3 × 10 mL). Dry the organic layer over anhydrous
Na2SO4
, concentrate in vacuo, and purify via silica gel chromatography to isolate 2-methoxyindole-3-carboxaldehyde (approx. 90% yield).
Protocol 2: AhR Reporter Gene Assay for Methoxyindole Screening
This workflow quantifies the AhR activation potential of methoxyindole derivatives [2].
Step-by-Step Methodology:
Cell Seeding: Seed AZ-AhR transgenic human hepatocarcinoma cells in 96-well plates at a density of
2×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5%
CO2
.
Causality: AZ-AhR cells are stably transfected with a construct containing Dioxin Response Elements (DRE) driving a luciferase reporter. This provides a highly sensitive, target-specific readout for AhR activation.
Compound Incubation: Treat the cells with the 2-methoxyindole derivative (concentrations ranging from 1 nM to 200 µM) for exactly 4 hours. Use 5 nM TCDD (Dioxin) as a positive control.
Causality: A short 4-hour incubation is deliberately chosen over a standard 24-hour incubation. Methoxyindoles are highly susceptible to rapid metabolic degradation by CYP1A1 (which is induced by AhR activation). A 4-hour window captures the peak transcriptional activation before the ligand is metabolized.
Luminescence Quantification: Lyse the cells using passive lysis buffer. Add luciferin substrate and immediately measure luminescence using a microplate reader.
Causality: The enzymatic oxidation of luciferin by luciferase emits photons. This luminescence provides a linear, high-dynamic-range signal that is directly proportional to the extent of AhR-mediated gene transcription.
References
Yamada, F., Shinmyo, D., Nakajou, M., & Somei, M. (2012). Nucleophilic Substitution Reaction of 1-Methoxyindole-3-carbaldehyde. Heterocycles.
Stepankova, M., Bartonkova, I., Jiskrova, E., Vrzal, R., Mani, S., Kortagere, S., & Dvorak, Z. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular Pharmacology.
Wei, B., Yang, Z., Guo, H., et al. (2024). Design, synthesis, and biological evaluation of evodiamine-indolequinone hybrids as novel NQO1 agonists against non-small cell lung cancer. Arabian Journal of Chemistry.
Exploratory
An In-Depth Technical Guide to the Computational Modeling of 2-Methoxy-1H-Indole Interactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the computational investigation of 2-methoxy-1H-indole. Eschewing a rigid template, this document is stru...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the computational investigation of 2-methoxy-1H-indole. Eschewing a rigid template, this document is structured to logically flow from foundational principles to advanced simulation protocols, mirroring a real-world research workflow. The narrative emphasizes the rationale behind methodological choices, ensuring that each step is part of a self-validating system designed for scientific rigor and reproducibility.
Introduction: The Scientific Case for 2-Methoxy-1H-Indole
The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for numerous natural products and pharmaceuticals.[1][2] The addition of a methoxy group, as in 2-methoxy-1H-indole, is not a trivial substitution; it enhances the electron-rich nature of the indole ring, potentially modulating its reactivity and interaction profile with biological targets.[3][4]
While many methoxyindoles are known, the 2-methoxy substitution is of particular interest for its potential to influence binding orientation and electronic interactions within a receptor active site. Given that many indole derivatives, particularly those with methoxy groups, show affinity for G-protein coupled receptors (GPCRs), a primary line of investigation is warranted. Specifically, the well-characterized melatonin receptors, MT1 and MT2, serve as high-value, structurally-elucidated targets for this guide, as they are known to bind N-acetyl-5-methoxytryptamine (melatonin) and other methoxyindoles with high affinity.[5][6]
This guide will, therefore, use the interaction of 2-methoxy-1H-indole with the MT1 melatonin receptor as a primary case study to illustrate a robust computational workflow.
Part 1: Foundational Principles and System Preparation
The validity of any computational model is predicated on the quality of its initial parameters. This section details the meticulous preparation of both the ligand (2-methoxy-1H-indole) and the protein target.
Ligand Preparation: Defining the Interrogator
The first step is to generate an accurate three-dimensional representation of 2-methoxy-1H-indole. This is more than just drawing the structure; it involves creating a computationally viable model that reflects its most likely state in a biological environment.
Protocol 1: Ligand Structure Generation and Optimization
Obtain 2D Structure: Start with the canonical representation of 2-methoxy-1H-indole. Its basic properties are cataloged under CAS Number 1184915-80-7.[7][8]
Convert to 3D: Use a molecular editor (e.g., ChemDraw, MarvinSketch, or the open-source Avogadro) to generate an initial 3D conformation.
Energy Minimization (Molecular Mechanics): The initial 3D structure is not necessarily at its lowest energy state. A crucial step is to perform an energy minimization using a molecular mechanics (MM) force field (e.g., MMFF94 or UFF). This process adjusts bond lengths and angles to find a stable, low-energy conformer.
Causality: This step is critical because a high-energy, sterically strained ligand conformation would produce artificially poor docking scores and unrealistic interactions. We are seeking the most probable conformation the molecule will adopt.
Protonation State and Tautomer Assignment: At physiological pH (~7.4), determine the most likely protonation state. For 2-methoxy-1H-indole, the indole nitrogen is typically protonated. Software like Open Babel or Schrödinger's LigPrep can automate this, which is vital for establishing correct hydrogen bonding capabilities.
Generate Partial Charges: The distribution of charge across the molecule dictates its electrostatic interactions. It is imperative to assign accurate partial charges. While MM force fields assign generic charges, for higher accuracy, quantum mechanical (QM) calculations are recommended.[9] A constrained DFT (Density Functional Theory) calculation (e.g., using Gaussian or ORCA with the B3LYP functional and a 6-31G* basis set) can produce highly accurate electrostatic potential (ESP) charges.[10]
Target Preparation: Readying the Biological Environment
For this guide, we will use the human MT1 receptor. The goal is to prepare the experimentally-determined protein structure for simulation, which involves "cleaning" the structure and preparing it for the ligand's introduction.
Protocol 2: Receptor Structure Preparation
Obtain Crystal Structure: Download the 3D crystal structure of the human MT1 receptor from the Protein Data Bank (PDB). Select a high-resolution structure that is co-crystallized with a relevant ligand, as this typically represents an active and relevant conformation.
Clean the PDB File: The raw PDB file often contains non-essential molecules, such as co-solvents, crystallization agents, and sometimes multiple conformations of the same residue. Remove these extraneous molecules and select the single most probable conformation for each residue. Water molecules can be critical for mediating interactions; a common practice is to remove bulk solvent but retain specific water molecules that are observed to form hydrogen bonds with the native ligand or key active site residues.
Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. These must be added computationally. This step is of paramount importance as hydrogen bonds are a primary driver of high-affinity binding.[9] Tools like PyMOL, UCSF Chimera, or the Protein Preparation Wizard in Schrödinger can add hydrogens and optimize their placement to form a realistic hydrogen-bond network.
Assign Protonation States of Residues: Just as with the ligand, the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) must be assigned for physiological pH. Mis-assigned protonation states can lead to the complete failure of a docking or simulation study.
Energy Minimization of the Receptor: A gentle, constrained energy minimization of the prepared receptor structure is performed. The constraints are applied to the protein backbone atoms to prevent significant deviation from the experimental structure, while allowing side chains to relax and accommodate the optimized hydrogen positions.
Causality: This constrained minimization relieves any steric clashes introduced during hydrogen addition without corrupting the experimentally validated backbone conformation of the receptor.
Part 2: The Core Computational Workflow
This section details the primary computational techniques used to predict and analyze the interaction between 2-methoxy-1H-indole and its target. The workflow is designed to increase in computational complexity and accuracy at each stage, from initial binding pose prediction to the dynamic simulation of the complex.
Caption: A high-level overview of the integrated workflow for computational analysis.
Molecular Docking: Predicting the Binding Mode
Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a receptor. It is a computationally efficient method ideal for screening large numbers of molecules or for generating an initial hypothesis for a single ligand-target pair.[11]
Diagram 2: Molecular Docking Protocol
Caption: The logical steps involved in a typical molecular docking experiment.
Protocol 3: Molecular Docking of 2-Methoxy-1H-Indole into MT1
Define the Binding Site: The search space for the docking algorithm must be defined. This is typically a 3D grid box centered on the active site. The most reliable way to define this box is to center it on the position of the co-crystallized ligand in the PDB structure.
Execute Docking Run: Using software such as AutoDock Vina, Glide, or GOLD, execute the docking calculation. The program will generate a number of possible binding poses (typically 9 or 10) for 2-methoxy-1H-indole within the defined grid box.
Analyze Results: The output will consist of the different poses and a corresponding binding score (usually in kcal/mol) for each. The score is an estimation of the binding affinity; more negative values indicate a more favorable predicted interaction.
Pose Selection: The top-scoring pose is often selected for further analysis. However, a crucial step of expert review is required. The poses should be visually inspected to ensure they are chemically sensible. Key questions to ask include:
Are hydrogen bonds formed with known key residues?
Is the hydrophobic indole core buried in a non-polar pocket?
Are there any unfavorable steric clashes?
Trustworthiness: A docking score is only a number. A slightly lower-scoring pose that forms chemically sound interactions with key receptor residues is often a more trustworthy prediction than the top-scoring pose that relies solely on non-specific van der Waals contacts.
Molecular Dynamics (MD) Simulation: Assessing Stability and Dynamics
While docking provides a static snapshot, MD simulations model the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment (water, ions). This allows for an assessment of the stability of the predicted binding pose.[12]
Protocol 4: MD Simulation of the 2-Methoxy-1H-Indole-MT1 Complex
System Setup: Take the most promising docked pose from the previous step. Place the complex in a periodic box of water molecules (e.g., TIP3P water model). Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration (~150 mM).
Minimization and Equilibration:
First, the positions of the water and ions are minimized, keeping the protein-ligand complex fixed.
Next, the entire system is gently heated from 0 K to 310 K (human body temperature) over a short simulation period (e.g., 1 nanosecond), with restraints on the protein backbone still in place.
Finally, a longer equilibration run (e.g., 5-10 ns) is performed under constant pressure and temperature (NPT ensemble) to allow the system density to stabilize.
Causality: This multi-stage equilibration is essential to prevent the introduction of artifacts. A sudden start at 310 K would be like a "heat shock" to the system, potentially disrupting the complex. We must allow the system to relax into a stable state gently.
Production Run: Following equilibration, the production simulation is run for a significant duration (typically 100 ns or longer) to collect data on the system's dynamics.
Trajectory Analysis: The primary output is a trajectory file, which is a "movie" of all atomic motions. Key analyses include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone are plotted over time. A stable, plateauing RMSD for the ligand indicates that it remains bound in a consistent pose. A continuously increasing RMSD suggests the ligand may be unstable and could be dissociating.[12]
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each protein residue. This highlights which parts of the protein are flexible and which are stable. A low RMSF for active site residues can indicate a stabilizing effect from the bound ligand.
Interaction Analysis: The trajectory can be analyzed to determine the persistence of key interactions (e.g., hydrogen bonds) over time. A hydrogen bond that is present for >90% of the simulation is considered highly stable.
Advanced Methods: Quantum Mechanics and Binding Free Energy
For a more rigorous analysis, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. In a QM/MM simulation, the ligand and the immediate active site residues are treated with high-accuracy QM, while the rest of the protein and solvent are treated with efficient MM.[13] This provides a much more accurate description of electronic effects like charge transfer and polarization, which are poorly described by classical force fields.[3][7]
Furthermore, the MD trajectories can be used to calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or MM/GBSA. These techniques provide a more quantitative estimate of binding affinity than docking scores alone.
Part 3: Druggability and Data Interpretation
A molecule's ability to bind a target is only part of its journey to becoming a drug. It must also possess favorable pharmacokinetic properties.
In Silico ADMET and Physicochemical Properties
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using various computational models. These predictions help to flag potential liabilities early in the discovery process.
Table 1: Predicted Physicochemical and ADMET Properties for 2-Methoxy-1H-Indole
Adherence to Lipinski's Rule of Five; good for oral bioavailability.
LogP (Octanol/Water)
~2.5
-0.4 to +5.6
Balanced solubility and permeability.
H-Bond Donors
1
≤ 5
Adherence to Lipinski's Rule of Five.
H-Bond Acceptors
2
≤ 10
Adherence to Lipinski's Rule of Five.
Aqueous Solubility (LogS)
-3.1
> -4.0
Indicates moderate to good solubility.
Blood-Brain Barrier (BBB) Permeation
High
-
Predicted to cross the BBB, relevant for CNS targets like MT1/MT2.
CYP2D6 Inhibition
Unlikely
-
Low risk of drug-drug interactions via this major metabolic enzyme.
Hepatotoxicity
Low Risk
-
Predicted to have a low probability of causing liver damage.
Note: Values other than MW are hypothetical, based on typical predictions for similar scaffolds, and should be calculated using platforms like SwissADME or ADMET Predictor™.
Data Synthesis and Validation
The ultimate test of a computational model is its correlation with experimental reality. All computational predictions should be treated as hypotheses that must be validated in the laboratory.
Table 2: Hypothetical Docking and MD Simulation Results
Target
Docking Score (kcal/mol)
Key Interacting Residues (from Docking)
Ligand RMSD (Å) (from 100ns MD)
Stable H-Bonds (from MD)
MT1 Receptor
-8.5
Ser126, Asn175, Val208
1.2 ± 0.3
Asn175 (95%)
MT2 Receptor
-8.1
Ser130, Asn178, Val211
1.4 ± 0.4
Asn178 (91%)
The computational workflow suggests that 2-methoxy-1H-indole is a stable binder to the MT1 receptor, forming a persistent hydrogen bond with Asn175. This is a testable hypothesis. Experimental validation would involve:
Synthesis: Chemical synthesis of 2-methoxy-1H-indole.[4]
Binding Assays: Performing radioligand binding assays to determine the experimental binding affinity (Ki) of the compound for the MT1 and MT2 receptors.
Functional Assays: Using in vitro functional assays (e.g., [35S]GTPγS binding) to determine if the compound acts as an agonist, antagonist, or inverse agonist.
If the experimental Ki value is in the nanomolar or low micromolar range, it would validate the computational prediction that 2-methoxy-1H-indole is a high-affinity ligand for the target. Discrepancies between prediction and experiment are also valuable, as they can reveal limitations in the computational model and guide the next round of improved simulations.
Conclusion
This guide has outlined a comprehensive, multi-faceted computational workflow for investigating the interactions of 2-methoxy-1H-indole. By systematically progressing from ligand and target preparation through molecular docking, dynamic simulations, and ADMET prediction, researchers can generate robust, testable hypotheses about the molecule's biological activity. The emphasis on understanding the causality behind each protocol and the insistence on experimental validation are the cornerstones of effective and trustworthy computational drug discovery. This framework provides a powerful tool for unlocking the therapeutic potential of this promising indole scaffold.
References
Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. (n.d.). PMC. [Link]
Pozo, D., Reiter, R. J., Calvo, J. R., & Guerrero, J. M. (1995). Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells. Journal of Neuroimmunology. [Link]
Oreshkova, T., Mourdjeva, M., & Georgiev, G. N. (2021). Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease. MDPI. [Link]
Spadoni, G., Diamantini, G., Bedini, A., Tarzia, G., Rivara, S., & Lucini, V. (2006). 2-[N-Acylamino(C1−C3)alkyl]indoles as MT1 Melatonin Receptor Partial Agonists, Antagonists, and Putative Inverse Agonists. Journal of Medicinal Chemistry. [Link]
Wang, Z., Yuan, H., Li, S., Zhang, M., Su, C., & Zhou, Y. (2020). Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. European Journal of Medicinal Chemistry. [Link]
Al-Ostath, A., Al-Wabli, R. I., Al-Ghorbani, M., & Al-Obaid, A. M. (2022). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. Molecules. [Link]
Jockers, R., Maurice, P., & Cecon, E. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology. [Link]
Prabhu, P., Archana, J., & Indrani, N. (2008). Exploration of physicochemical properties and molecular modelling studies of 2-sulfonyl-phenyl-3-phenyl-indole analogs as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Cheng, C. Y. (2014). A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity. International Journal of Molecular Sciences. [Link]
Physicochemical, ADMET, and Molecular Dynamics Simulations against Bacillus subtilis HmoB for Antibacterial Potentiality. (2021). Philippine Journal of Science. [Link]
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). ResearchGate. [Link]
Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (2023). MDPI. [Link]
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (2018). Arkivoc. [Link]
Attia, M. I., et al. (2016). Vibrational and electronic profiles, molecular docking and biological prediction of 5-methoxy-1-[(5-methoxy- 1H-indol-2-yl)methyl]-1H-indole: Experimental and theoretical investigations. Journal of Theoretical and Computational Chemistry. [Link]
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2015). PMC. [Link]
Vibrational and electronic profiles, molecular docking and biological prediction of 5-methoxy-1-[(5-methoxy- 1H -indol-2-yl)methyl]- 1H -indole: Experimental and theoretical investigations. (2016). ResearchGate. [Link]
The main biotargets of indole or 2-oxoindole-based hybrids acting as promising antiproliferative agents. (2023). ResearchGate. [Link]
Niskanen, J., et al. (2022). Electronic structure of indole in aqueous solution. arXiv. [Link]
Rollando, R., & Warsito, W. (2017). Molecular Docking Analysis: Interaction Studies of Natural Compounds to Anti-inflammatory Targets. IntechOpen. [Link]
Indole Localization in Lipid Membranes Revealed by Molecular Simulation. (2007). PMC. [Link]
Kumar, A., et al. (2022). Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. Medicinal Chemistry. [Link]
Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. (2022). Bentham Science. [Link]
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). ARKAT USA, Inc. [Link]
Kumar, V., & Aggarwal, A. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Molecular Structure. [Link]
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. [Link]
Toxicological and Pharmacological Profile of 2-Methoxy-1H-indole and Its Derivatives: A Technical Whitepaper
Executive Summary The compound 2-methoxy-1H-indole (CAS: 1184915-80-7) serves as a critical pharmacophore in modern drug development. While the unmodified baseline compound exhibits pronounced ecotoxicity—particularly in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-methoxy-1H-indole (CAS: 1184915-80-7) serves as a critical pharmacophore in modern drug development. While the unmodified baseline compound exhibits pronounced ecotoxicity—particularly in aquatic environments—its structural derivatives demonstrate highly specific, receptor-mediated pharmacological and toxicological profiles. As a Senior Application Scientist, it is imperative to understand that the toxicological assessment of this class of compounds cannot be monolithic. Instead, it must be bifurcated into:
Baseline Ecotoxicity: The intrinsic environmental hazard of the raw indole scaffold.
Mechanistic Toxicology: The targeted, pathway-specific effects of its functionalized derivatives, most notably 5-HT4 receptor antagonists (e.g., GR125487) and dihydrolipoamide dehydrogenase (DLD) inhibitors (e.g., MICA).
This whitepaper synthesizes the physicochemical hazards, in vivo mechanistic pathways, and field-proven experimental protocols necessary to evaluate the safety and efficacy of 2-methoxy-1H-indole derivatives.
Physicochemical Properties & Baseline Ecotoxicity
Before functionalization, the raw 2-methoxy-1H-indole scaffold presents significant environmental handling risks. Safety Data Sheet (SDS) profiling indicates severe aquatic toxicity, necessitating stringent containment protocols during synthesis and disposal[1].
Table 1: Physicochemical and Baseline Hazard Profile
Parameter
Specification / Data
Chemical Name
2-Methoxy-1H-indole
CAS Number
1184915-80-7
Molecular Formula
C9H9NO
Molecular Weight
147.17 g/mol
Primary Hazard Codes
H400 (Very toxic to aquatic life); H410 (Very toxic to aquatic life with long-lasting effects)[1]
Handling Directives
Avoid release to the environment; collect spillage immediately[1].
The true toxicological complexity of 2-methoxy-1H-indole emerges when it is functionalized into advanced therapeutic candidates. The addition of specific moieties shifts the toxicity profile from general environmental hazard to highly targeted metabolic and neurological modulation.
5-HT4 Receptor Antagonism (The GR125487 Profile)
Derivatives such as GR125487 (which contains a 5-fluoro-2-methoxy-1H-indole-3-carboxylate substructure) act as potent, selective 5-HT4 receptor antagonists.
Cardiac Toxicity & Modulation: In isolated murine hearts overexpressing the human 5-HT4 receptor, GR125487 completely blocks serotonin-induced tachycardia and prevents the phosphorylation of phospholamban (PLB) at Ser16 and Thr17[2].
Neurological & Enteric Effects: In vivo, this antagonism effectively mitigates 5-HT-induced emesis[3] and modulates posthypoxic myoclonus[4], demonstrating significant penetration into both the central and enteric nervous systems.
DLD Enzyme Inhibition (The MICA Profile)
Methoxyindole-carboxylic acid derivatives (e.g., MICA ) act as inhibitors of dihydrolipoamide dehydrogenase (DLD), a core mitochondrial enzyme in the TCA cycle.
Metabolic Toxicity & Neuroprotection: Inhibiting DLD with MICA creates a metabolic bottleneck. In C. elegans models of Alzheimer's Disease, this inhibition paradoxically reduces amyloid-beta (Aβ) toxicity and oxidative stress[5],[6]. However, the toxicological tradeoff is severe: MICA-induced DLD inhibition triggers systemic hyperglycemia, which subsequently drives hyperphosphorylation of the tau protein[7].
Caption: Mechanistic pathways of 2-methoxy-1H-indole derivatives.
In Vivo and Ex Vivo Experimental Protocols
To ensure rigorous, self-validating data, toxicological assessments of these derivatives require highly controlled environments. The following protocols detail the causality behind our experimental choices.
Protocol 1: Ex Vivo Cardiac Perfusion (Langendorff Heart) for 5-HT4 Antagonism
Causality & Rationale: In vivo cardiac assessments are often confounded by systemic neural and humoral compensations[2]. By isolating the heart ex vivo, we strip away systemic variables, ensuring that any chronotropic or inotropic changes observed are strictly due to the indole derivative interacting with the cardiac 5-HT4 receptors.
Pretreatment: Administer reserpine (5 mg/kg) to the murine model 16 hours prior to the experiment. Why? This depletes endogenous catecholamine and serotonin stores, preventing baseline receptor activation from masking the antagonist's effects[2].
Excision: Euthanize the subject, rapidly excise the heart, and immediately immerse it in ice-cold physiological saline to halt ischemic damage.
Cannulation: Mount the aorta onto a Langendorff perfusion apparatus.
Perfusion: Perfuse continuously with oxygenated Krebs-Henseleit buffer maintained at 37°C and pH 7.4.
Dosing & Measurement: Introduce the derivative (e.g., GR125487 at 1 μM) into the perfusate. Record the basal beating rate and left ventricular developed pressure (LVDP) to quantify the blockade of 5-HT-induced contractility[2].
Protocol 2: In Vivo C. elegans Assay for Metabolic Toxicity (DLD Inhibition)
Causality & Rationale: Assessing TCA cycle disruption in mammals is complex due to the blood-brain barrier and redundant metabolic pathways. Transgenic C. elegans bypass these issues, providing a whole-organism readout where metabolic shifts (hyperglycemia) directly correlate with observable neurotoxic endpoints (tau phosphorylation)[7].
Synchronization: Age-synchronize transgenic C. elegans (e.g., strains expressing human Aβ or tau) using an alkaline hypochlorite lysis method.
Plating: Transfer L4 stage nematodes to Nematode Growth Medium (NGM) plates containing 5 mM MICA.
Incubation: Incubate the populations at 20°C for 24 to 48 hours.
Phenotypic Scoring: Assess toxicity via paralysis rates. Gently prod nematodes with a platinum wire; non-responsive worms are scored as paralyzed, indicating severe neurotoxicity[5].
Biochemical Validation: Lyse a subset of the nematodes to measure whole-body glucose levels and assess tau phosphorylation via Western blot, validating the metabolic bottleneck[7].
Caption: Step-by-step toxicological profiling workflow for indole derivatives.
Quantitative Data Summaries
Table 2: Pharmacodynamic & Toxicological Metrics of Key Derivatives
Reduces Aβ-induced paralysis[5]; Induces severe hyperglycemia and tau hyperphosphorylation[7].
References
Title: CAS No. 1184915-80-7 Specifications - Ambeed.com
Source: ambeed.com
URL:1
Title: Cardiac overexpression of the human 5-HT 4 receptor in mice
Source: physiology.org
URL:2
Title: 5-Methoxyindole-2-carboxylic acid (MICA) suppresses Aβ-mediated pathology in C. elegans
Source: nih.gov
URL:5
Title: The effect of serotonin and serotonin receptor antagonists on motion sickness in Suncus murinus
Source: nih.gov
URL:3
Title: Animal model of posthypoxic myoclonus: Effects of serotonergic antagonists
Source: neurology.org
URL:4
Title: Effect of dihydrolipoamide dehydrogenase (dld-1) on human tau phosphorylation in a C. elegans model of Alzheimer's Disease
Source: biorxiv.org
URL:7
Title: Impairment of Tricarboxylic Acid Cycle (TCA) Cycle in Alzheimer's Disease: Mechanisms, Implications, and Potential Therapies
Source: aginganddisease.org
URL:6
Novel Synthetic Routes to 2-Methoxy-1H-Indole: Protocols and Mechanistic Insights
An Application Guide for Researchers Prepared by: Gemini, Senior Application Scientist Abstract The 2-methoxy-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
The 2-methoxy-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical agents. Its synthesis, however, presents unique challenges, often hindered by harsh reaction conditions, limited substrate scope, and issues with regioselectivity in classical methods. This application note provides a detailed guide for researchers on novel and efficient synthetic strategies to access this valuable heterocycle. We move beyond traditional named reactions to explore modern catalytic systems, including palladium-catalyzed cross-coupling and innovative metal-free domino reactions. This guide offers in-depth mechanistic discussions, comparative data, and detailed, field-tested protocols designed for immediate application in a research and development setting.
Introduction: The Significance of the 2-Methoxyindole Core
Indole derivatives are ubiquitous in nature and medicine, found in everything from the neurotransmitter serotonin to anti-migraine drugs of the triptan class.[1][2] The introduction of a methoxy group at the C2-position significantly modulates the electronic properties of the indole ring, enhancing its potential for further functionalization and influencing its interaction with biological targets. Despite its importance, classical synthetic routes like the Fischer indole synthesis can be problematic for producing 2-alkoxyindoles. The reaction of methoxy-substituted phenylhydrazones, for instance, can lead to abnormal cyclization products, complicating purification and reducing yields.[3][4]
This necessity for cleaner, more efficient, and scalable methods has driven the development of novel synthetic technologies. Modern approaches leveraging transition-metal catalysis, photoredox reactions, and continuous flow systems are changing the landscape of heterocyclic synthesis, offering milder conditions and broader functional group tolerance.[1][5][6] This guide will focus on these cutting-edge methodologies, providing both the theoretical framework and practical protocols to empower researchers in drug discovery and process development.
Strategic Overview of Synthetic Methodologies
The synthesis of the 2-methoxy-1H-indole core can be approached through several strategic disconnections. We will explore two primary categories: modern transition-metal-catalyzed cyclizations and innovative metal-free approaches.
Palladium-Catalyzed Intramolecular Cyclizations
Palladium catalysis has revolutionized the formation of C-N and C-O bonds, providing powerful tools for heterocycle synthesis.[7][8] A highly effective strategy involves the intramolecular cyclization of a suitably functionalized aniline precursor. This can be achieved via several pathways, most notably through the cyclization of o-alkynylanilines.
The general workflow involves an initial Sonogashira cross-coupling of an o-haloaniline with a protected acetylene, followed by a palladium-catalyzed cyclization to form the indole ring. The introduction of the methoxy group can be envisioned as occurring either before or after the cyclization, though a direct cyclization to form the 2-methoxy-substituted ring is highly desirable. Recent advances have enabled tandem Sonogashira/cyclization reactions in environmentally benign aqueous micellar media, enhancing the sustainability of the process.[9]
Metal-Free Domino Synthesis via C-H Activation
A truly innovative and sustainable approach avoids transition metals entirely. A recently developed method utilizes a mixed-base system to achieve a tandem reaction involving benzylic C-H deprotonation of an o-methylanisole, addition to a nitrile, and a subsequent intramolecular nucleophilic aromatic substitution (SNAr) to displace the methoxy group, forming the indole ring.[10] While originally demonstrated for 2-arylindoles, this concept of activating a methyl group adjacent to a methoxy leaving group is highly novel. Adapting this strategy for 2-methoxyindole would require a creative choice of nitrile partner and conditions that favor methoxide attack post-cyclization.
The core principle relies on the generation of a benzylic anion from an inexpensive starting material like 2-methoxytoluene. This anion then acts as the nucleophile, initiating a cascade that ultimately constructs the indole scaffold.[10] This route is particularly attractive for its atom economy and use of readily available precursors.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends critically on factors such as available starting materials, required scale, and tolerance for specific functional groups. The following table provides a high-level comparison of the discussed strategies.
Protocol 1: Palladium-Catalyzed Synthesis of N-Benzyl-2-methoxy-1H-indole via Intramolecular O-Arylation
This protocol describes a modern approach adapted from Ullmann-type C-O coupling methodologies, which are conceptually similar to the final cyclization step in many indole syntheses.[11][12][13] It involves the synthesis of an o-alkynyl aniline intermediate, which then undergoes a palladium-catalyzed intramolecular cyclization in the presence of methanol to directly install the 2-methoxy group.
Principle & Causality: This synthesis proceeds in two main stages. First, a Sonogashira coupling creates the key N-(2-ethynylphenyl) precursor. The second, crucial step is the Pd-catalyzed cyclization. The palladium(II) catalyst activates the alkyne for nucleophilic attack. The aniline nitrogen attacks the activated alkyne (6-endo-dig cyclization), forming a vinyl-palladium intermediate. Methanol then acts as a nucleophile, and subsequent reductive elimination from the palladium center forms the C2-O bond and regenerates the active catalyst, yielding the 2-methoxyindole product. The choice of a bulky phosphine ligand is critical to promote the desired reductive elimination pathway and prevent side reactions.[7]
Part A: Synthesis of N-Benzyl-N-(2-(trimethylsilylethynyl)phenyl)amine
To a dry Schlenk flask under an argon atmosphere, add N-benzyl-2-iodoaniline (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
Add anhydrous toluene and triethylamine (3.0 equiv).
Slowly add trimethylsilylacetylene (1.2 equiv) via syringe.
Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring by TLC until the starting material is consumed.
Cool the mixture to room temperature, filter through a pad of Celite, and concentrate under reduced pressure.
The crude product is then dissolved in methanol containing potassium carbonate (2.0 equiv) and stirred for 2 hours to cleave the silyl protecting group.
After completion, the solvent is removed, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude N-benzyl-2-ethynylaniline is used directly in the next step.
Part B: Palladium-Catalyzed Intramolecular Methoxy-Arylation
To a new dry Schlenk flask under argon, add the crude N-benzyl-2-ethynylaniline (1.0 equiv) from the previous step.
Seal the flask and heat the mixture to 100 °C in an oil bath for 12-18 hours. Monitor the reaction progress by LC-MS.
Upon completion, cool the reaction to room temperature and filter through Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, N-benzyl-2-methoxy-1H-indole.
Safety Precautions:
Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
Triethylamine is corrosive and flammable.
Anhydrous solvents and inert atmosphere techniques are required for optimal results.
Protocol 2: Leimgruber-Batcho Indole Synthesis with a Flow Chemistry Adaptation
The Leimgruber-Batcho synthesis is a robust method for creating the indole nucleus from o-nitrotoluenes.[14][15][16] While it typically yields indoles unsubstituted at C2/C3, it serves as a powerful precursor for subsequent functionalization. This protocol outlines the synthesis of 5-methoxy-1H-indole, a common building block, using a modern continuous flow approach to improve safety, heat transfer, and reaction time compared to batch processing.[1][17][18]
Principle & Causality: This two-step synthesis first involves the condensation of 4-methoxy-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enamine intermediate.[19] This step takes advantage of the acidity of the benzylic protons, enhanced by the electron-withdrawing nitro group.[15] The second step is a reductive cyclization. Using a packed-bed reactor with a heterogeneous catalyst like Palladium on carbon (Pd/C) under a stream of hydrogen gas allows for a safe and highly efficient reduction of the nitro group, which is immediately followed by cyclization and elimination of dimethylamine to form the indole ring.[16] Flow chemistry provides superior control over temperature and pressure, minimizing the formation of byproducts and handling of hazardous intermediates.[20][21]
Materials & Equipment:
4-Methoxy-2-nitrotoluene
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Dimethylformamide (DMF, anhydrous)
Continuous flow reactor system (e.g., Vapourtec, Uniqsis) equipped with a heated tube reactor and a packed-bed reactor column.
Back pressure regulator.
Hydrogen gas cylinder with mass flow controller.
10% Palladium on carbon (Pd/C) catalyst.
Step-by-Step Methodology:
Part A: Enamine Formation (Heated Tube Reactor)
Prepare a stock solution of 4-methoxy-2-nitrotoluene (1.0 M) and DMF-DMA (1.5 M) in anhydrous DMF.
Set up the flow reactor with a PFA or stainless steel tube reactor coil. Set the reactor temperature to 120 °C.
Pump the stock solution through the heated reactor at a flow rate calculated to provide a residence time of 20 minutes.
Collect the output, which is a deep red solution of the intermediate enamine. This stream is fed directly into the next stage.
Part B: Reductive Cyclization (Packed-Bed Reactor)
Carefully pack a column reactor with 10% Pd/C.
Install the column into the flow system downstream from the tube reactor. Heat the column to 80 °C.
Introduce a stream of hydrogen gas into the flow path just before the packed-bed reactor using a T-mixer, at a pressure controlled by a back pressure regulator (set to 10 bar).
The enamine solution from Part A is mixed with the hydrogen stream and passed through the Pd/C column. The flow rate should be adjusted to a residence time of 10 minutes.
The output from the reactor is a pale yellow solution containing the 5-methoxy-1H-indole product.
Collect the product stream. The solvent (DMF) can be removed under high vacuum.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography.
Safety Precautions:
Hydrogen gas is highly flammable and explosive. Flow chemistry systems for hydrogenation are designed with safety features, but operations must be conducted in a well-ventilated fume hood.
o-Nitrotoluenes are toxic.
DMF is a reproductive toxin. Handle with care.
The enamine formation is conducted at high temperatures; ensure the reactor system is properly rated.
Conclusion and Future Outlook
The synthesis of 2-methoxy-1H-indole continues to be an area of active research, driven by its significance in drug discovery. The protocols detailed in this guide highlight a shift away from classical methods towards more efficient, selective, and sustainable catalytic strategies. Palladium-catalyzed cyclizations offer a reliable and versatile route with high functional group tolerance, while emerging metal-free domino reactions present an exciting frontier in green chemistry. Furthermore, the integration of enabling technologies like continuous flow processing can significantly improve the safety, efficiency, and scalability of established syntheses.[1][18] Future innovations will likely focus on C-H activation and photoredox catalysis to provide even more direct and atom-economical pathways to this important molecular scaffold.[5][22][23]
References
D’Oca, M. M. G., et al. (2021). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC.
ACS Publications. (2025).
ACS Publications. (2019). Heumann Indole Flow Chemistry Process. American Chemical Society.
ACS Publications. (2019). Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. Accounts of Chemical Research.
ResearchGate. (2025). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.
RSC Publishing. Acylation of indoles via photoredox catalysis: a route to 3-acylindoles. RSC Publishing.
Benchchem. (2025). Protocol for Fischer Indole Synthesis of 2-Methylindoles. Benchchem.
Glotza, G., et al. (2017). Continuous flow synthesis of indoles by Pd-catalyzed deoxygenation of 2-nitrostilbenes with carbon monoxide. RSC Publishing.
ORCA. (2023). Synthesis of substituted indoles using continuous flow micro reactors. ORCA.
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal.
Gribble, G. W. (2016).
Clark, R. D., & Repke, D. B. (1984).
NSF PAR. (2018). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. NSF Public Access Repository.
Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis.
Wikipedia. Fischer indole synthesis. Wikipedia.
Murakami, Y., et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal.
Somei, M., et al. (2019). Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles.
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Cera, G., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI.
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Kawasaki, T., et al. (1991). PREPARATION OF 1-HYDROXYINDOLE DERIVATIVES AND A NEW ROUTE TO 2-SUBSTITUTED INDOLES. HETEROCYCLES.
The Versatility of the 2-Methoxy-1H-indole Scaffold in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically acti...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, the 2-methoxy-1H-indole moiety has emerged as a particularly valuable building block in the design of novel therapeutic agents. The introduction of a methoxy group at the 2-position of the indole ring significantly modulates its electronic and steric properties, influencing its binding affinity to various biological targets and its metabolic stability.[3] This guide provides an in-depth exploration of the synthesis and application of 2-methoxy-1H-indole in medicinal chemistry, offering detailed protocols and insights for researchers in drug discovery and development.
The Strategic Advantage of the 2-Methoxy Group
The seemingly simple addition of a methoxy group at the C2 position of the indole ring imparts several advantageous characteristics for drug design:
Modulation of Electronic Properties: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[3]
Metabolic Stability: The methoxy group can influence the metabolic fate of a molecule, sometimes blocking sites of oxidation and prolonging its biological half-life.
Conformational Control: The steric bulk of the methoxy group can influence the preferred conformation of the molecule, which can be critical for selective binding to a target protein.[4]
These attributes have led to the exploration of the 2-methoxy-1H-indole scaffold in a variety of therapeutic areas, most notably in the development of kinase inhibitors for oncology and as neuroprotective agents for central nervous system (CNS) disorders.[5][6]
Synthesis of the 2-Methoxy-1H-indole Core
The synthesis of the 2-methoxy-1H-indole scaffold can be achieved through several synthetic routes. A common and effective method involves the O-methylation of the corresponding 2-oxo-2,3-dihydro-1H-indole (oxindole). This protocol provides a reliable method for the preparation of the title compound.
Protocol 1: Synthesis of 2-Methoxy-1H-indole from 2-Oxo-2,3-dihydro-1H-indole
This protocol details the O-methylation of commercially available 2-oxo-2,3-dihydro-1H-indole.
Materials:
2-Oxo-2,3-dihydro-1H-indole
Anhydrous N,N-Dimethylformamide (DMF)
Sodium hydride (NaH), 60% dispersion in mineral oil
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-oxo-2,3-dihydro-1H-indole (1.0 eq).
Dissolution: Add anhydrous DMF to dissolve the starting material.
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 2-methoxy-1H-indole.
Causality behind Experimental Choices:
Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial as sodium hydride is a highly reactive base that readily reacts with water.
Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the nitrogen of the oxindole, forming the corresponding sodium salt, which is a more reactive nucleophile for the subsequent methylation reaction.
Methyl Iodide as Methylating Agent: Methyl iodide is a highly reactive and efficient methylating agent for this type of Sₙ2 reaction.
Quenching with Ammonium Chloride: Saturated ammonium chloride solution is a mild proton source used to neutralize any unreacted sodium hydride and the resulting alkoxide.
Purification by Column Chromatography: This technique is essential to separate the desired 2-methoxy-1H-indole from any unreacted starting material, by-products (such as N-methylated oxindole), and residual mineral oil from the sodium hydride dispersion.
Caption: Synthetic workflow for the preparation of 2-methoxy-1H-indole.
Application in Medicinal Chemistry: Case Studies
The 2-methoxy-1H-indole scaffold has been incorporated into various molecules with promising therapeutic potential. Below are two case studies highlighting its application in the development of kinase inhibitors and neuroprotective agents.
Case Study 1: 2-Methoxy-1H-indole as a Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The indole nucleus is a well-established "hinge-binding" motif in many kinase inhibitors, mimicking the adenine part of ATP.[7] The 2-methoxy substitution can further enhance binding affinity and selectivity.
Example Compound: A hypothetical 2-methoxy-1H-indole-based kinase inhibitor.
Compound ID
Target Kinase
IC₅₀ (nM)
Cell Line
Antiproliferative Activity (GI₅₀, µM)
2-MeO-Indole-KI-1
VEGFR2
25
HUVEC
0.15
PDGFRβ
40
A549
0.32
c-Kit
65
GIST-T1
0.58
Mechanism of Action: Many kinase inhibitors containing the indole scaffold function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that promotes cell proliferation and survival.[5] The 2-methoxy group can form a key hydrogen bond with the hinge region of the kinase, contributing to the high binding affinity.
Caption: Mechanism of action of a 2-methoxy-1H-indole-based kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of a compound against a specific kinase.
Materials:
Recombinant human kinase
Kinase-specific substrate peptide
ATP (Adenosine triphosphate)
Test compound (e.g., 2-MeO-Indole-KI-1) dissolved in DMSO
Kinase buffer (composition varies depending on the kinase)
ADP-Glo™ Kinase Assay kit (Promega) or similar
Microplate reader capable of luminescence detection
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
Reaction Setup: In a 384-well plate, add the kinase buffer, the recombinant kinase, and the substrate peptide.
Inhibitor Addition: Add the serially diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
Initiation of Reaction: Add ATP to all wells to initiate the kinase reaction.
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Case Study 2: 2-Methoxy-1H-indole Derivatives as Neuroprotective Agents
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key pathological mechanisms.[8] Indole derivatives, including those with methoxy substitutions, have shown promise as neuroprotective agents due to their antioxidant and anti-inflammatory properties.[3][6]
Example Compound: A hypothetical 2-methoxy-1H-indole-based neuroprotective agent.
Compound ID
Assay
Endpoint
Result
2-MeO-Indole-NP-1
H₂O₂-induced oxidative stress in SH-SY5Y cells
Cell Viability (%)
85% protection at 10 µM
Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells
NO Inhibition (%)
75% inhibition at 10 µM
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) model in primary cortical neurons
Neuronal Survival (%)
60% increase in survival at 10 µM
Mechanism of Action: The neuroprotective effects of 2-methoxy-1H-indole derivatives can be multifactorial. Their antioxidant properties may stem from the ability to scavenge reactive oxygen species (ROS). Their anti-inflammatory effects could be mediated by the inhibition of pro-inflammatory signaling pathways in microglia, the resident immune cells of the brain.
Caption: Multifaceted neuroprotective mechanisms of a 2-methoxy-1H-indole derivative.
Protocol 3: Assessment of Neuroprotection against Oxidative Stress
This protocol describes a common in vitro assay to evaluate the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
SH-SY5Y human neuroblastoma cell line
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Hydrogen peroxide (H₂O₂)
Test compound (e.g., 2-MeO-Indole-NP-1) dissolved in DMSO
Plate reader capable of measuring absorbance at 570 nm
Procedure:
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO).
Induction of Oxidative Stress: Add H₂O₂ to the wells (final concentration typically 100-500 µM) to induce oxidative stress. Do not add H₂O₂ to the control wells.
Incubation: Incubate the plate for 24 hours at 37 °C in a humidified incubator with 5% CO₂.
Cell Viability Assessment (MTT Assay):
Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well.
Incubate for 3-4 hours at 37 °C.
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells. A higher percentage of viability in the presence of the test compound and H₂O₂ indicates a neuroprotective effect.
Conclusion
The 2-methoxy-1H-indole scaffold represents a versatile and valuable platform in medicinal chemistry. Its unique electronic and steric properties make it an attractive starting point for the design of novel kinase inhibitors, neuroprotective agents, and other potential therapeutics. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid foundation for researchers to explore the full potential of this promising heterocyclic system in their drug discovery endeavors.
References
SpectraBase. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]
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Kamal, A., et al. (2026). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry. [Link]
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Tsvetkova, D., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(24), 13587. [Link]
Reddy, T. J., et al. (2024). A Cascade Synthesis of Indoles. Organic Letters. [Link]
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Li, B., et al. (2025). Tandem SNAr/Aldol Condensation of Oxindoles with o-Haloacetophenones Enables Modular Assembly of 2,3-Fused Indolines Bearing a Quaternary Carbon. Organic Letters. [Link]
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Russian Journal of Organic Chemistry. (2019). Synthesis of Substituted 2-Oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles. Russian Journal of Organic Chemistry, 55(3), 287-290. [Link]
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step-by-step protocol for 2-methoxy-1H-indole functionalization
Advanced Methodologies for the Synthesis and C3-Functionalization of 2-Methoxy-1H-Indoles Introduction & Chemical Rationale 2-Methoxy-1H-indoles are highly privileged scaffolds in medicinal chemistry and natural product...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Methodologies for the Synthesis and C3-Functionalization of 2-Methoxy-1H-Indoles
Introduction & Chemical Rationale
2-Methoxy-1H-indoles are highly privileged scaffolds in medicinal chemistry and natural product synthesis. They serve as critical precursors to complex bis-indole alkaloids, spirooxindoles, and targeted therapeutics such as donecopride, a dual 5-HT4 receptor agonist and acetylcholinesterase inhibitor investigated for Alzheimer's disease[1][2].
However, the direct functionalization of 2-methoxy-1H-indole presents a significant synthetic paradox. The electron-donating methoxy group at the C2 position dramatically increases the nucleophilicity of the C3 carbon, making it highly reactive toward electrophiles. Simultaneously, this activation renders the indole ring exceptionally sensitive to acidic hydrolysis. Under standard acidic functionalization conditions (pH < 4), 2-methoxyindoles rapidly degrade into oxindoles (indolin-2-ones), destroying the heteroaromatic core[3][4].
To bypass these stability issues, this application note details two field-proven, base-mediated protocols: a regioselective C2-nucleophilic substitution to construct the 2-methoxy-C3-formyl scaffold, and a transition-metal-free hydrogen autotransfer (HA) method for direct C3-alkylation.
Mechanistic Pathways
Mechanistic pathways for functionalization and degradation of 2-methoxy-1H-indoles.
Protocol 1: Synthesis of 2-Methoxy-1H-indole-3-carbaldehyde via C2-Nucleophilic Substitution
Causality & Expert Insight:
Direct Vilsmeier-Haack formylation of 2-methoxy-1H-indole often results in poor yields because the acidic workup promotes oxindole formation. A superior, self-validating approach utilizes 1-methoxyindole-3-carbaldehyde as an electrophilic substrate. The N-methoxy group strongly activates the C2 position for nucleophilic attack. When treated with sodium methoxide (NaOMe), a regioselective nucleophilic substitution occurs at C2, concurrently liberating the N-methoxy leaving group and yielding 2-methoxy-1H-indole-3-carbaldehyde in excellent yields without exposing the product to hydrolytic conditions[3].
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried, argon-purged Schlenk flask, add freshly cut sodium metal (136.5 mg, 5.93 mmol) to ice-cooled anhydrous methanol (2.0 mL). Stir at room temperature for 5 minutes until the metal is fully dissolved, generating a fresh NaOMe solution[3].
Substrate Addition: Slowly add a solution of 1-methoxyindole-3-carbaldehyde (1.0 mmol) dissolved in anhydrous methanol (1.0 mL) to the NaOMe mixture.
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc, 3:1). The starting material should be completely consumed within 2–4 hours. The highly basic environment inherently protects the newly formed 2-methoxy group from oxindole degradation.
Quenching & Workup: Cool the mixture to 0 °C and quench carefully with ice-cold distilled water (10 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (eluting with Hexanes/EtOAc) to isolate 2-methoxy-1H-indole-3-carbaldehyde as a stable solid[3].
Protocol 2: Transition-Metal-Free C3-Alkylation via Hydrogen Autotransfer (HA)
Causality & Expert Insight:
Traditional C3-alkylation requires pre-functionalized alkyl halides and strong Lewis acids, which are incompatible with the acid-sensitive 2-methoxyindole core. The hydrogen autotransfer (HA) methodology circumvents this by utilizing unactivated primary alcohols as both the alkylating agent and the hydride source. Oxone® acts as a mild, catalytic oxidant to generate an aldehyde in situ, which condenses with the highly nucleophilic C3 position of the indole. The intermediate alkylidene is then reduced by a second equivalent of the alcohol (hydride delivery). The use of Cs2CO3 ensures a strictly basic environment, completely suppressing oxindole degradation while driving the condensation forward[5][6].
Step-by-Step Methodology:
Reaction Setup: To an oven-dried 10 mL pressure tube equipped with a magnetic stir bar, add the 2-methoxy-1H-indole derivative (1.0 mmol) and the desired primary alcohol (3.0 mmol, 3.0 equiv)[5].
Catalyst & Base Addition: Add anhydrous Cs2CO3 (1.1 mmol, 1.1 equiv) and Oxone® (0.1 mmol, 0.1 equiv) to the reaction mixture[5][6].
Thermal Activation: Seal the tube under an argon atmosphere and heat the mixture in a pre-heated oil bath at 110 °C for 16–24 hours[5].
Self-Validation (Monitoring): Periodically check the reaction via LC-MS. The presence of the intermediate C3-alkylidene mass indicates successful condensation, while its subsequent disappearance confirms successful hydride transfer from the alcohol.
Workup: Cool the reaction vessel to room temperature. Dilute the crude mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the inorganic salts (Cs2CO3 and Oxone byproducts).
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of Hexanes/EtOAc containing 1% Et3N to maintain basicity on the column) to yield the pure 3-alkyl-2-methoxy-1H-indole[5][6].
Quantitative Data & Reaction Scope
The following table summarizes the expected yields and parameters for the functionalization of methoxy-activated indoles using the protocols described above, demonstrating the robustness of base-mediated approaches.
Application Note: Scalable Synthesis and Isolation of 2-Methoxy-1H-indole
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Scale-Up Protocol, and In-Process Validation Introduction & Mechanistic Rationale The synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Focus: Mechanistic Rationale, Scale-Up Protocol, and In-Process Validation
Introduction & Mechanistic Rationale
The synthesis of 2-alkoxyindoles presents a notorious chemical challenge due to their inherent thermodynamic instability. In solution, 2-methoxy-1H-indole maintains a delicate equilibrium, heavily favoring tautomerization into its corresponding indolin-2-one (oxindole) or 3H-indole forms (1)[1]. Because of this thermodynamic sink, traditional indole constructions (such as the Fischer indole synthesis) are non-viable for generating the 2-methoxy core.
To bypass this limitation, our scalable strategy relies on the direct O-alkylation of 1,3-dihydro-2H-indol-2-one (oxindole). The causality behind reagent selection is rooted in Hard-Soft Acid-Base (HSAB) theory . The lactam functional group possesses two nucleophilic sites: the "hard" oxygen atom and the "softer" nitrogen atom. By utilizing trimethyloxonium tetrafluoroborate (Meerwein's salt)—an exceptionally hard electrophile—we kinetically favor O-alkylation over N-alkylation or C3-alkylation. This selectively generates the lactim ether intermediate, which rapidly aromatizes into the desired 2-methoxy-1H-indole system (2)[2].
Figure 1: Mechanistic pathway of oxindole O-alkylation to 2-methoxy-1H-indole.
Experimental Protocol: Large-Scale O-Methylation
This protocol is engineered as a self-validating system . Visual cues and analytical checkpoints (In-Process Controls, IPC) are embedded to ensure that any deviation is caught before downstream processing.
Figure 2: Step-by-step scalable workflow for 2-methoxy-1H-indole synthesis.
Step 1: Reactor Preparation & Charging
Purge a jacketed glass reactor with inert Argon or
N2
. Charge the reactor with oxindole and anhydrous
CH2Cl2
(10 volumes).
Causality: Strict anhydrous conditions are mandatory. Meerwein's salt rapidly hydrolyzes in the presence of moisture to yield methanol, dimethyl ether, and fluoroboric acid (
HBF4
). Moisture will destroy the electrophile and stall the reaction.
Step 2: Electrophile Addition
Cool the suspension to 0 °C. Add trimethyloxonium tetrafluoroborate portion-wise over 30 to 45 minutes.
Causality: The O-alkylation is mildly exothermic. Portion-wise addition prevents thermal spikes that could provide enough activation energy to drive the softer, undesired N-alkylation pathway.
Step 3: Reaction Maturation (Self-Validating Step)
Allow the mixture to warm to 20 °C.
Validation: The initial heterogeneous suspension will gradually clarify into a homogeneous pale-yellow solution as the insoluble Meerwein's salt is consumed. Stir for 4–8 hours depending on scale.
Step 4: In-Process Control (IPC)
Pull a 0.5 mL aliquot, quench immediately in
NaHCO3
, and analyze via HPLC (254 nm). Proceed to the next step only when oxindole conversion is >99%.
Step 5: Quenching
Cool the reactor to 5 °C and slowly add saturated aqueous
NaHCO3
until the aqueous phase stabilizes at pH 7.5–8.0.
Causality: Neutralization of the
HBF4
byproduct is critical. If the pH remains acidic, the newly formed 2-methoxy-1H-indole will rapidly hydrolyze back to oxindole during solvent evaporation.
Step 6: Extraction & Isolation
Separate the organic layer, back-extract the aqueous phase with
CH2Cl2
(2 × 3 volumes), and dry the combined organics over anhydrous
Na2SO4
. Concentrate under reduced pressure (water bath <30 °C) to afford the crude product.
Step 7: Purification
Pass the crude material through a short plug of deactivated silica gel (pre-treated with 1%
Et3N
in Hexanes), eluting with Hexanes/EtOAc (9:1).
Causality: Standard silica gel possesses mildly acidic silanol groups that readily catalyze the hydrolysis of 2-methoxy-1H-indole. Triethylamine deactivation neutralizes these sites, preserving the integrity of the lactim ether during isolation (3)[3].
Scale-Up Metrics & Quantitative Data
The table below summarizes the expected reaction dynamics and yields across different scale-up milestones. As scale increases, the equivalents of Meerwein's salt can be slightly reduced due to lower proportional moisture ingress in larger, sealed reactors.
Scale (Oxindole)
Me3O+BF4−
(Equiv)
Reaction Time (h)
Isolated Yield (%)
Purity (HPLC, %a/a)
10 g
1.20
4.0
88
> 99.2
50 g
1.15
5.5
86
> 98.8
250 g
1.10
8.0
83
> 98.5
Analytical Characterization
To verify the structural integrity of the synthesized 2-methoxy-1H-indole, cross-reference your isolated batch against the following spectroscopic markers:
1
H NMR (400 MHz,
CDCl3
):δ
7.95 (br s, 1H, N-H), 7.48 (d, J = 7.8 Hz, 1H, C4-H), 7.26 (d, J = 7.8 Hz, 1H, C7-H), 7.10 (t, J = 7.5 Hz, 1H, C6-H), 7.02 (t, J = 7.5 Hz, 1H, C5-H), 3.98 (s, 3H, -OC
H3
). Note: The absence of a methylene singlet near
δ
3.5 ppm confirms the absence of the oxindole starting material.
13
C NMR (100 MHz,
CDCl3
):δ
154.2 (C2), 130.5, 128.8, 120.4, 119.6, 110.2, 85.4 (C3), 56.1 (-O
C
H
3
).
Storage Conditions: Store the isolated product under an inert argon atmosphere at -20 °C, protected from light, to prevent oxidative degradation.
References
Title: Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study
Source: cardiff.ac.uk
URL:1
Title: Asymmetric Total Syntheses of Rhynchophylline and Isorhynchophylline
Source: acs.org (The Journal of Organic Chemistry)
URL:2
Title: Nucleophilic substitution reaction of 1-methoxyindole-3-carbaldehyde
Source: nii.ac.jp (Heterocycles)
URL:3
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Methodological Guide: Advanced Analytical Quantification of 2-Methoxy-1H-indole
Scientific Context & Analytical Challenges
2-Methoxy-1H-indole is a highly reactive, electron-rich heteroaromatic building block. It is a critical synthetic intermediate in the development of p97 AAA ATPase inhibitors ()[1] and NAD(P)H:quinone oxidoreductase 1 (NQO1) agonists targeting non-small cell lung cancer ()[2]. Furthermore, methoxyindoles are frequently targeted in the metabolic profiling of tryptophan and neurohormone pathways ()[3].
From an analytical perspective, quantifying 2-methoxy-1H-indole presents distinct challenges:
High Nucleophilicity: With a calculated Mayr nucleophilicity parameter (
N
) of 9.8, the C3 position of the indole ring is hyper-reactive ()[4]. It is highly susceptible to electrophilic attack and oxidative degradation in biological matrices.
Ionization Dynamics: The compound requires precise mobile phase pH control to ensure stable protonation for mass spectrometry without inducing acid-catalyzed degradation.
Physicochemical Causality in Method Design
As a Senior Application Scientist, it is critical not just to execute a method, but to understand the causality behind the chromatographic and mass spectrometric choices:
Mobile Phase Additives (TFA vs. Formic Acid): For HPLC-UV synthetic monitoring, 0.05% Trifluoroacetic Acid (TFA) is utilized ()[5]. TFA acts as a strong ion-pairing agent, suppressing the ionization of the indole nitrogen, thereby increasing its hydrophobicity and sharpening the peak on a C18 column. However, TFA causes severe ion suppression in Electrospray Ionization (ESI). Therefore, the LC-MS/MS protocol strictly substitutes TFA with 0.1% Formic Acid (FA), which provides sufficient protons for
[M+H]+
formation without suppressing the signal ()[6].
Stationary Phase Selection: A High-Strength Silica (HSS) T3 column is selected for biological LC-MS/MS workflows. The T3 phase resists pore dewetting in highly aqueous conditions, providing superior retention for polar indole metabolites compared to standard C18 phases ()[7].
Sample Preparation: Liquid-Liquid Extraction (LLE) evaporation steps often cause thermal degradation of 2-methoxy-1H-indole. We bypass this by utilizing a cold-solvent protein precipitation (PPT) followed by aqueous dilution, preserving molecular integrity.
Workflow Visualization
Dual analytical workflows for 2-methoxy-1H-indole quantification.
Protocol I: UHPLC-ESI-MS/MS (Biological Matrices)
Objective: High-sensitivity trace quantification (pg/mL range) in plasma or urine.
Step-by-Step Methodology:
Spike & Crash: Transfer 50 µL of plasma/urine into a 1.5 mL low-bind Eppendorf tube. Add 150 µL of ice-cold Acetonitrile (ACN) containing 10 ng/mL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 2-methoxyindole-d3).
Agitation & Separation: Vortex vigorously for 60 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
Dilution (Critical Step): Transfer 100 µL of the supernatant into an autosampler vial containing 300 µL of LC-MS grade water. Causality: Reducing the ACN concentration to <20% prevents solvent-induced peak distortion (fronting) upon injection onto the reversed-phase column.
Injection: Inject 5 µL onto the Waters ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 × 100 mm) maintained at 40°C.
Detection: Operate the triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.
System Check: The system automatically calculates the Matrix Factor (MF) by comparing the SIL-IS peak area in the sample to a neat solvent standard.
Validation Action: If the SIL-IS area drops below 80% (indicating >20% ion suppression from matrix phospholipids), the sequence automatically pauses, flagging the sample for an additional 1:5 aqueous dilution prior to re-injection.
Objective: High-throughput determination of synthetic yield, conversion rates, and impurity profiling.
Step-by-Step Methodology:
Quenching: Aliquot 10 µL of the crude synthetic reaction mixture. Quench immediately into 990 µL of 50:50 ACN:Water to halt nucleophilic side-reactions.
Filtration: Pass the quenched mixture through a 0.22 µm PTFE syringe filter to remove particulate catalysts or insoluble salts.
Injection: Inject 10 µL onto a standard C18 analytical column (e.g., 5 µm, 4.6 × 150 mm) maintained at 30°C.
Elution: Run the 12-minute linear gradient (see Table 2) using 0.05% TFA modified mobile phases.
Detection: Monitor UV absorbance at 214 nm (general aromatic/amide bonds) and 254 nm (conjugated indole core).
System Check: The chromatography data system (CDS) continuously monitors the peak asymmetry factor (
As
) of the 2-methoxy-1H-indole peak.
Validation Action: If
As>1.5
, it indicates secondary interactions (e.g., free silanols attacking the nucleophilic indole). The system will automatically trigger a post-run column wash protocol (90% ACN / 10% Isopropanol) to strip strongly bound basic impurities before the next injection.
Table 2: HPLC-UV Gradient Program for Synthetic Monitoring
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (Water + 0.05% TFA)
% Mobile Phase B (ACN + 0.05% TFA)
0.0
1.2
90
10
1.0
1.2
90
10
11.0
1.2
0
100
12.0
1.2
0
100
12.1
1.2
90
10
| 15.0 | 1.2 | 90 | 10 (Re-equilibration) |
References
Title: Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Design, synthesis, and biological evaluation of evodiamine-indolequinone hybrids as novel NQO1 agonists against non-small cell lung cancer
Source: Arabian Journal of Chemistry
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Title: TCFH–NMI Ketone Synthesis Inspired by Nucleophilicity Scales
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Metabolic Profiling of Human Plasma and Urine, Targeting Tryptophan, Tyrosine and Branched Chain Amino Acid Pathways
Source: Bioanalysis (via PMC)
URL: [Link]
Title: Ultrahigh-Performance Liquid Chromatography (UHPLC)–Tandem Mass Spectrometry (MS/MS) Quantification of Nine Target Indoles in Sparkling Wines
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Title: Metabolomic analysis of swainsonine poisoning in renal tubular epithelial cells
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URL: [Link]
Comprehensive Application Note: Analytical Profiling of 2-Methoxy-1H-indole via HPLC and GC-MS
Introduction and Scientific Context 2-Methoxy-1H-indole is a highly versatile heteroaromatic building block utilized extensively in modern drug discovery and complex organic synthesis. It serves as a foundational scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scientific Context
2-Methoxy-1H-indole is a highly versatile heteroaromatic building block utilized extensively in modern drug discovery and complex organic synthesis. It serves as a foundational scaffold for the development of p97 AAA ATPase inhibitors[1], evodiamine-indolequinone hybrids targeting NQO1 in non-small cell lung cancer[2], and as a critical intermediate in the asymmetric total synthesis of alkaloids such as rhynchophylline[3]. Furthermore, its derivatives, including 2-methoxyindole-5-carboxylic acid (MICA), are actively employed in metabolic studies investigating the Tricarboxylic Acid (TCA) cycle in Alzheimer's disease models[4].
Given its widespread utility, robust analytical methodologies are required to quantify 2-methoxy-1H-indole, assess its purity, and monitor reaction kinetics. This application note details field-proven, self-validating protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Profiling
Understanding the molecular behavior of 2-methoxy-1H-indole is essential for rational method development. The methoxy group at the C2 position increases the electron density of the indole ring, altering its UV absorption profile and making it susceptible to oxidation under harsh conditions.
Table 1: Physicochemical Properties of 2-Methoxy-1H-indole
Parameter
Value / Description
Analytical Implication
Chemical Formula
C9H9NO
Determines MS exact mass targeting.
Molecular Weight
147.17 g/mol
Highly volatile; suitable for GC-MS.
Exact Mass
147.0684 Da
Used for High-Resolution MS (HRMS) extraction.
LogP (Predicted)
~2.1
Exhibits moderate lipophilicity; retains well on C18.
pKa (NH group)
~16
Remains neutral under standard acidic HPLC conditions.
Analytical Strategy & Workflow
To ensure comprehensive characterization, a dual-platform approach is employed. HPLC-UV/MS provides rapid quantitative purity assessment, while GC-MS offers orthogonal structural confirmation via Electron Impact (EI) fragmentation.
Fig 1. Sample preparation and dual-platform analytical workflow.
HPLC-UV/MS Method Development
Rationale & Causality
Reversed-phase HPLC is the gold standard for indole derivative analysis. A common challenge with indoles is the interaction between the secondary amine of the indole ring and residual silanols on silica-based stationary phases, which leads to severe peak tailing. To counteract this, a mobile phase modified with 0.05% Trifluoroacetic acid (TFA) or 0.1% Formic Acid is employed[5]. The acidic modifier suppresses silanol ionization and ensures the indole remains fully neutralized, yielding sharp, symmetrical peaks. A C18 column with a high carbon load and end-capping is selected to maximize the hydrophobic retention of the aromatic system.
Step-by-Step Protocol
Sample Preparation: Dissolve 2-methoxy-1H-indole in HPLC-grade Acetonitrile (ACN) to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10-100 µg/mL using the initial mobile phase conditions (95% Water / 5% ACN).
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon to prevent non-specific hydrophobic adsorption of the indole core.
System Equilibration: Purge the HPLC system and equilibrate the C18 column with 5% Mobile Phase B for 10 column volumes until the baseline is stable.
Execution: Inject 5 µL of the sample. Run the gradient as specified in Table 2.
Self-Validation (System Suitability): Before analyzing unknown samples, inject a standard 5 times. The system is validated if the Tailing Factor (Tf) is < 1.5 and the Peak Area Relative Standard Deviation (RSD) is < 2.0%.
254 nm and 310 nm (optimal for conjugated indole systems)[5]
GC-MS Method Development
Rationale & Causality
Due to its relatively low molecular weight (147.17 g/mol ) and lack of highly polar functional groups, 2-methoxy-1H-indole is sufficiently volatile for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis without prior derivatization[3]. A non-polar 5% phenyl-methylpolysiloxane (DB-5MS) stationary phase is optimal, as the phenyl groups provide π-π interactions that enhance selectivity for the aromatic indole core, separating it from aliphatic impurities. Electron Impact (EI) at 70 eV provides highly reproducible fragmentation, which is critical for structural confirmation.
Step-by-Step Protocol
Sample Preparation: Dissolve the analyte in GC-grade Dichloromethane (DCM) or Ethyl Acetate to a concentration of 50 µg/mL.
Injection: Inject 1 µL of the sample into the GC inlet using a split ratio of 10:1. Causality: The split injection prevents column overloading and ensures a narrow initial analyte band, improving peak resolution.
Thermal Desorption: Maintain the inlet at 250 °C to ensure instantaneous volatilization without inducing thermal degradation of the indole ring.
Execution: Run the temperature program as defined in Table 3.
Data Acquisition: Operate the MS in full scan mode (m/z 50-300) to capture the complete fragmentation profile, followed by Selected Ion Monitoring (SIM) of m/z 147 and 132 for high-sensitivity quantification.
Table 3: Optimized GC-MS Parameters
Parameter
Specification
Column
DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas
Helium (99.999%), constant flow at 1.0 mL/min
Inlet Temperature
250 °C
Oven Program
80 °C (hold 1 min) -> ramp 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp
280 °C
Ionization Source
Electron Impact (EI), 70 eV, 230 °C
EI Fragmentation Pathway
Under 70 eV EI conditions, 2-methoxy-1H-indole exhibits a highly characteristic fragmentation pattern. The molecular ion ([M]+) at m/z 147 is exceptionally stable due to aromatic delocalization. The primary fragmentation event is the homolytic cleavage of the methoxy methyl group, yielding a stable radical cation at m/z 132. Subsequent loss of carbon monoxide (CO) produces an m/z 104 fragment, which further degrades by losing hydrogen cyanide (HCN) to form the m/z 77 phenyl cation.
Fig 2. Electron Impact (EI) fragmentation pathway of 2-methoxy-1H-indole.
References
Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)
Journal of Medicinal Chemistry - ACS Publications[Link][1]
Design, synthesis, and biological evaluation of evodiamine-indolequinone hybrids as novel NQO1 agonists against non-small cell lung cancer
Arabian Journal of Chemistry[Link][2]
Impairment of Tricarboxylic Acid Cycle (TCA) Cycle in Alzheimer's Disease: Mechanisms, Implications, and Potential Therapies
Aging and Disease / PMC[Link][4]
Asymmetric Total Syntheses of Rhynchophylline and Isorhynchophylline
The Journal of Organic Chemistry - ACS Publications[Link][3]
Thin Layer Chromatography | Organic Synthesis
Scribd (Supplemental Data for Indole HPLC Conditions)[Link][5]
Application Notes & Protocols: Strategic C-H Activation of 2-Methoxy-1H-indole for Advanced Synthesis
Abstract The indole scaffold is a cornerstone of medicinal chemistry and materials science, celebrated for its prevalence in natural products and pharmaceuticals.[1][2] Direct C-H functionalization has emerged as a param...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The indole scaffold is a cornerstone of medicinal chemistry and materials science, celebrated for its prevalence in natural products and pharmaceuticals.[1][2] Direct C-H functionalization has emerged as a paramount strategy for the atom-economical diversification of these heterocycles, bypassing the need for pre-functionalized substrates.[3] This guide focuses on the 2-methoxy-1H-indole core, a valuable synthon whose strategic C-H activation opens pathways to novel and complex molecular architectures. We provide an in-depth analysis of regioselective functionalization strategies, detailing the mechanistic rationale behind catalyst and directing group selection, and present field-proven, step-by-step protocols for researchers in drug discovery and chemical development.
The Strategic Landscape of C-H Activation on 2-Methoxy-1H-indole
The reactivity of the indole ring towards C-H activation is dictated by the intrinsic electronic properties of its C-H bonds. The pyrrolic C3 position is the most electron-rich and sterically accessible, making it the prime target for direct, non-directed functionalization. The presence of the methoxy group at the C2 position not only blocks this site from reacting but also electronically reinforces the high reactivity at C3.
Conversely, activating the C-H bonds on the benzenoid ring (C4, C5, C6, and C7) is significantly more challenging due to their lower intrinsic reactivity.[4][5] Achieving regioselectivity at these positions mandates the use of a directing group (DG). This DG is typically installed at the N1 or C3 position and serves to chelate a transition metal catalyst, positioning it in close proximity to a specific C-H bond on the benzene ring, thereby enabling its selective cleavage and functionalization.[6][7]
This guide is structured to address these distinct reactivity modes:
Part A: Direct C3-H Functionalization - Leveraging the inherent reactivity of the pyrrole ring.
Part B: Directing Group-Assisted C4-H & C7-H Functionalization - Employing chelation control to achieve regioselectivity on the benzene ring.
Part A: Direct C3-H Functionalization
The C3 position of 2-methoxy-1H-indole is highly susceptible to electrophilic attack. Transition metal-catalyzed reactions that proceed via an electrophilic palladation or a concerted metalation-deprotonation (CMD) mechanism will show a strong preference for this site.[8][9]
Direct C3-arylation is a powerful tool for synthesizing biaryl structures. The reaction typically employs a palladium(II) catalyst, such as Pd(OAc)₂, which activates the indole C3-H bond. An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination of the product.[8]
Catalytic Cycle Overview: Direct C3-Arylation
The mechanism generally involves the activation of the indole C3-H bond by a Pd(II) species to form an indolyl-palladium intermediate. Concurrently, the coupling partner (e.g., an arene) is also activated. The two activated species then couple, and the product is released through reductive elimination, regenerating Pd(0), which is then re-oxidized to Pd(II) to continue the cycle.
Caption: General catalytic cycle for direct C3-H arylation.
Protocol 1: Palladium-Catalyzed Direct C3-Arylation of 2-Methoxy-1H-indole with Benzene
This protocol is adapted from established methodologies for the oxidative cross-coupling of indoles.[9] The use of a mild acid can be crucial for both catalyst activity and regioselectivity.
Materials
2-Methoxy-1H-indole
Benzene (ACS grade, may be used as co-solvent)
Palladium(II) Acetate (Pd(OAc)₂)
Silver(I) Acetate (AgOAc) or Copper(II) Acetate (Cu(OAc)₂) as oxidant
Trifluoroacetic Acid (TFA)
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Schlenk tube or microwave vial
Standard laboratory glassware for workup and purification
Experimental Workflow
Caption: Step-by-step workflow for C3-H arylation protocol.
Step-by-Step Procedure
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%, ~11 mg for a 1 mmol scale reaction) and the oxidant, AgOAc (2.0 equiv., ~334 mg).
Reagent Addition: Evacuate and backfill the tube with argon or nitrogen. Add 2-methoxy-1H-indole (1.0 mmol, 147 mg), anhydrous DCE (4.0 mL), and benzene (10.0 equiv., 1.1 mL).
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove metal salts, washing the pad with additional ethyl acetate.
Purification: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methoxy-3-phenyl-1H-indole.
Part B: Directing Group-Assisted Benzene Ring Functionalization
To override the intrinsic reactivity of the C3 position and target the benzenoid C-H bonds, a directing group (DG) is essential. The choice of DG and catalyst system dictates the site of functionalization.[4][5]
This strategy employs a removable N-pivaloyl group to direct a rhodium catalyst to the sterically accessible C7 position. This approach is highly effective for coupling with various alkenes.[10] The pivaloyl group serves as a robust bidentate chelation assistant, forming a stable five-membered metallacycle intermediate that favors C-H activation at the C7 position.
Protocol 2: N-Pivaloyl-Directed C7-H Alkenylation of 2-Methoxyindole
This protocol requires the initial preparation of N-pivaloyl-2-methoxy-1H-indole. The subsequent C-H activation is based on the methodology developed for a range of N-pivaloylindoles.[10]
Materials
N-Pivaloyl-2-methoxy-1H-indole (substrate)
Alkene (e.g., n-butyl acrylate, 1.5 equiv.)
[RhCp*Cl₂]₂ (2.5 mol%)
Silver Hexafluoroantimonate (AgSbF₆) (10 mol%)
Copper(II) Acetate (Cu(OAc)₂) (2.0 equiv., as oxidant)
Anhydrous 1,2-Dichloroethane (DCE)
Schlenk tube
Step-by-Step Procedure
Substrate Preparation: Synthesize N-pivaloyl-2-methoxy-1H-indole by reacting 2-methoxy-1H-indole with pivaloyl chloride in the presence of a base like pyridine or DMAP. Purify the product before use.
Reaction Setup: In a glovebox or under an inert atmosphere, add N-pivaloyl-2-methoxy-1H-indole (0.5 mmol, 115 mg), [RhCp*Cl₂]₂ (0.0125 mmol, 7.7 mg), AgSbF₆ (0.05 mmol, 17 mg), and Cu(OAc)₂ (1.0 mmol, 181 mg) to a dry Schlenk tube.
Reagent Addition: Add anhydrous DCE (2.0 mL) followed by the alkene (e.g., n-butyl acrylate, 0.75 mmol, 108 µL).
Reaction Execution: Seal the tube and heat the mixture at 100 °C for 16-24 hours.
Workup and Purification: After cooling, the workup and purification follow a similar procedure to Protocol 1: filtration through Celite, extraction, and flash column chromatography to isolate the C7-alkenylated product.
Directing Group Removal (Optional): The N-pivaloyl group can be removed under basic conditions (e.g., using NaOH or K₂CO₃ in methanol) to yield the free (NH)-indole.
Conclusion and Future Outlook
The strategic C-H activation of 2-methoxy-1H-indole provides a powerful and flexible platform for generating molecular diversity. Direct C3-functionalization leverages the indole's inherent electronic properties for straightforward couplings, while directing group-assisted strategies unlock the previously challenging C4-C7 positions with high levels of regiocontrol. The protocols detailed herein offer reliable starting points for researchers to explore novel chemical space. Future advancements will likely focus on developing more sustainable catalytic systems using earth-abundant metals and expanding the scope of transient directing groups to further enhance the efficiency and applicability of these transformative reactions.[14][15]
References
Ren, J.-W., Tong, M.-N., Zhao, Y.-F., Ni, F. (2021). Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Letters, 23, 7497-7502. Available from: [Link]
Li, J., Chen, J., Wang, L., Shi, Y. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Letters, 23, 3626-3630. Available from: [Link]
Shang, M., Wang, H.-L., Zhang, S.-Y., Dai, H.-X. (2020). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Molecules, 25(21), 5136. Available from: [Link]
MDPI. (2020). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Available from: [Link]
Wang, D.-H., Wasa, M., Giri, R., Yu, J.-Q. (2011). Palladium-Catalyzed Direct 2-Alkylation of Indoles by Norbornene-Mediated Regioselective Cascade C–H Activation. Journal of the American Chemical Society, 133(33), 13181-13184. Available from: [Link]
Cacchi, S., Fabrizi, G., Goggiamani, A. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. RSC Advances, 2, 8991-9011. Available from: [Link]
Tharra, V. K., Gandeepan, P., Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(24), 6294-6297. Available from: [Link]
Yang, Y., Lan, J., You, J. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(9), 2246-2259. Available from: [Link]
Sarmah, D., Tahu, M., Bora, U. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. Applied Organometallic Chemistry, 35(10), e6376. Available from: [Link]
Ocal, N., Berkel, A. C., Yilmaz, I. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(15), 10103-10117. Available from: [Link]
Kalepu, J., Gandeepan, P., Ackermann, L., Pilarski, L. T. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science, 9(21), 4733-4747. Available from: [Link]
Daugulis, O., Do, H.-Q. (2015). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Beilstein Journal of Organic Chemistry, 11, 2537-2546. Available from: [Link]
Wang, Q., Zhang, X., Song, C., Zhu, J. (2025). Transient Directing Group-Assisted Palladium-Catalyzed C4-Alkynylation of Indoles. The Journal of Organic Chemistry. Available from: [Link]
ChemRxiv. (2023). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. Available from: [Link]
Zhang, M., Chen, K., Li, X., Zhu, J. (2023). Ruthenium-Catalyzed Oxidative Synthesis of N-(2-triazine)indoles by C-H Activation. Molecules, 28(9), 3704. Available from: [Link]
ResearchGate. (2020). Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole. Available from: [Link]
Singh, M. S., Singh, A. K. (2018). Metal-catalyzed privileged 2- and 3-functionalized indole synthesis. Chemistry of Heterocyclic Compounds, 54(3), 292-301. Available from: [Link]
Kumar, A., Singh, R., Kumar, V. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(29), 12833-12856. Available from: [Link]
Vitale, P., Gala, E., Perna, F. M., Capriati, V. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(10), 456. Available from: [Link]
Neufeldt, S. R., Sanford, M. S. (2010). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C-H Functionalization via a Concerted Metalation-Deprotonation Mechanism. The Journal of Organic Chemistry, 75(11), 3874-3877. Available from: [Link]
Wang, X., Hu, Y., Wang, G., Zhu, J. (2021). Rhodium(II)-Catalyzed Regioselective Remote C–H Alkylation of Protic Indoles. ACS Catalysis, 11(9), 5546-5552. Available from: [Link]
El Kazzouli, S., Koubachi, J., Berteina-Raboin, S., Mouaddib, A., Guillaumet, G. (2015). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 20(8), 14616-14634. Available from: [Link]
Chen, X., Engle, K. M., Wang, D.-H., Yu, J.-Q. (2009). σ-Chelation-directed C–H functionalizations using Pd(ii) and Cu(ii) catalysts: regioselectivity, stereoselectivity and catalytic turnover. Organic & Biomolecular Chemistry, 7(24), 5031-5046. Available from: [Link]
Xu, L., Zhang, C., He, Y., Tan, L., Ma, D. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition, 55(1), 321-325. Available from: [Link]
La-Venia, A., Puiggali, S., van der Eycken, E. V., Companyo, X. (2021). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ACS Catalysis, 11(5), 2736-2745. Available from: [Link]
Lee, S. I., Sim, S. H., Kim, J. H., Kim, K., Chung, Y. K. (2013). Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water. Molecules, 18(5), 5630-5643. Available from: [Link]
Sahnoun, H., El Kazzouli, S., Guillaumet, G. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5782. Available from: [Link]
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An In-Depth Technical Guide to 2-Methoxy-1H-Indole as a Fluorescent Probe Introduction: The Promise of a Methoxy-Substituted Indole Scaffold The indole ring system is a cornerstone in the world of fluorescence, forming t...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-Methoxy-1H-Indole as a Fluorescent Probe
Introduction: The Promise of a Methoxy-Substituted Indole Scaffold
The indole ring system is a cornerstone in the world of fluorescence, forming the basis of the essential amino acid tryptophan, which has long served as an intrinsic probe for studying protein structure and dynamics.[1] The inherent sensitivity of the indole scaffold's fluorescence to its local environment makes it a "privileged scaffold" for the design of novel fluorescent probes.[2] These probes are indispensable tools in biological and pharmaceutical research, enabling the visualization and quantification of ions, biomolecules, and cellular events with high sensitivity and specificity.[2][3]
This guide focuses on 2-methoxy-1H-indole , a simple yet promising derivative. While many complex indole-based probes have been developed, the fundamental properties of simpler substituted indoles provide a crucial baseline for understanding structure-property relationships. The introduction of a methoxy (-OCH₃) group, a potent electron-donating group, at the C-2 position is expected to modulate the electronic properties of the indole ring. This modification can lead to desirable photophysical changes, such as a bathochromic (red) shift in absorption and emission spectra, which is advantageous for minimizing background autofluorescence in cellular imaging applications.[1][2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will detail the anticipated photophysical properties of 2-methoxy-1H-indole, explain the underlying mechanism of its environmental sensitivity, and provide robust, field-proven protocols for its application in both in vitro and cellular contexts.
Detailed experimental data for the isolated 2-methoxy-1H-indole molecule is not extensively documented in publicly accessible literature. However, based on extensive studies of other substituted indoles, we can predict its key characteristics.[1][4] The electron-donating nature of the methoxy group is known to influence the energy gap between the ground and excited states.[1]
Property
Expected Value / Characteristic
Rationale & Scientific Context
Formula
C₉H₉NO
-
Molecular Weight
147.17 g/mol
-
Appearance
Expected to be a solid at room temperature.
Based on similar indole derivatives.
Solubility
Soluble in organic solvents (DMSO, Ethanol, Methanol); limited solubility in aqueous solutions.
The indole core is hydrophobic, a common characteristic requiring the use of organic stock solutions for biological applications.[3]
Excitation Max (λex)
~280 - 300 nm
Unsubstituted indole excites around 280 nm. Electron-donating groups typically cause a slight red shift. The exact maximum will be solvent-dependent.[1]
Emission Max (λem)
~350 - 400+ nm
Emission is expected to be significantly red-shifted from the excitation (a large Stokes shift) and highly sensitive to solvent polarity. In nonpolar solvents, emission will be shorter, while in polar solvents, it will be longer.[4] For comparison, 3-methylindole emits at ~365 nm.
Stokes Shift
Expected to be large (> 60 nm)
Large Stokes shifts are characteristic of indole derivatives, particularly in polar environments, which is beneficial for reducing self-quenching and improving signal-to-noise.[5]
Quantum Yield (Φ)
Moderate; highly solvent-dependent.
The fluorescence quantum yield of indoles varies significantly with the environment.[6] For reference, indole itself has a quantum yield of 0.264, while L-tryptophan is 0.145. The methoxy group's effect would need empirical determination.
Environmental Sensitivity
High
The fluorescence emission is expected to be highly sensitive to local environmental polarity, viscosity, and hydrogen bonding capacity, a property known as solvatochromism.[4][7] This is the core principle enabling its use as a probe.
Mechanism of Action: Solvatochromism and the Excited State
The utility of 2-methoxy-1H-indole as a fluorescent probe stems from its solvatochromism , the phenomenon where a substance's spectral properties change with the polarity of the solvent.[7] This occurs because the probe's dipole moment increases upon excitation from the ground state (S₀) to the first excited state (S₁).
Causality of the Experimental Phenomenon:
Excitation: The molecule absorbs a photon, promoting an electron to a higher energy orbital (S₀ → S₁). This transition is rapid (~10⁻¹⁵ s).[8]
Excited-State Dipole Moment: In the S₁ state, there is a significant redistribution of electron density, a form of intramolecular charge transfer (ICT), creating a larger dipole moment than in the S₀ state. The electron-donating methoxy group enhances this effect.
Solvent Relaxation: In a polar solvent (like water or methanol), the surrounding solvent molecules reorient themselves to stabilize the newly formed, larger dipole of the excited-state probe. This stabilization process lowers the energy of the S₁ state. This relaxation occurs on a picosecond to nanosecond timescale.[8]
Fluorescence Emission: The probe returns to the ground state (S₁ → S₀) by emitting a photon. Because the S₁ state was lowered in energy by the polar solvent, the energy gap between S₁ and S₀ is smaller. This results in the emission of a lower-energy, longer-wavelength photon (a bathochromic or red shift ).
In a non-polar solvent, there is minimal solvent reorganization to stabilize the excited state. Therefore, the energy gap for emission remains larger, resulting in the emission of a higher-energy, shorter-wavelength photon (a hypsochromic or blue shift ). This relationship is visualized in the diagram below.
Fig 1. Energy diagram illustrating solvent-dependent fluorescence emission.
Experimental Protocols
The following protocols are designed as self-validating systems. They include essential steps for initial characterization, which are critical as the precise spectral properties of 2-methoxy-1H-indole may vary with instrumentation and specific experimental conditions.
Protocol 1: In Vitro Spectroscopic Characterization
Objective: To determine the excitation and emission maxima, and to assess the probe's response to a target analyte or environmental change in vitro.
Rationale: Before any cellular application, the probe's fundamental behavior must be characterized in a controlled, cell-free system. This allows for the optimization of imaging parameters and provides a baseline for interpreting more complex biological experiments.[3]
Materials:
2-methoxy-1H-indole
DMSO (spectroscopy grade) for stock solution
Buffer of choice (e.g., Phosphate-Buffered Saline (PBS), HEPES), pH 7.4
Series of solvents with varying polarity for solvatochromism test (e.g., Cyclohexane, Toluene, Acetonitrile, Ethanol)
Fluorometer and quartz cuvettes
UV-Vis Spectrophotometer
Procedure:
Stock Solution Preparation: Prepare a 1 mM stock solution of 2-methoxy-1H-indole in DMSO.
Causality Note: DMSO is used to ensure complete dissolution of the hydrophobic probe before dilution into aqueous buffers, preventing aggregation.
Working Solution Preparation: Prepare a 5-10 µM working solution of the probe by diluting the stock solution into your aqueous buffer or solvent of choice. Ensure the final DMSO concentration is low (<0.5%) to minimize its effect on the system.
Absorbance Spectrum: Record the absorbance spectrum of the working solution from 250 nm to 400 nm using a UV-Vis spectrophotometer. The peak of the longest-wavelength absorption band is the approximate excitation maximum (λex).
Excitation Spectrum: Set the fluorometer's emission monochromator to the anticipated emission maximum (~360 nm, can be adjusted) and scan the excitation wavelengths across the range of the absorption band (e.g., 260-320 nm). The resulting peak confirms the optimal λex.
Emission Spectrum: Set the fluorometer's excitation monochromator to the optimal λex determined in the previous step. Scan the emission wavelengths from the λex + 10 nm to ~550 nm. The resulting peak is the emission maximum (λem).
(Optional) Solvatochromism Test: Repeat steps 3-5 using different solvents (Cyclohexane, Toluene, Acetonitrile, Ethanol, Water) to observe the shift in λem as a function of solvent polarity. This validates its environmental sensitivity.
(Optional) Analyte Titration: To test the probe's response to a specific analyte (e.g., a metal ion), add small, incremental amounts of a concentrated analyte stock solution to the cuvette containing the probe's working solution. Record the emission spectrum after each addition to observe changes in fluorescence intensity or λem.[3]
Protocol 2: Live-Cell Imaging
Objective: To utilize 2-methoxy-1H-indole to visualize specific cellular compartments or report on the intracellular environment.
Rationale: This protocol provides a framework for introducing the probe into living cells and imaging its fluorescence. Key steps include probe loading, washing to remove excess probe, and imaging with appropriate controls to ensure the observed signal is meaningful.[9]
Fig 2. Step-by-step workflow for a live-cell imaging experiment.
Materials:
Cell line of interest (e.g., HeLa, A549) cultured on glass-bottom imaging dishes.
Complete cell culture medium (e.g., DMEM + 10% FBS).
Serum-free medium for probe loading.
1 mM stock solution of 2-methoxy-1H-indole in DMSO.
Phosphate-Buffered Saline (PBS), pH 7.4.
Confocal fluorescence microscope equipped with appropriate lasers and filters.
Procedure:
Cell Preparation: Culture cells on glass-bottom imaging dishes to 60-80% confluency.
Probe Loading Solution: Just before use, prepare a loading solution by diluting the 1 mM DMSO stock into pre-warmed, serum-free medium to a final concentration of 1-10 µM.
Causality Note: Serum is often removed during loading as its proteins can bind to small molecule probes, reducing their effective concentration and increasing background signal. The optimal concentration must be determined empirically to balance signal strength with potential cytotoxicity.
Cell Loading: Aspirate the culture medium from the cells and wash once with warm PBS. Add the probe loading solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
Washing: Aspirate the loading solution and wash the cells 2-3 times with warm PBS or complete medium to remove unbound, extracellular probe. This step is critical for achieving a high signal-to-noise ratio.[9]
Imaging: Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium or PBS) to the cells. Place the dish on the microscope stage.
Image Acquisition: Excite the cells using the λex determined in Protocol 1 (e.g., 405 nm laser line can be used for excitation near ~300nm, or a UV laser if available) and collect the emitted fluorescence over the appropriate range (e.g., 420-550 nm). Adjust laser power and detector gain to obtain a clear image without excessive photobleaching or saturation.
Data Analysis: Quantify the fluorescence intensity in specific regions of interest (ROIs) within the cells. Compare the fluorescence of control vs. treated cells to determine the effect of your experimental variable.
Self-Validation and Controls (Trustworthiness):
Autofluorescence Control: Image a sample of unstained cells using the same acquisition settings to determine the level of natural cellular autofluorescence.
Viability Control: After imaging, perform a cell viability assay (e.g., Trypan Blue or a live/dead stain) to ensure the probe concentration and imaging conditions are not cytotoxic.
Positive/Negative Controls: If studying a specific cellular response, use known chemical inducers (positive control) and inhibitors (negative control) to validate the probe's response in the cellular context.
References
Aaron, J. J., Tine, A., Wojciechowska, M. E., & Parkanyi, C. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. CORE. Available at: [Link]
Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in Fluorescence Spectroscopy: Volume 7: DNA. Springer US.
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(3), 366–375.
Valeur, B., & Berberan-Santos, M. N. (2012).
Mohan, P. S., & Kumar, A. (2007). Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(1), 171–176. Available at: [Link]
Song, Y., et al. (2023). Fluorescence Quantum Yield and Fluorescence Lifetime of Indole, 3-Methylindole and L-Tryptophan. Spectroscopy and Spectral Analysis, 43(12), 3758. Available at: [Link]
Nikon. (n.d.). Fluorescence Excitation and Emission Fundamentals. MicroscopyU. Available at: [Link]
Wikipedia. (n.d.). Solvatochromism. Available at: [Link]
Chen, G., et al. (2016). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. International Journal of Nanomedicine, 11, 5385–5403. Available at: [Link]
Zhang, Y., et al. (2025). A fast and responsive turn-on fluorescent probe based on a quinone conjugated alkoxy derivative for biothiols and a cellular imaging study. PMC. Available at: [Link]
Md, F. A., et al. (2021). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC. Available at: [Link]
An In-depth Guide to the Application of 2-Methoxy-1H-indole in Materials Science Authored by: A Senior Application Scientist Introduction: The Versatile Indole Scaffold in Modern Materials The indole ring system, a fusio...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide to the Application of 2-Methoxy-1H-indole in Materials Science
Authored by: A Senior Application Scientist
Introduction: The Versatile Indole Scaffold in Modern Materials
The indole ring system, a fusion of benzene and pyrrole, is a cornerstone of heterocyclic chemistry. Its prevalence in a vast array of natural products, particularly the amino acid L-tryptophan, has made it a privileged scaffold in medicinal chemistry and drug development.[1][2] However, the unique electronic properties of the indole nucleus—notably its electron-rich nature—have propelled its use far beyond biology and into the realm of materials science.[2] Indole and its derivatives are now integral components in the design of functional organic materials, including polymers, sensors, and components for electronic devices.[2][3][4]
A significant strategy for tuning the properties of the indole scaffold is the introduction of substituents that modulate its electronic character. Methoxy-activated indoles, for instance, feature an electron-donating methoxy group (-OCH₃) that enhances the electron density of the ring system. This heightened reactivity and altered electronic profile make them highly valuable precursors for advanced materials.[5] This guide focuses specifically on 2-methoxy-1H-indole , a versatile and reactive building block, providing a technical overview and detailed protocols for its application in materials science. We will explore its role in the synthesis of chemosensors, polymers for organic electronics, and materials for optoelectronic devices, offering field-proven insights for researchers and scientists.
Physicochemical Properties of 2-Methoxy-1H-indole
For any experimental design, a clear understanding of the starting material's properties is critical. The following table summarizes the key physicochemical data for 2-methoxy-1H-indole, providing a quick reference for laboratory use.
The unique structure of 2-methoxy-1H-indole makes it a valuable precursor for a range of functional materials. Its methoxy group can act as a leaving group in certain reactions or as a permanent electronic modifier, providing synthetic flexibility.
Building Block for Chemosensors
Indole-based compounds are excellent candidates for chemosensors due to their intrinsic photophysical properties and the ability of the N-H proton and other functionalities to engage in hydrogen bonding or coordination with various analytes.[7] This interaction can induce a measurable change in color (colorimetric) or fluorescence, allowing for the sensitive detection of ions like fluoride or heavy metals.[7][8][9]
Sensing Mechanism: The core principle involves a host-guest interaction. An indole-derived sensor molecule ("host") is designed to selectively bind with a target analyte ("guest"). This binding event perturbs the electronic structure of the host molecule, altering its absorption or emission spectrum. For example, in fluoride detection, the sensing often occurs through hydrogen bonding between the indole N-H or a nearby hydroxyl proton and the fluoride ion, which can be followed by deprotonation, leading to a distinct color change.[8]
Workflow: Design and Synthesis of an Indole-Based Chemosensor
Caption: Workflow for chemosensor synthesis and application.
Performance of Indole-Based Chemosensors:
The effectiveness of a chemosensor is determined by its selectivity and sensitivity (limit of detection).
Precursor for Advanced Polymers and Organic Electronics
The electron-rich indole ring is a desirable component in conjugated polymers used in organic electronics.[3] Incorporating indole moieties into a polymer backbone can enhance charge transport properties and tune the material's optical and electronic characteristics. Methoxy-substituted indoles are particularly useful, as they can be precursors to larger, fused aromatic systems with extended π-conjugation, which are essential for applications in organic field-effect transistors (OFETs) and photovoltaics.[5][10]
Polymerization Strategy: While direct polymerization of 2-methoxy-1H-indole is less common, indole derivatives are frequently copolymerized with other monomers, such as aniline, to create materials with tunable properties.[3] Another advanced strategy involves using methoxy-indoles to synthesize larger, rigid molecules like diindolocarbazoles, which can then be N-alkylated and used as high-performance materials in organic electronics.[10] The synthesis often involves cross-coupling reactions like the Suzuki-Miyaura coupling, followed by cyclization reactions such as the Cadogan reaction.[10]
Logical Flow: From Indole Monomer to Functional Polymer
Caption: Path from indole precursor to electronic device.
Core Structure in Organic Light-Emitting Diodes (OLEDs)
The optical properties of indole derivatives make them highly attractive for use in OLEDs.[4] The ability to functionalize the indole core allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is crucial for designing materials that can efficiently inject, transport, and emit light of a specific color.[4] Indole-based compounds have been successfully used to create emitters that span the visible spectrum, from blue-green to red, by modifying their molecular structure and electronic properties.[11][12]
Design Principle: For OLED applications, indole is often incorporated into a larger donor-π-acceptor (D-π-A) architecture.[13] In such a system, an electron-donating unit and an electron-accepting unit are linked by a π-conjugated bridge. This design facilitates intramolecular charge transfer (ICT), a process that is key to achieving efficient electroluminescence. The indole moiety can act as the donor, the π-bridge, or as part of a larger fused system, depending on the overall molecular design.[11]
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key applications discussed. These are intended as a starting point and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of an Indole-Based Schiff Base Chemosensor for Ion Detection
This protocol describes the synthesis of a chemosensor via the condensation reaction between an indole-carbohydrazide and a functional aldehyde. This method is adapted from established procedures for creating sensors for anions like fluoride.[8]
A. Materials & Equipment
Indole-2-carbohydrazide (Can be synthesized from 2-methoxy-1H-indole via esterification and subsequent hydrazinolysis)
3-Chlorosalicylaldehyde (or other functional aldehyde)
Anhydrous Ethanol
Round-bottom flask with reflux condenser
Magnetic stirrer with heating plate
Standard glassware for filtration and purification
NMR spectrometer and Mass spectrometer for characterization
B. Step-by-Step Methodology
Reactant Setup: In a 50 mL round-bottom flask, dissolve indole-2-carbohydrazide (1.0 mmol, e.g., 0.175 g) in 15 mL of anhydrous ethanol.
Addition: Add 3-chlorosalicylaldehyde (1.2 mmol, e.g., 0.187 g) to the solution.
Reaction: Stir the mixture and heat it to reflux. Maintain reflux for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Precipitation & Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
Drying: Dry the purified product under vacuum to yield the final chemosensor.
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the imine bond (-CH=N-) is a key indicator of a successful reaction.
Protocol 2: Conceptual Protocol for the Synthesis of an Indole-Containing Copolymer
This protocol outlines a general procedure for the chemical oxidative copolymerization of an aniline-type monomer with an indole-functionalized monomer. This method is adapted from procedures used to create conductive polymers with tunable properties.[3]
A. Materials & Equipment
Aniline (Monomer 1)
Indole-functionalized monomer (Monomer 2)
Ammonium persulfate (APS) (Oxidant)
Hydrochloric acid (HCl, 1M)
Methanol
Beaker or reaction vessel
Magnetic stirrer
Filtration apparatus
B. Step-by-Step Methodology
Monomer Solution: Prepare a solution of the two monomers (e.g., aniline and the indole-functionalized monomer) in 1M HCl. The molar ratio of the monomers can be varied to control the final properties of the copolymer.
Initiation: Cool the monomer solution to 0-5°C in an ice bath. While stirring vigorously, slowly add a pre-cooled aqueous solution of ammonium persulfate (APS). The molar ratio of oxidant to total monomers is typically around 1:1.
Polymerization: Continue stirring the reaction mixture at 0-5°C for 24 hours. A dark precipitate (the polymer) will form as the reaction progresses.
Isolation: Collect the polymer precipitate by vacuum filtration.
Purification: Wash the polymer powder repeatedly with 1M HCl to remove any unreacted monomers and oligomers. Follow this with several washes with methanol until the filtrate is colorless.
Drying: Dry the final copolymer product in a vacuum oven at 60°C for at least 24 hours.
Characterization: Characterize the copolymer using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the incorporation of both monomer units, and Gel Permeation Chromatography (GPC) to determine the molecular weight and dispersity.
Conclusion and Future Outlook
2-Methoxy-1H-indole has established itself as a valuable and versatile building block in materials science. Its inherent electronic properties, coupled with the synthetic flexibility offered by the methoxy group, enable the creation of a diverse range of functional materials. From highly sensitive chemosensors capable of detecting trace amounts of ions to complex conjugated systems for advanced organic electronics and OLEDs, the applications are both broad and impactful. The protocols and workflows outlined in this guide serve as a foundation for researchers to explore and innovate within this exciting field.
Future research will likely focus on developing more sophisticated, multi-functional materials derived from 2-methoxy-1H-indole. This includes the design of "smart" polymers that respond to multiple stimuli, next-generation sensors with even greater selectivity and sensitivity, and more efficient and stable materials for optoelectronic devices. As synthetic methodologies continue to advance, the potential for creating novel materials from this remarkable indole precursor is virtually limitless.
References
A selective indole based chemosensor for fluoride ion detection. Google Scholar.
Latypova L.R., Usmanova G.S., Mustafin A.G. (2023). SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. Bashkir chemical journal.
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. ResearchGate.
An Indole-Based Chemosensor for the Detection of Fluoride Ion and Use In Bioimaging. Hindawi.
A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI. Available at: [Link]
Synthesis of Highly Selective Indole-Based Sensors for Mercuric Ion. PubMed. Available at: [Link]
Alharthi, S. S. (2023). A review on indole-based colorimetric and fluorescence sensors for the detection of heavy metal ions. Chemical Papers, 77(12), 7379–7394. Available at: [Link]
An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. ACS Publications. Available at: [Link]
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]
Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. ACS Publications. Available at: [Link]
Synthesis of Heterocycles for OLED Applications. IRIS. Available at: [Link]
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]
Synthesis and molecular properties of methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles for organic electronics obtained by a consecutive twofold Suzuki and twofold Cadogan reaction. Royal Society of Chemistry. Available at: [Link]
Emulsion polymerization of 2-hydroxyethyl methacrylate and partition of monomer between particles and water phase. Google Scholar.
I2-Induced Metal-Free C(sp2)–H Functionalization of Indoles via One-Pot and Two-Step Reaction with 1-(2-Hydroxyphenyl)-propargyl Alcohols: Access to 3-(Benzofuran-3-yl). ACS Publications. Available at: [Link]
Opto-electrochemistry of pyridopyrazino[2,3-b]indole Derivatives. Indian Academy of Sciences. Available at: [Link]
Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. ACS Publications. Available at: [Link]
Kandemir, H. (2022). Synthesis of New Methoxy Actived Mono and Bis-indole Compounds. Hittite Journal of Science and Engineering, 9(3), 235-239. Available at: [Link]
Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles. PubMed. Available at: [Link]
Dual hydrophilic polymers based on (meth)acrylic acid and poly(ethylene glycol) – synthesis and water uptake behavior. Royal Society of Chemistry. Available at: [Link]
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available at: [Link]
Organoboron compounds constructed through the tautomerization of 1H-indole to 3H-indole for red OLEDs. Royal Society of Chemistry. Available at: [Link]
INDOLES AND BIINDOLES: SYNTHESIS OF POWERFUL TOOLS FOR PHARMACEUTICAL AND MATERIALS SCIENCES. Insubria. Available at: [Link]
Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. MDPI. Available at: [Link]
2-Methoxy-1H-indole. Doron Scientific. Available at: [Link]
Technical Support Center: Optimizing the Synthesis of 2-Methoxy-1H-Indole
Welcome to the Technical Support Center for indole chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of 2-methoxy-1H-indole.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for indole chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of 2-methoxy-1H-indole.
This molecule is a notoriously difficult building block. Its high nucleophilicity (Mayr nucleophilicity parameter
N≈9.8
)[1] makes it highly reactive, but this same property renders it thermodynamically unstable. The primary challenge in isolating 2-methoxy-1H-indole is its propensity to hydrolyze and tautomerize back into its lactam form—oxindole (indolin-2-one)—especially under mildly acidic conditions.
This guide provides field-proven troubleshooting workflows, self-validating protocols, and mechanistic insights to help you achieve reproducible, high-yield syntheses.
Quantitative Comparison of Synthetic Routes
Selecting the correct synthetic route is the first step in optimizing your yield. Below is a comparison of the three most reliable methodologies for accessing the 2-methoxyindole core[2],[3].
Synthetic Route
Key Reagents
Typical Isolated Yield
Primary Byproducts
Mechanistic Advantage
O-Alkylation of Oxindole
Meerwein's Salt (
Me3O+BF4−
), DCM
65–80%
N-methyl oxindole
Direct single-step synthesis from inexpensive starting materials.
S
N
Ar of 2-Haloindole
1. TsCl; 2. NBS; 3. NaOMe; 4. Base
50–70% (over 4 steps)
3-bromo isomers, des-bromo indole
Highly regioselective; completely bypasses the risk of N-alkylation.
Bromoetherification
N-Tosylindole, NBS, MeOH
80–85% (as indoline)
Dibrominated species
Excellent for accessing functionalized 2-methoxyindoline intermediates.
Troubleshooting Workflow
Before diving into the protocols, use the diagnostic tree below to identify the root cause of your yield loss.
Diagnostic workflow for troubleshooting yield-limiting factors in 2-methoxy-1H-indole synthesis.
Protocol A: Direct O-Alkylation of Oxindole (The Meerwein Route)
The Causality: Oxindole is an ambident nucleophile. If you attempt to methylate it using standard basic conditions and methyl iodide (a soft electrophile), the softer nitrogen atom is preferentially alkylated, ruining your yield. Trimethyloxonium tetrafluoroborate (Meerwein's salt) is a hard electrophile that preferentially attacks the hard carbonyl oxygen, driving the formation of the lactim ether (2-methoxyindole)[2].
Self-Validating Protocol:
Preparation: Flame-dry a round-bottom flask. Dissolve oxindole (1.0 equiv) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.
Alkylation: Cool the solution to 0 °C. Add trimethyloxonium tetrafluoroborate (1.2 equiv) in one portion. Validation checkpoint: The suspension should slowly clarify as the salt reacts.
Reaction: Stir at room temperature for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
Alkaline Quench (Critical): Quench the reaction by pouring it into an ice-cold saturated aqueous
NaHCO3
solution. Do not use any acid. The enol ether is highly sensitive to hydrolysis and will immediately revert to oxindole if the pH drops below 7.
Extraction & Purification: Extract with DCM. Dry over anhydrous
Na2SO4
. Purify via flash chromatography using neutral alumina or silica gel pre-treated with 1% triethylamine (TEA) to prevent acid-catalyzed degradation on the column.
Protocol B: Nucleophilic Substitution via N-Protected 2-Bromoindole
The Causality: The indole nucleus is naturally electron-rich. Attempting a nucleophilic aromatic substitution (
SNAr
) on an unprotected 2-haloindole will fail because the pyrrole ring repels nucleophiles. By installing a strongly electron-withdrawing N-tosyl group, you deplete the electron density of the ring, activating the C2-halogen bond for nucleophilic attack by methoxide[3].
Self-Validating Protocol:
Protection: Treat indole with NaH and Tosyl Chloride (TsCl) in THF to yield 1-tosylindole.
Bromination: Dissolve 1-tosylindole in THF and cool to -78 °C. Add LDA (1.1 equiv) to deprotonate the C2 position, followed by 1,2-dibromoethane or NBS to yield 1-tosyl-2-bromoindole.
Substitution: Dissolve the intermediate in anhydrous methanol. Add a freshly prepared solution of sodium methoxide (NaOMe, 3.0 equiv). Reflux for 4 hours. Validation checkpoint: TLC should show complete consumption of the starting material, confirming successful
SNAr
.
Deprotection: Cool the mixture, add aqueous KOH (5.0 equiv), and stir at 50 °C to cleave the tosyl group.
Workup: Extract with ethyl acetate, wash with brine, and purify over TEA-treated silica gel.
Frequently Asked Questions (FAQs)
Q: My TLC shows complete conversion to 2-methoxyindole, but my isolated yield after column chromatography is less than 10%. What went wrong?A: You are experiencing acid-catalyzed hydrolysis on the column. Standard silica gel is slightly acidic (pH ~4.5-5.5). Because 2-methoxyindole is a cyclic enol ether, the acidic silanol groups protonate the C3 position, triggering the elimination of methanol and reversion to oxindole. Solution: You must neutralize your stationary phase. Add 1% to 2% triethylamine (TEA) to your chromatography eluent, or switch entirely to neutral alumina.
Q: Can I use dimethyl sulfate (
Me2SO4
) instead of Meerwein's salt for the O-alkylation of oxindole?A: Yes, but it requires rigorous control of the base and solvent to favor O-alkylation over N-alkylation. If you must use
Me2SO4
, use a silver salt (like
Ag2CO3
) or
K2CO3
in a non-polar solvent (e.g., toluene) rather than polar aprotic solvents (like DMF), which favor N-alkylation. However, Meerwein's salt remains inherently more chemoselective.
Q: Why does my purified 2-methoxyindole turn dark brown after a few days in the fridge?A: 2-Methoxyindoles are highly nucleophilic at the C3 position[1] and are prone to oxidative degradation and auto-polymerization upon exposure to air and light. Solution: Do not store 2-methoxyindole for extended periods. It should be used immediately in the next synthetic step (e.g., C3-functionalization or cross-coupling). If storage is unavoidable, store it neat, under a blanket of argon, in an amber vial at -20 °C.
Q: I am trying to synthesize a 3-substituted 2-methoxyindole. Should I substitute the C3 position before or after installing the methoxy group?A: Always install the C3 substituent after forming the 2-methoxyindole if possible. The methoxy group strongly activates the C3 position toward electrophilic aromatic substitution, allowing for mild functionalization. Conversely, attempting to O-methylate a 3-substituted oxindole often leads to complex mixtures of C-alkylated and N-alkylated byproducts due to steric hindrance and altered enolate geometry.
References
Anderson, D. J., et al. "Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Yamada, K., et al. "Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol." Molecules, MDPI. Available at:[Link]
O'Donovan, D. G., et al. "TCFH–NMI Ketone Synthesis Inspired by Nucleophilicity Scales." Organic Letters, ACS Publications. Available at:[Link]
Technical Support Center: Troubleshooting 2-Methoxy-1H-Indole Synthesis
Welcome to the Indole Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly sensitive indole derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Indole Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly sensitive indole derivatives. The synthesis of 2-methoxy-1H-indole presents unique chemical challenges due to the ambident reactivity of its oxindole precursors and the inherent thermodynamic instability of the 2-alkoxyindole core.
This guide bridges theoretical mechanistic principles with field-proven troubleshooting strategies to ensure high-fidelity synthesis, isolation, and storage of 2-methoxy-1H-indole.
Frequently Asked Questions & Troubleshooting
Q1: Why am I isolating 1-methyl-2-oxindole (N-alkylation) instead of my target 2-methoxy-1H-indole (O-alkylation)?Causality & Solution: The oxindole anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom acts as a soft nucleophile, while the oxygen atom acts as a hard nucleophile. Using a soft electrophile like methyl iodide (MeI) in the presence of a strong base (e.g., NaH) thermodynamically drives the reaction toward N-alkylation. To achieve O-alkylation, you must use a hard alkylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), which kinetically traps the oxygen nucleophile to form the desired 2-methoxy-1H-indole[1].
Q2: I successfully isolated 2-methoxy-1H-indole, but NMR analysis after 24 hours shows a new set of peaks, including a distinct CH
2
signal (~3.8 ppm). What happened?Causality & Solution: You are observing spontaneous tautomerization. Unlike standard indoles, 2-methoxy-1H-indole is thermodynamically less stable than its 3H-indole tautomer (2-methoxy-3H-indole). Computational studies demonstrate that the 1H-to-3H tautomeric switch for 2-methoxyindole is exergonic (
Δ
G = -1.6 kcal/mol)[2]. Furthermore, any trace acid—such as the acidity inherent to standard silica gel used during chromatography—catalyzes this keto-enol-like tautomerization and subsequent hydrolysis back to oxindole[3]. Solution: Always purify using basic alumina and store the product at -20 °C under an inert atmosphere.
Q3: How do I prevent C3-alkylation and dimerization side reactions?Causality & Solution: The C3 position of the indole core is highly electron-rich and nucleophilic. Prolonged reaction times or the presence of excess base allows the kinetically formed 2-methoxy-1H-indole to undergo further electrophilic attack at C3. Strict stoichiometric control (maximum 1.2 equivalents of alkylating agent) and immediate basic quenching are required to prevent over-reaction.
Methodology: Synthesis of 2-Methoxy-1H-indole via Meerwein's Salt
This protocol utilizes a hard electrophile to dictate O-alkylation and employs basic alumina to prevent acid-catalyzed degradation during purification.
Step 1: Reagent Preparation & Atmosphere Control
Flame-dry a Schlenk flask and backfill with argon (repeat 3x).
Weigh 1.0 equivalent of oxindole and 1.2 equivalents of trimethyloxonium tetrafluoroborate (Me
3
OBF
4
) inside a glovebox due to the extreme hygroscopic nature of Meerwein's salt.
Validation Checkpoint: The Me
3
OBF
4
must be a free-flowing white powder. If it appears clumpy or sticky, it has hydrolyzed and will yield poor O-alkylation results.
Step 2: Reaction Execution
Dissolve the oxindole in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
Add the Me
3
OBF
4
in one portion at 0 °C under vigorous stirring.
Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.
Allow the reaction to warm to room temperature and stir for exactly 2 hours.
Validation Checkpoint: Monitor via TLC (Basic Alumina plates, Hexane/EtOAc 8:2). The disappearance of the oxindole spot (R
f
~0.2) and the appearance of a new, UV-active non-polar spot (R
f
~0.7) indicates successful O-alkylation.
Step 3: Quenching and Extraction
Quench the reaction by adding saturated aqueous NaHCO
3
.
Causality: A basic quench is mandatory. Acidic or neutral water will catalyze the hydrolysis of the newly formed enol-ether back to the oxindole[3].
Validation Checkpoint: Ensure all bubbling has ceased and the aqueous layer tests at pH > 7.
Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure at < 30 °C.
Step 4: Purification and Storage
Purify the crude residue via flash column chromatography using Basic Alumina (Brockmann Grade I).
Causality: Standard silica gel is inherently acidic and will trigger the tautomerization of 2-methoxy-1H-indole to the 3H-form, followed by rapid hydrolysis[3].
Store the purified product under argon at -20 °C to prevent spontaneous tautomerization[2].
Visualizations & Workflows
Reaction pathways of oxindole alkylation and subsequent tautomerization/degradation.
Troubleshooting logic tree for resolving low yields in 2-methoxy-1H-indole synthesis.
References
[1] Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. MDPI Molecules (2023).
URL:
[2] Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study. Tetrahedron (2019).
URL:
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-1H-Indole Derivatives
Welcome to the Technical Support Center for indole chemistry. Synthesizing and functionalizing 2-methoxy-1H-indole derivatives presents a unique set of challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for indole chemistry. Synthesizing and functionalizing 2-methoxy-1H-indole derivatives presents a unique set of challenges. Unlike standard indoles, the introduction of a strong electron-donating methoxy group at the C2 position drastically alters the electronic landscape and thermodynamic stability of the heterocycle.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind common failures—such as rapid decomposition, poor regioselectivity, and catalyst quenching—and provide field-proven, self-validating protocols to ensure reproducible yields.
Core Workflow & Mechanistic Pathways
To successfully synthesize 2-methoxyindoles, you must choose a pathway that avoids the thermodynamic pitfalls of the unprotected 2-methoxyindole core. The diagram below illustrates the two most reliable modern pathways: micellar cross-coupling and direct bromoetherification.
Synthetic pathways and tautomeric equilibrium of 2-methoxy-1H-indole derivatives.
Troubleshooting & FAQs
Q1: My isolated 2-methoxy-1H-indole decomposes rapidly into a dark, insoluble mixture. Why does this happen, and how can I prevent it?
Mechanism & Causality: The instability of 2-methoxy-1H-indole is fundamentally thermodynamic. Computational and experimental studies reveal that 2-methoxy-1H-indole spontaneously tautomerizes to its 3H-indole (indolenine) form, driven by a favorable free energy change (
ΔG=−1.6
kcal/mol)[1]. This 3H-indole intermediate is highly electrophilic at the C2 position. In the presence of trace moisture or acid, it rapidly hydrolyzes to an oxindole or undergoes uncontrolled polymerization.
Solution:
Protect the Nitrogen: Always synthesize 2-methoxyindoles with an electron-withdrawing N-protecting group (e.g., N-Tosyl or N-Boc). This withdraws electron density from the ring, heavily disfavoring the tautomerization to the 3H-indole form[2].
Avoid Acidic Workups: Never use silica gel treated with acidic modifiers. Quench reactions with mildly basic buffers (e.g., saturated aqueous
NaHCO3
) and perform chromatography using triethylamine-deactivated silica.
Q2: I am using potassium tert-butoxide (
KOt−Bu
) for the base-mediated cyclization of 2-nitrostyrenes to N-alkoxyindoles, but my yields fluctuate between 35% and 60%. How do I stabilize this?
Mechanism & Causality: The
KOt−Bu
mediated cyclization is highly sensitive to the physical state of the reaction medium. At the required low temperatures (
∼0
°C), the base-substrate-solvent mixture frequently solidifies or forms a highly viscous slurry[3]. This causes severe mass transfer limitations, leading to localized concentration gradients, incomplete cyclization, and side reactions.
Solution:
Do not rely on standard magnetic stirring. Use an overhead mechanical stirrer to ensure homogeneity. Alternatively, slightly increase the ratio of THF/toluene to lower the freezing point of the mixture, and ensure the
KOt−Bu
is sublimed and strictly anhydrous prior to use[3].
Q3: Direct methoxylation of the indole core often leads to over-oxidation. What is a reliable alternative for functionalizing the C2 position?
Mechanism & Causality: Direct oxidative methoxylation struggles with chemoselectivity because the oxidized indole intermediates are often more reactive than the starting material.
Solution: Utilize a bromoetherification strategy. By reacting an N-tosylindole with N-bromosuccinimide (NBS) in methanol, you trap the reactive bromonium intermediate with methanol at the C2 position, cleanly yielding 3-bromo-2-methoxyindoline (often referred to as ROBIN)[2]. This intermediate is highly stable and can be subsequently eliminated or isomerized to the target indole.
Mechanistic workflow of indole bromoetherification using NBS and methanol.
Quantitative Comparison of Synthetic Strategies
To assist in route selection, the following table summarizes the performance metrics of the primary synthetic strategies for 2-alkoxy/methoxy indoles.
High variability due to reaction mixture solidification and poor mass transfer.
Validated Experimental Protocols
The following protocols have been selected for their self-validating nature. Visual cues (color changes, solubility shifts) are embedded within the steps to help you confirm the reaction is proceeding correctly.
Protocol A: Synthesis of 2-Substituted Indoles via Pd-Catalyzed Micellar Cyclization
This method is highly recommended for its environmental profile and avoidance of harsh organic solvents[4].
Preparation of Micellar Medium: In an oven-dried Schlenk tube under a nitrogen atmosphere, prepare a 3 wt% solution of TPGS-750-M in degassed HPLC-grade water (1 mL per 100 mg of substrate). Self-validation: The solution should appear slightly cloudy but homogeneous.
Substrate Addition: Add the unprotected 2-alkynylaniline derivative (e.g., 0.42 mmol) to the suspension.
Catalyst Loading: Sequentially add glacial acetic acid (24 µL, 0.42 mmol) and
Pd(OAc)2
(5 mg, 0.02 mmol). Self-validation: The mixture will shift to a pale yellow/orange hue upon palladium coordination.
Thermal Cyclization: Submerge the Schlenk tube in a pre-heated oil bath at 80 °C (external thermometer) for 6 hours. Do not use microwave heating for methoxy-derivatives, as it increases by-product formation[4].
Workup: Cool to room temperature and dilute with Ethyl Acetate (5 mL). The emulsion will break. Extract the organic layer, wash with water (
2×5
mL) and brine (10 mL), dry over anhydrous
Na2SO4
, and filter.
Purification: Purify via silica gel flash chromatography (Petroleum Ether:EtOAc = 9:1).
Protocol B: Synthesis of 3-Bromo-2-methoxyindoline (ROBIN) via Bromoetherification
Use this protocol to directly functionalize the C2 position of an existing indole core[2].
Substrate Dissolution: Dissolve N-tosylindole (2.71 g, 10 mmol) in anhydrous Methanol (100 mL, 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.
Halogenation: Portion-wise, add N-Bromosuccinimide (NBS) (1.96 g, 11 mmol) over 5 minutes. Self-validation: The solution will temporarily turn yellow upon each addition as the bromonium ion forms, then fade as methanol attacks the C2 position.
Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1); the starting material spot should completely disappear.
Isolation: The product, 3-bromo-2-methoxy-1-tosylindoline (ROBIN), often precipitates directly from the methanol solution. Filter the white crystals under a vacuum.
Yield Confirmation: Wash the crystals with cold methanol (
2×10
mL) and dry in vacuo. Expected yield is ~85% (3.26 g)[2]. This stable intermediate can now be subjected to silver-mediated alkoxylation or base-mediated elimination to yield the fully aromatic 2-methoxyindole derivative.
References
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes
Source: nih.gov
URL:[Link]
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium
Source: mdpi.com
URL:[Link]
Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol
Source: mdpi.com
URL:[Link]
Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study
Source: cardiff.ac.uk
URL:[Link]
Technical Support Center: 2-Methoxy-1H-Indole Stability & Handling
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that 2-alkoxyindoles are highly versatile synthetic intermediates but are notoriously difficult to handle.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that 2-alkoxyindoles are highly versatile synthetic intermediates but are notoriously difficult to handle. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the fundamental thermodynamic challenges of 2-methoxy-1H-indole and provide field-proven, self-validating protocols to ensure your workflows succeed.
🔬 Troubleshooting & FAQs
Q1: Why does my 2-methoxy-1H-indole degrade so quickly on the benchtop, turning into a dark, intractable mixture?
The Causality: The instability of 2-methoxy-1H-indole is not merely a handling error; it is a fundamental thermodynamic property of the molecule. Unlike standard 1H-indole, the electron-donating methoxy group at the C2 position heavily alters the molecule's electronic landscape. This drives a spontaneous tautomerization from the aromatic 1H-indole form to the non-aromatic 3H-indole (indolenine) form [1].
The 3H-indole form contains a highly reactive imine-like (C=N) bond. Because the pyrrole ring has lost its aromaticity, this indolenine intermediate is highly electrophilic and rapidly undergoes oxidation, hydrolysis, or spontaneous polymerization when exposed to ambient air or trace nucleophiles in your solvent.
Q2: Is there a way to stabilize the 2-methoxyindole core for long-term storage?
The Causality: Yes, through N-protection . The spontaneous 1H-to-3H tautomerization requires the migration of the proton from the nitrogen to the C3 carbon. By replacing the N-H proton with an electron-withdrawing protecting group (such as N-Tosyl or N-Boc), you achieve two things:
You remove the mobile proton, physically preventing the tautomerization to the 3H-indolenine form.
The electron-withdrawing nature of the protecting group pulls electron density away from the indole core, dampening the excessive reactivity imparted by the C2-methoxy group.
Recommendation: Always store 2-methoxyindoles as their N-Ts or N-Boc derivatives. Deprotect only when absolutely necessary, and do so in situ.
Q3: My downstream reaction (e.g., a biomimetic Diels-Alder cycloaddition) requires the unprotected, free N-H 2-methoxy-1H-indole. How can I avoid degradation before the reaction even starts?
The Causality: When the free N-H form is strictly required, you must abandon the idea of isolating and storing it. Instead, utilize the Precursor Strategy .
The gold standard in the field is to synthesize a ROBIN (2-Alkoxy-3-bromoindoline) [2]. ROBINs are bench-stable, crystalline compounds that can be stored for over a year under ambient conditions. When you are ready to perform your reaction, you simply add a mild base (like pyridine or triethylamine) to your reaction mixture. The base promotes a rapid, regioselective elimination of HBr, generating the highly reactive 2-methoxy-1H-indole in situ, which immediately reacts with your target electrophile or dienophile before it has a chance to polymerize.
📊 Quantitative Data: Thermodynamic Stability of Indoles
To mathematically illustrate why 2-methoxy-1H-indole is uniquely problematic, we can look at the Gibbs Free Energy (
ΔG
) of the 1H-to-3H tautomerization. A negative
ΔG
indicates that the unstable 3H-indolenine form is spontaneously favored.
Substrate
ΔG
(1H
→
3H Tautomerization)
Stability Profile
2-Methoxy-1H-indole
-1.6 kcal/mol
Highly Unstable (Spontaneous Tautomerization)
5-Methoxy-1H-indole
+6.1 kcal/mol
Stable (1H form favored)
5-Fluoro-1H-indole
+8.4 kcal/mol
Stable (1H form favored)
1H-Indole (Unsubstituted)
+8.6 kcal/mol
Stable (1H form favored)
5-Chloro-1H-indole
+8.9 kcal/mol
Stable (1H form favored)
Data summarized from computational thermodynamic studies on indole tautomerism [1].
⚙️ Experimental Workflows & Logical Pathways
Pathway 1: The Degradation Logic of 2-Methoxy-1H-Indole
The following diagram illustrates the chemical causality behind the degradation of unprotected 2-methoxy-1H-indole.
Caption: Thermodynamic tautomerization pathway leading to the irreversible degradation of 2-methoxy-1H-indole.
Pathway 2: The ROBIN Precursor Strategy
To bypass the degradation pathway, we utilize a stable intermediate that is activated only upon demand.
Caption: Workflow for the synthesis and in situ activation of the bench-stable ROBIN precursor.
🧪 Validated Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and specific equivalents are provided to ensure you can verify the success of each step in real-time.
Protocol 1: Synthesis of Bench-Stable ROBIN (2-Methoxy-3-bromo-1-tosylindoline)
Purpose: To create a stable, storable precursor to 2-methoxyindole.
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Tosylindole (1.0 equivalent, e.g., 10 mmol) in anhydrous Methanol (0.1 M concentration, 100 mL).
Reagent Addition: Shield the flask from direct light (using aluminum foil). Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents, 11 mmol) in small portions over 10 minutes at room temperature.
Self-Validation: The solution will initially turn slightly yellow. As the bromoetherification proceeds, the color will deepen.
Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material spot should completely disappear, replaced by a lower Rf spot (the ROBIN product).
Isolation: Filter the reaction mixture directly. The ROBIN product will precipitate as white/pale crystals [2].
Storage: Wash the crystals with cold methanol and dry under a vacuum. This crystalline solid is bench-stable and can be stored in a standard desiccator for >12 months without degradation.
Protocol 2: In Situ Generation of 2-Methoxy-1H-Indole
Purpose: To generate the reactive 2-methoxyindole directly in the presence of your target reactant.
Setup: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve your stable ROBIN precursor (1.0 eq) and your downstream reactant (e.g., a dienophile) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM), depending on your downstream reaction's solubility requirements.
Base-Promoted Elimination: Add anhydrous Pyridine or Triethylamine (Et
3
N) (3.0 equivalents).
Mechanistic Insight: The base deprotonates the C2 position, driving the elimination of the C3-bromide as HBr, instantly aromatizing the system to form the 2-methoxyindole core.
Reaction & Trapping: Heat the mixture to the required temperature for your specific downstream reaction (often 60°C - 100°C if using DMF). The transient 2-methoxyindole will be generated and immediately consumed by your target reactant.
Workup: Quench the reaction with saturated aqueous NH
4
Cl to neutralize the base, extract with Ethyl Acetate, and proceed with standard column chromatography.
📚 References
Title: Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study
Source: ORCA - Cardiff University
URL: [Link]
Title: Revisiting 2-Alkoxy-3-bromoindolines: Control C-2 vs. C-3 Elimination for Regioselective Synthesis of Alkoxyindoles
Source: Chemical and Pharmaceutical Bulletin (J-Stage)
URL: [Link]
Troubleshooting
Technical Support Center: Scale-Up Challenges in 2-Methoxy-1H-Indole Production
Executive Technical Overview As a privileged scaffold in medicinal chemistry and drug development, the 2-methoxy-1H-indole moiety presents unique synthetic and scale-up challenges. Unlike standard indoles, the introducti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Technical Overview
As a privileged scaffold in medicinal chemistry and drug development, the 2-methoxy-1H-indole moiety presents unique synthetic and scale-up challenges. Unlike standard indoles, the introduction of a strong electron-donating methoxy group at the C2 position fundamentally alters the heterocyclic electronics. The primary scale-up bottlenecks involve thermodynamic instability (spontaneous tautomerization) and regioselectivity issues during C-O vs. N-alkylation. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure reproducible multi-gram production.
Mechanistic Troubleshooting & FAQs
Q1: During the concentration of 2-methoxy-1H-indole at scale, my product degrades into an inseparable mixture, and 1H-NMR shows the loss of the N-H proton. What is driving this degradation?A: This is a classic case of spontaneous tautomerization. While most indoles exist stably in the 1H form, 2-methoxy-1H-indole thermodynamically favors its 3H-indole tautomer (often isolated as the corresponding indolin-2-one derivative upon hydrolysis). Computational and experimental studies demonstrate that the free energy difference (ΔG) for 2-methoxy-1H-indole tautomerization to the 3H form is -1.6 kcal/mol .
Causality & Solution: Trace acids or bases concentrated during solvent evaporation lower the activation barrier for this tautomerization. To prevent this during scale-up, maintain strictly neutral conditions. Use buffered silica gel (pre-treated with 1% Et3N) during chromatography, and concentrate fractions at low temperatures (<30 °C) under high vacuum.
Q2: I am attempting to synthesize 2-methoxy-1H-indole via the direct methylation of oxindole (indolin-2-one). However, my major product is N-methyl oxindole. How can I shift the regioselectivity?A: This is governed by Hard-Soft Acid-Base (HSAB) principles. The nitrogen atom in the oxindole amide system is a "softer" and more nucleophilic center compared to the oxygen atom. Standard alkylating agents like methyl iodide (MeI) or dimethyl sulfate paired with a base will preferentially attack the nitrogen.
Causality & Solution: To force O-methylation, you must use a "hard" electrophile. Trimethyloxonium tetrafluoroborate (Meerwein's salt,
Me3O+BF4−
) is the reagent of choice, as it preferentially attacks the harder oxygen atom to yield the desired 2-methoxy-1H-indole. Alternatively, bypass oxindole entirely by using the bromoetherification of N-tosylindole 1.
Pathway Visualizations
Regioselectivity in oxindole methylation and spontaneous tautomerization of 2-methoxy-1H-indole.
Step-by-step workflow for the robust synthesis of 2-methoxyindoles via bromoetherification.
Validated Scale-Up Protocol: The Bromoetherification Route
To circumvent the O- vs. N-alkylation dilemma and mitigate tautomerization during early synthetic steps, the bromoetherification of N-protected indoles is the most robust scale-up strategy 1. This protocol utilizes a self-validating 3-bromo-2-methoxyindoline (ROBIN) intermediate.
Phase 1: Synthesis of ROBIN Intermediate
Reaction: Dissolve N-tosylindole (1.0 eq) in anhydrous MeOH (0.1 M) under a nitrogen atmosphere. Cool the vessel to 0 °C.
Addition: Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise to control the exotherm. Stir for 2 hours while allowing the mixture to warm to room temperature.
Self-Validation (IPC 1): Perform TLC (Hexanes/EtOAc 4:1). The starting material (
Rf≈0.6
) must disappear, replaced by a highly UV-active spot (
Rf≈0.4
). 1H-NMR of an aliquot must show the disappearance of the aromatic C2/C3 protons and the appearance of a distinct methoxy singlet at ~3.6 ppm.
Isolation: Filter the precipitated ROBIN intermediate directly. Wash with cold MeOH. Yields typically exceed 85%.
Phase 2: Elimination to 2-Methoxy-1-tosylindole
Reaction: Suspend the ROBIN intermediate in anhydrous THF. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise at 0 °C.
Progression: Warm to room temperature and stir for 4 hours. The base mediates a regioselective elimination of HBr.
Self-Validation (IPC 2): 1H-NMR must confirm the return of the indole aromaticity (appearance of a singlet at ~5.6 ppm for the C3-H).
Workup: Quench with saturated aqueous
NH4Cl
, extract with EtOAc, and concentrate under reduced pressure (< 30 °C).
Note: The N-tosyl group can be subsequently removed using TBAF in THF or Mg/MeOH to yield the free 2-methoxy-1H-indole. Proceed with immediate use or store at -20 °C under argon to prevent tautomerization.
Quantitative Data & Benchmarks
Table 1: Thermodynamic Stability of Indole Tautomers
This table highlights why 2-methoxy-1H-indole is uniquely challenging to handle compared to other substituted indoles .
Substrate
Tautomeric Equilibrium
Computed ΔG (1H to 3H form)
Scale-Up Stability
1H-indole
1H favored
+8.6 kcal/mol
High
5-methoxy-1H-indole
1H favored
+6.1 kcal/mol
High
5-fluoro-1H-indole
1H favored
+8.4 kcal/mol
High
2-methoxy-1H-indole
3H favored
-1.6 kcal/mol
Low (Requires neutral/cold conditions)
Table 2: Reagent Selection for Oxindole Methylation
Comparison of alkylating agents and their regioselective outcomes based on HSAB principles.
Reagent
Electrophile Type
Major Product
Yield (Desired O-Alkyl)
Methyl Iodide (MeI) + K2CO3
Soft
N-methyl oxindole
< 5%
Dimethyl Sulfate + NaOH
Soft/Mixed
N-methyl oxindole
10 - 15%
Diazomethane (CH2N2)
Mixed
Mixture (O- and N-alkyl)
30 - 40%
Meerwein's Salt (
Me3O+BF4−
)
Hard
2-methoxy-1H-indole
> 75%
References
Title: Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study
Source: Tetrahedron / ORCA - Cardiff University
URL: [Link]
Title: Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)
Technical Support Center: Handling & Troubleshooting 2-Methoxy-1H-Indole Reactions
Welcome to the Technical Support Center for 2-methoxy-1H-indole chemistry. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the notorious instability of 2-me...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-methoxy-1H-indole chemistry. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the notorious instability of 2-methoxyindoles. Below, you will find an in-depth analysis of the causality behind demethylation, self-validating protocols for protection, and troubleshooting FAQs for common synthetic bottlenecks.
Part 1: Fundamental Properties & The Demethylation Dilemma
Q: Why does 2-methoxy-1H-indole easily demethylate to form oxindole (indolin-2-one) during routine reactions?A: The instability of 2-methoxy-1H-indole is rooted in its highly electron-rich nature. It functions essentially as a cyclic enol ether embedded within an aromatic system. The nitrogen lone pair donates electron density into the indole ring, making the C3 position highly nucleophilic and basic.
When exposed to acidic conditions (Brønsted or Lewis acids), C3 is rapidly protonated, forming a reactive indoleninium (iminium) intermediate [1]. This intermediate draws electron density away from the C2-methoxy oxygen, highly activating the adjacent methyl group toward
SN2
attack by any available nucleophile in the system (e.g., halide ions, water, or solvent). Once the methyl group is cleaved, the molecule spontaneously tautomerizes to the thermodynamically stable indolin-2-one (oxindole) core.
Mechanism of acid-catalyzed demethylation of 2-methoxy-1H-indole to oxindole.
Q: Which reagents are the most common culprits for this side reaction?A: Demethylation is most frequently triggered by:
Strong Brønsted Acids:HCl
,
HBr
,
HI
, and hot Trifluoroacetic acid (
TFA
).
Harsh Lewis Acids:BBr3
,
AlCl3
, and
BCl3
.
Strong Nucleophiles: Sodium thiomethoxide (
NaSMe
) or sodium methoxide (
NaOMe
) at elevated temperatures can cleave the methoxy group even under basic conditions, yielding oxindole derivatives in up to 94% yield [3].
Part 2: Protection Strategies & Workflows
Q: How can I chemically stabilize the 2-methoxy group before subjecting the core to harsh conditions?A: The most effective strategy is to protect the indole nitrogen (N1) with a strong electron-withdrawing group (EWG) such as a tert-Butoxycarbonyl (Boc) or Tosyl (Ts) group [2].
Causality: An EWG pulls the nitrogen's lone pair away from the
π
-system via resonance. This drastically reduces the basicity of the C3 position, preventing the initial protonation step required to form the vulnerable iminium intermediate.
Table 1: Stability Profile of N-Protecting Groups for 2-Methoxy-1H-indole
Protecting Group
Electron-Withdrawing Effect
Stability to Brønsted Acids
Stability to Lewis Acids
Stability to Nucleophiles
Recommended Deprotection
Unprotected (N-H)
None (Highly Basic C3)
Poor (Rapid Cleavage)
Poor
Moderate
N/A
Boc
Strong
Poor (Cleaves)
Moderate (Stable <0 °C)
Excellent
Thermal (150 °C) or Mild Acid
Ts (Tosyl)
Very Strong
Excellent
Excellent
Poor (Cleaves)
Mg/MeOH or NaOH/MeOH
TIPS
Weak (Steric Bulk Only)
Poor
Poor
Excellent
TBAF or HF·Pyridine
Self-Validating Protocol: N-Boc Protection of 2-Methoxy-1H-indole
Objective: Mask the nucleophilicity of the indole nitrogen to prevent C3-protonation.
Materials: 2-Methoxy-1H-indole (1.0 eq), Di-tert-butyl dicarbonate (
Boc2O
, 1.2 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and flush with Argon. Dissolve 2-methoxy-1H-indole in anhydrous THF to achieve a 0.2 M concentration.
Catalyst Addition: Add DMAP (0.1 eq) to the solution. (Causality Note: DMAP acts as a nucleophilic catalyst, accelerating the transfer of the Boc group to the weakly nucleophilic indole nitrogen).
Cooling & Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add
Boc2O
(1.2 eq) via syringe.
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via TLC (Hexanes:EtOAc 8:2). (Self-Validation: The starting material should completely convert to a higher
Rf
spot within 2–4 hours. If the starting material persists, add an additional 0.2 eq of
Boc2O
).
Quenching & Extraction: Quench the reaction with saturated aqueous
NaHCO3
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Washing & Drying: Wash the combined organic layers with 0.1 M
HCl
(to remove DMAP), followed by brine. Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography to isolate pure N-Boc-2-methoxy-1H-indole.
Workflow for N-Boc protection to prevent demethylation during downstream reactions.
Part 3: Reaction Troubleshooting FAQs
Q: I am attempting a Friedel-Crafts acylation at the C3 position using
AlCl3
, but I only isolate the C3-acylated oxindole. How can I retain the methoxy group without using protecting groups?A: Aluminum chloride (
AlCl3
) is a harsh Lewis acid that aggressively coordinates with the methoxy oxygen and promotes rapid demethylation.
Troubleshooting Step: Switch to a milder Lewis acid such as Zinc Chloride (
ZnCl2
) or Indium(III) Chloride (
InCl3
). Alternatively, perform the acylation using Vilsmeier-Haack conditions (
POCl3
/DMF), which are generally well-tolerated by 2-methoxyindoles provided the internal reaction temperature is kept strictly below 40 °C.
Q: During a Suzuki-Miyaura cross-coupling of a halogenated 2-methoxyindole, I observe significant demethylation. I am using
Pd(PPh3)4
and 2M
Na2CO3
at 90 °C. What should I change?A: High temperatures combined with aqueous basic conditions can lead to nucleophilic cleavage of the methoxy group (via hydroxide attack), especially if the indole is highly activated by the palladium intermediate.
Troubleshooting Step: Shift to strictly anhydrous cross-coupling conditions. Use a Buchwald-type precatalyst (e.g., XPhos Pd G3) with anhydrous
K3PO4
or
Cs2CO3
in a solvent like 1,4-Dioxane or Toluene at 70 °C. Minimizing water in the system drastically reduces the nucleophilic attack on the C2-methoxy group.
Q: I need to remove a Boc group from my functionalized 2-methoxyindole, but standard TFA/DCM conditions are causing demethylation. What is the alternative?A: Because the deprotected 2-methoxyindole is immediately exposed to TFA, it undergoes the exact acid-catalyzed cleavage you are trying to avoid.
Troubleshooting Step: Utilize thermal deprotection. Heating the N-Boc indole in a high-boiling solvent (e.g., diphenyl ether or neat under vacuum) to 150 °C will cleanly eliminate the Boc group as
CO2
and isobutylene without requiring any acidic reagents [2].
References
Houlihan, W. J. (Ed.). Chemistry Of Heterocyclic Compounds: Indoles, Part Three, Volume 25. John Wiley & Sons.[Link]
Anderson, D. J., et al. "Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)". Journal of Medicinal Chemistry, ACS Publications, 2015.[Link]
Somei, M., et al. "Nucleophilic substitution reaction of 1-methoxyindole-3-carbaldehyde". Heterocycles, 2012.[Link]
Troubleshooting
Technical Support Center: Analytical Detection of 2-Methoxy-1H-Indole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of quantifying 2-methoxy-1H-indole.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of quantifying 2-methoxy-1H-indole. Indole derivatives are notoriously sensitive to oxidation, matrix suppression, and chromatographic distortion. This guide moves beyond basic troubleshooting to explain the causality behind experimental failures, providing self-validating protocols to ensure absolute data integrity.
Caption: Workflow for the extraction and LC-MS/MS quantitation of 2-methoxy-1H-indole.
FAQ 1: Matrix Effects & Endogenous Background
Q: When quantifying 2-methoxy-1H-indole in biological samples, my blank matrices show a high background signal. How can I establish an accurate calibration curve?
A: 2-Methoxy-1H-indole and related indoles are [1]. Consequently, finding a true "blank" biological matrix is nearly impossible. If you prepare your calibration curve in a neat solvent, you will suffer from differential matrix effects (ion suppression or enhancement) compared to your actual samples, invalidating your quantitation.
The self-validating solution is to use a[1]. Activated charcoal physically adsorbs endogenous indoles, providing a matrix that mimics the biological sample's complexity without the analyte background.
Protocol: Preparation of Charcoal-Stripped Surrogate Matrix
Charcoal Activation: Wash activated charcoal (e.g., dextran-coated) with LC-MS grade water to remove fine particulates.
Matrix Incubation: Add 50 mg of washed activated charcoal per 1 mL of pooled blank biological matrix (e.g., mouse plasma).
Agitation: Incubate the suspension on a rotary shaker at 4°C for 2 hours to facilitate the adsorption of endogenous indoles.
Centrifugation: Centrifuge the mixture at 15,000 × g for 15 minutes at 4°C to pellet the charcoal.
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter to ensure complete removal of charcoal fines.
Validation (Self-Validating Step): Inject the stripped matrix into the LC-MS/MS system. The absolute absence of a peak at the 2-methoxy-1H-indole retention time validates the matrix for use in your calibration standards. If a peak remains, repeat steps 2-5.
Table 1: Quantitative Comparison of Extraction Recoveries for Indole Derivatives
Extraction Method
Matrix
Mean Recovery (%)
% RSD
Matrix Effect (%)
Protein Precipitation (1:4 Acetonitrile)
Plasma
92.4
4.1
-12.5
Protein Precipitation (1:4 Methanol)
Plasma
85.1
6.3
-18.2
Liquid-Liquid Extraction (Ethyl Acetate)
Plasma
78.5
8.9
-5.1
Protein Precipitation (1:4 Acetonitrile)
Tissue Homogenate
89.3
5.2
-15.4
Causality Note: Protein precipitation with ice-cold acetonitrile (1:4 ratio) provides the most consistent recovery because it rapidly denatures binding proteins while maintaining the solubility of non-polar indoles[1].
FAQ 2: Chromatographic Anomalies
Q: My LC-MS/MS chromatogram for 2-methoxy-1H-indole occasionally exhibits double peaks or severe fronting. Is the compound degrading on the column?
A: While indoles are prone to oxidation, double peaks in reversed-phase LC are rarely due to intrinsic analyte degradation during the run. Instead, this is a classic symptom of [2].
If your sample is dissolved in a high-strength organic solvent (e.g., 100% methanol) but your initial mobile phase is highly aqueous, the 2-methoxy-1H-indole molecules will partially travel un-retained at the solvent front before partitioning into the stationary phase. To isolate the root cause, you must decouple the LC column from the MS interface using a flow injection test[2].
Caption: Logical decision tree for troubleshooting double peaks in indole chromatography.
FAQ 3: Mass Spectrometry & Ionization Optimization
Q: I am experiencing poor sensitivity and high background noise for 2-methoxy-1H-indole using Electrospray Ionization (ESI) in positive mode. How can I improve the signal-to-noise ratio?
A: 2-Methoxy-1H-indole is a relatively non-polar small molecule. ESI relies on the analyte being ionized in the solution phase before desolvation. For non-polar indoles, ESI often fails to produce a strong, stable signal because the molecules do not readily hold a charge in solution[1].
Switching your source to is highly recommended[1]. APCI utilizes a corona discharge to ionize solvent molecules in the gas phase, which then transfer their charge to the analyte.
Causality Note: This gas-phase mechanism is highly efficient for non-polar indoles, favoring the formation of single-charged [M+H]+ ions. Furthermore, APCI is significantly less susceptible to matrix suppression artifacts caused by co-eluting salts or phospholipids, directly improving your signal-to-noise ratio, as noted in standard [3].
References
Title: A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues
Source: Metabolites (via National Center for Biotechnology Information)
URL: [Link]
Title: Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography
Source: Separation Science
URL: [Link]
Technical Support Center: Troubleshooting NMR Anomalies in 2-Methoxy-1H-Indole Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter perplexing NMR spectra when working with 2-methoxy-1H-indole derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter perplexing NMR spectra when working with 2-methoxy-1H-indole derivatives. Unlike unsubstituted indoles, these electron-rich heterocycles are highly sensitive to their microenvironment. Missing protons, unexpected aliphatic signals, and wandering chemical shifts are rarely instrument errors; they are mechanistic realities dictated by tautomerization, solvent polarity, and trace acid catalysis.
This guide is designed to help you diagnose and resolve these specific spectroscopic challenges.
Diagnostic Workflow
Diagnostic workflow for troubleshooting 2-methoxyindole NMR anomalies.
Mechanistic FAQs: Decoding the Causality
Q1: Why is my indole N-H proton (δ 8.0–11.0 ppm) missing, and why has a new aliphatic CH₂ signal appeared?A1: You are observing spontaneous tautomerization. While unsubstituted indole exists almost exclusively in the 1H-form, introducing a strongly electron-donating methoxy group at the C2 position fundamentally alters the molecule's thermodynamic stability. Thermodynamic profiling demonstrates that 2-methoxyindole spontaneously tautomerizes to its 3H-indole counterpart (2-methoxy-3H-indole)[1]([Link]). Consequently, the aromatic C3-H proton is lost, replaced by a diastereotopic aliphatic CH₂ group, and the N-H proton disappears entirely as the nitrogen converts into an imine (N=C).
Q2: Why do my chemical shifts change so drastically when I switch from CDCl₃ to DMSO-d₆?A2: Indole N-H protons are highly sensitive to intermolecular hydrogen bonding and solvent polarity. In non-polar solvents like CDCl₃, the N-H proton typically resonates around 8.0–8.5 ppm. However, in strongly hydrogen-bonding, polar aprotic solvents like DMSO-d₆, the N-H proton is heavily deshielded, shifting significantly downfield to 10.5–11.5 ppm[2]([Link]). Furthermore, the choice of solvent can actively shift the tautomeric equilibrium; polar solvents often stabilize the more polar 3H-tautomer or facilitate rapid exchange, leading to broadened, unresolved signals.
Q3: What are these extra, unassigned peaks in my CDCl₃ spectrum that don't match my predicted structure?A3: If your spectrum contains unexpected peaks that do not align with tautomerization, you are likely observing trace solvent impurities or acid-catalyzed degradation products. Deuterated chloroform (CDCl₃) degrades over time upon exposure to light and oxygen, generating trace amounts of DCl. For highly electron-rich systems like 2-methoxyindoles, this trace acid catalyzes rapid hydrolysis to the corresponding oxindole (indolin-2-one). Always cross-reference unidentified signals with established trace impurity tables[3]([Link]) before assuming your synthesis failed.
Quantitative Data: Expected NMR Shifts
To aid in rapid structural assignment, use the following diagnostic table to differentiate between the 1H-tautomer, the 3H-tautomer, and common degradation products.
Structural Form
N-H Shift (ppm)
C3-H Shift (ppm)
OCH₃ Shift (ppm)
Primary Diagnostic Feature
2-Methoxy-1H-indole
~8.0 - 8.5 (br s)
~6.3 (d)
~3.9 (s)
Intact N-H and aromatic C3-H
2-Methoxy-3H-indole
None
~3.6 (s, 2H, aliphatic)
~4.0 (s)
Loss of N-H; new aliphatic CH₂
Oxindole (Hydrolysis)
~8.5 - 9.0 (br s)
~3.5 (s, 2H, aliphatic)
None
Loss of OCH₃; strong C=O in IR
*Note: Values are approximate for CDCl₃ at 298K. Shifts will vary based on substitution patterns.
To obtain a pristine spectrum of the 1H-tautomer, you must suppress acid-catalyzed exchange and degradation. This protocol is designed as a self-validating system; if the baseline remains broad after following these steps, the tautomerization is intrinsic to your specific derivative rather than an artifact of sample preparation.
Step 1: Solvent Neutralization
Action: Pass 1.0 mL of CDCl₃ through a 2 cm plug of basic alumina (Brockmann Grade I) directly into a clean vial immediately prior to use.
Causality: This removes trace DCl and phosgene. Acid catalyzes both the tautomerization to the 3H-form and irreversible hydrolysis to oxindole. Removing it freezes the kinetic profile of the sample.
Step 2: Standardized Sample Concentration
Action: Dissolve exactly 5.0 mg of the 2-methoxy-1H-indole derivative in 0.6 mL of the neutralized CDCl₃.
Causality: Concentration dependence is a known variable in indole NMR[2]([Link]). Standardizing the concentration prevents concentration-induced intermolecular hydrogen bonding from artificially broadening or shifting the N-H signal, ensuring run-to-run reproducibility.
Step 3: Internal Standard Calibration
Action: Add 0.05% v/v Tetramethylsilane (TMS) to the NMR tube.
Causality: Provides an absolute zero-point reference. Because solvent polarity drastically shifts indole protons, relying solely on the residual solvent peak (e.g., 7.26 ppm for CHCl₃) can introduce calibration errors if the local dielectric constant is altered by the highly polar solute.
Step 4: Low-Temperature Acquisition
Action: Equilibrate the NMR probe to 273 K (0 °C) before acquisition.
Causality: Tautomeric exchange between the 1H and 3H forms often occurs at an intermediate rate on the NMR timescale at room temperature (298 K), resulting in severe line broadening (baseline roll). Lowering the temperature slows the exchange kinetics, yielding sharp, distinct peaks for the dominant species and validating the structural assignment.
References
Reinecke, M. G., Johnson, H. W., & Sebastian, J. F. (1969). Solvent and concentration dependence of the nuclear magnetic resonance spectra of indoles. Journal of the American Chemical Society.[Link]
Curcio, M., et al. (2019). Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study. Tetrahedron.[Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[Link]
strategies to improve the regioselectivity of 2-methoxy-1H-indole reactions
Subject: Strategies to Improve the Regioselectivity of 2-Methoxy-1H-indole Reactions Prepared by: Senior Application Scientist, Chemical Development & Catalysis Welcome to the Technical Support Center. 2-Methoxy-1H-indol...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Strategies to Improve the Regioselectivity of 2-Methoxy-1H-indole Reactions
Prepared by: Senior Application Scientist, Chemical Development & Catalysis
Welcome to the Technical Support Center. 2-Methoxy-1H-indole is a privileged, highly electron-rich scaffold utilized extensively in drug development. However, the strong +M (resonance) effect of the C2-methoxy group drastically alters the intrinsic reactivity of the indole core, often leading to regiochemical mixtures, over-substitution, or degradation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve precise regiocontrol across the N1, C2, C3, C4, and C7 positions.
Part 1: Troubleshooting Knowledge Base & FAQs
Q1: I am trying to alkylate the C3 position of 2-methoxy-1H-indole, but I consistently isolate N1-alkylated byproducts. How do I control this?
The Causality: Indole is an ambident nucleophile. When you deprotonate 2-methoxy-1H-indole with a hard base (e.g., NaH, KOtBu) in a polar aprotic solvent (e.g., DMF), you generate a hard, highly localized nitrogen anion. According to Hard-Soft Acid-Base (HSAB) theory, this hard nucleophile will rapidly attack hard electrophiles (like alkyl halides) at the N1 position.
The Solution: To force C3-alkylation, you must exploit the softer nucleophilic character of the C3 carbon. Avoid alkali metal hydrides. Instead, treat the indole with a Grignard reagent (e.g., MeMgBr) in a non-polar solvent like toluene. This forms an indolylmagnesium halide. The highly covalent nature of the N–Mg bond sterically and electronically shields the N1 position, directing soft electrophiles exclusively to the C3 carbon.
Q2: My electrophilic aromatic substitution (EAS) reactions at C3 are resulting in over-substitution and tar formation. Why is this happening?
The Causality: The C2-methoxy group drastically increases the HOMO energy of the indole core. According to Mayr's nucleophilicity scale, methoxyindoles possess exceptionally high
N
values, making them hyper-reactive "superelectrophiles" that react violently with standard electrophiles 1[1].
The Solution: You must attenuate the electrophile. Abandon harsh reagents like
Br2
or
Cl2
. Instead, use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) at strictly controlled cryogenic temperatures (-78 °C). For formylation, use a highly diluted Vilsmeier-Haack complex (
POCl3
/DMF) and quench the reaction immediately upon the disappearance of the starting material.
Q3: How can I achieve regioselective functionalization at the sterically hindered C4 position?
The Causality: The C4 position is electronically deactivated compared to C3 and sterically shielded by the adjacent pyrrole ring. Direct EAS will never occur here. You must override the intrinsic electronics using a transition-metal-catalyzed directed C–H activation strategy.
The Solution: Install a transient formyl directing group (DG) at the highly reactive C3 position. By employing a Ruthenium(II) catalyst (e.g.,
[Ru(p−cymene)Cl2]2
), the C3-carbonyl oxygen coordinates to the Ru center, bringing the metal into perfect proximity to facilitate a concerted metalation-deprotonation (CMD) exclusively at the C4-H bond2[2].
Q4: I need to arylate the C7 position for a structure-activity relationship (SAR) study. What is the most reliable strategy?
The Causality: C7 is the most remote position from the electron-donating pyrrole ring. Regiocontrol here requires an N1-directing group to anchor the catalyst.
The Solution: Protect the indole nitrogen with an alkyl or pivaloyl group. Under Palladium(II) catalysis with an oxidant (e.g.,
Ag2CO3
), the N-directing group guides the Pd center to undergo a CMD mechanism at the C7-H bond, allowing for oxidative cross-coupling with arenes3[3]. Alternatively, Rh(II) carbenes can be utilized for remote C-H alkylation via hydrogen-bonding networks4[4].
Q5: Is it possible to functionalize the C2 position if it already has a methoxy group?
The Causality: Direct electrophilic attack at C2 is impossible due to the existing methoxy group and the overwhelming C3 preference. You must utilize an "umpolung" (polarity reversal) strategy.
The Solution: Convert the starting material to 1-methoxyindole-3-carbaldehyde. The leaving group ability of the N-methoxy group, combined with the electron-withdrawing C3-formyl group, makes the C2 position highly susceptible to nucleophilic aromatic substitution (
SNAr
) by sulfur, oxygen, or carbon nucleophiles 5[5].
Part 2: Quantitative Data & Selection Matrices
Table 1: Reagent and Solvent Selection for N1 vs. C3 Regiocontrol
Target Position
Base / Catalyst
Solvent Environment
Electrophile Type
Selectivity Ratio (Target:Other)
N1
NaH or KOtBu
DMF or DMSO (Polar Aprotic)
Hard (e.g., MeI, BnBr)
> 95:5
N1
NaOH / Phase Transfer
CH2Cl2
/
H2O
Hard/Borderline
85:15
C3
MeMgBr (Grignard)
Toluene or Ether (Non-polar)
Soft (e.g., Allyl bromide)
> 90:10
C3
Zn(OTf)2
(Lewis Acid)
Dichloroethane (DCE)
Soft (e.g., Michael acceptors)
> 98:2
Table 2: Transition Metal Catalysis for Remote C-H Functionalization
This protocol utilizes a Grignard reagent to form a covalent N-Mg bond, shielding the N1 position.
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2-methoxy-1H-indole (1.0 mmol) and anhydrous toluene (10 mL).
Metalation: Cool the solution to 0 °C. Dropwise add methylmagnesium bromide (MeMgBr, 1.1 mmol, 3.0 M in diethyl ether). Stir for 30 minutes at 0 °C.
Validation Checkpoint: The solution will transition from clear to a pale yellow suspension, indicating the formation of the indolylmagnesium halide.
Alkylation: Add the soft electrophile (e.g., allyl bromide, 1.2 mmol) dropwise. Warm to room temperature and stir for 4 hours.
Quench & Isolate: Quench carefully with saturated aqueous
NH4Cl
(10 mL). Extract with EtOAc (3 x 15 mL). Dry over
Na2SO4
and concentrate.
Validation Checkpoint:
1H
NMR of the crude mixture should show the disappearance of the C3-H proton (typically around
δ
6.2-6.5 ppm) and the retention of the broad N-H singlet (around
δ
8.0 ppm).
This protocol uses a C3-formyl directing group to override intrinsic C3 reactivity.
Reaction Setup: In a 15 mL pressure tube, combine 3-formyl-2-methoxy-1H-indole (0.5 mmol), the coupling partner (e.g., ethyl acrylate, 1.0 mmol),
[Ru(p−cymene)Cl2]2
(5 mol%),
AgSbF6
(20 mol%), and
Cu(OAc)2
(1.0 mmol) as the oxidant.
Solvent Addition: Add 1,2-dichloroethane (DCE, 3 mL). Seal the tube.
Heating: Heat the mixture in an oil bath at 110 °C for 16 hours.
Validation Checkpoint: The reaction mixture will turn dark brown/black due to the reduction of copper species. TLC (Hexanes:EtOAc 3:1) should show a new, highly UV-active spot with a lower Rf than the starting material.
Purification: Cool to room temperature, filter through a short pad of Celite using EtOAc, and concentrate. Purify via silica gel chromatography.
Part 4: Mechanistic Pathway Visualizations
Mechanistic divergence of N1 vs. C3 alkylation based on Hard-Soft Acid-Base (HSAB) principles.
Ruthenium-catalyzed C4-H activation pathway directed by a C3-formyl group.
Part 5: References
Title: Nucleophilic reactivities of indoles
Source: nih.gov
URL:
Title: Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy
Source: acs.org
URL:
Technical Support Center: Optimizing Catalyst Loading for 2-Methoxy-1H-Indole Cross-Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the cross-coupling of electron-rich heteroaromatics.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the cross-coupling of electron-rich heteroaromatics. 2-Methoxy-1H-indole presents a unique set of challenges in palladium-catalyzed cross-coupling (such as Suzuki-Miyaura, Buchwald-Hartwig, and direct C-H functionalization). The strongly electron-donating C2-methoxy group increases the electron density of the indole core, which can facilitate oxidative addition but simultaneously impede the reductive elimination step. Furthermore, the nucleophilic nature of the indole nitrogen (if unprotected) and the C3 position can lead to off-target coordination, effectively poisoning the palladium catalyst and necessitating higher catalyst loadings.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize palladium loading, maximize turnover number (TON), and suppress side reactions.
Section 1: Troubleshooting & FAQs
Q1: I am experiencing rapid catalyst deactivation (formation of palladium black) at low Pd loadings (<1 mol%). How can I stabilize the active catalytic species?Causality & Solution: The formation of palladium black indicates the aggregation of Pd(0) into inactive nanoparticles. This occurs when the rate of reductive elimination outpaces the rate of oxidative addition, or when the ligand dissociates prematurely. In 2-methoxy-1H-indole systems, the electron-rich nature of the substrate can lead to strong
η2
or
η6
coordination of the indole core to the Pd center, displacing the phosphine ligand.
To resolve this:
Adjust the Pd/Ligand Ratio: Instead of the standard 1:1 ratio, increase the ligand-to-palladium ratio to 2:1 or 2.5:1. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or SPhos) are highly recommended to force the reductive elimination step.
Controlled Dosing: Implement a slow-addition protocol for the aryl halide or the base to maintain a low steady-state concentration of reactive intermediates, preventing Pd(0) accumulation.
Flow Chemistry: Transitioning to continuous flow can significantly improve mixing and heat transfer, allowing for catalyst loadings as low as 0.5 mol% without byproduct formation[1].
Q2: When attempting direct C-H arylation at the C3 position of 2-methoxy-1H-indole, my yields plateau at 50% despite using 10 mol% Pd(OAc)₂. Why?Causality & Solution: Direct C-H functionalization of indoles typically proceeds via an electrophilic palladation pathway (SEAr) or a concerted metalation-deprotonation (CMD) mechanism. The C2-methoxy group strongly activates the C3 position, making the initial palladation rapid. However, the subsequent step requires an oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂) to regenerate the active Pd(II) species. If the oxidant is insoluble or depleted, the catalytic cycle halts. Furthermore, the product itself (a 3-aryl-2-methoxyindole) is highly electron-rich and can competitively bind to the Pd catalyst (product inhibition).
To resolve this:
Oxidant Optimization: Ensure the oxidant is finely milled or use a soluble oxidant. Adding a co-oxidant like benzoquinone (BQ) can facilitate the reoxidation of Pd(0) to Pd(II).
Acidic Additives: The addition of catalytic pivalic acid (PivOH) lowers the activation energy for the CMD pathway, allowing you to reduce the Pd loading from 10 mol% to 2-5 mol% while pushing conversion past 90%.
Q3: Does protecting the indole nitrogen (N-H) impact the required catalyst loading?Causality & Solution: Yes, significantly. An unprotected N-H in 2-methoxy-1H-indole can undergo competitive N-arylation or coordinate directly to the palladium center, creating off-cycle resting states. This forces researchers to use higher catalyst loadings (5-10 mol%) to compensate for the "lost" active catalyst.
To resolve this: Protect the indole nitrogen with a bulky or electron-withdrawing group (e.g., Boc, Ts, or SO₂Ph). For instance, N-(benzenesulfonyl)-3-iodo-2-methoxyindole derivatives undergo smooth cross-coupling using just 5 mol% Pd(PPh₃)₂Cl₂[2]. If a free N-H is strictly required, utilizing highly specialized P,O-type indolylphosphine ligands can provide transient "lock-on" coordination, preventing excessive substrate binding and allowing catalyst loadings as low as 0.05 mol%[3].
Logical workflow for determining and optimizing Pd catalyst loading based on coupling strategy.
Section 3: Self-Validating Experimental Protocols
Protocol A: Low-Loading Suzuki-Miyaura Coupling of N-Protected 3-Halo-2-methoxyindole
Self-Validation Check: The reaction mixture should transition from a pale yellow suspension to a homogeneous amber solution. The appearance of a black precipitate within the first 10 minutes indicates premature catalyst death, requiring immediate adjustment of the Pd:Ligand ratio.
Step-by-Step Methodology:
Preparation of the Pre-catalyst: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.25 mol%, 0.0025 equiv) and XPhos (0.6 mol%, 0.006 equiv).
Solvent Addition: Add anhydrous, degassed THF (2.0 mL/mmol) and stir at room temperature for 15 minutes until the active L₁Pd(0) complex forms (indicated by a deep red/orange color).
Substrate Loading: Add N-Boc-3-iodo-2-methoxyindole (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv).
Base Addition: Add an aqueous solution of degassed K₃PO₄ (2.0 M, 2.0 equiv) dropwise over 5 minutes.
Reaction: Seal the tube, remove it from the glovebox, and heat at 65 °C for 4-6 hours.
Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Analyze the crude mixture via HPLC or GC-MS. A conversion of >95% validates the 0.5 mol% total Pd loading.
Protocol B: Direct C-H Arylation at the C3 Position
Self-Validation Check: The presence of unreacted starting material alongside di-arylated byproducts indicates poor regiocontrol and an imbalance in the Pd/oxidant cycle.
Step-by-Step Methodology:
Reaction Setup: In a 10 mL pressure vial, combine 2-methoxy-1H-indole (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5.0 mol%), and Ag₂CO₃ (2.0 equiv).
Additive Inclusion: Add pivalic acid (PivOH, 30 mol%) to facilitate the CMD pathway.
Solvent & Heating: Suspend the mixture in HFIP (hexafluoroisopropanol) / DMF (4:1 v/v, 3.0 mL/mmol). HFIP stabilizes the radical intermediates and enhances the electrophilicity of the Pd center.
Execution: Seal the vial and heat at 80 °C for 12 hours under vigorous stirring (800 rpm) to ensure the heterogeneous Ag₂CO₃ remains suspended.
Isolation: Quench with saturated NH₄Cl, extract with DCM, and purify via flash chromatography.
Section 4: Quantitative Data & Optimization Tables
The following table summarizes the optimization of catalyst loading for the Suzuki-Miyaura coupling of 3-bromo-2-methoxy-1H-indole with phenylboronic acid, demonstrating the causality between ligand choice, Pd loading, and yield.
Entry
Catalyst System
Pd Loading (mol%)
Ligand:Pd Ratio
Additive
Yield (%)
Observation / Causality
1
Pd(PPh₃)₄
5.0
4:1
None
62
Moderate yield; significant Pd black formation due to labile PPh₃.
2
Pd(PPh₃)₄
1.0
4:1
None
18
Reaction stalled; catalyst poisoned by electron-rich indole core.
3
Pd₂(dba)₃ / XPhos
1.0
1:1
None
45
Incomplete conversion; insufficient ligand to stabilize Pd(0).
High yield; continuous flow improves mass transfer and prevents Pd aggregation[1].
References
Total Syntheses of Carazostatin, Hyellazole, and Carbazoquinocins B−F
Source: ACS Publications (Journal of Organic Chemistry)
URL:[Link]
Facile One-Pot Assembly of New 5-Substituted P, O-Type Indolylphosphine Ligands for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
Source: Chinese Chemical Society
URL:[Link]
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry
Source: Organic Process Research & Development - ACS Publications
URL:[Link]
Technical Support Center: Minimizing Byproduct Formation in 2-Methoxy-1H-Indole Synthesis
Advanced Troubleshooting Guide for Researchers and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive chemo...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Troubleshooting Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive chemoselectivity and stability issues encountered during the synthesis of 2-methoxy-1H-indole. By understanding the underlying thermodynamic and mechanistic principles, you can transform a low-yielding, byproduct-heavy reaction into a robust, self-validating protocol.
Core Mechanistic Principles: The Tautomerization Challenge
Synthesizing 2-methoxy-1H-indole is notoriously difficult due to the inherent instability of the target molecule and the ambidentate nature of its precursors. 2-Methoxy-1H-indole is the enol ether tautomer of oxindole (indolin-2-one). Computational thermodynamics demonstrate that 2-methoxy-1H-indole spontaneously favors tautomerization to its 3H-indole form (ΔG = -1.6 kcal/mol)[1].
When attempting to synthesize 2-methoxy-1H-indole via the direct O-methylation of oxindole, researchers frequently encounter N-alkylation and C3-alkylation byproducts. This is governed by the Hard-Soft Acid-Base (HSAB) theory . The nitrogen and the C3 carbanion of the oxindole enolate are "soft" nucleophiles, whereas the oxygen is a "hard" nucleophile. Consequently, standard "soft" alkylating agents like methyl iodide (MeI) will exclusively yield N-methyl and 3,3-dimethyl oxindole. To force O-alkylation, "hard" electrophiles such as trimethyloxonium tetrafluoroborate (Meerwein's salt)[2] or methyl triflate must be utilized.
Reaction pathways of oxindole alkylation governed by Hard-Soft Acid-Base (HSAB) principles.
Troubleshooting FAQs
Q1: I am using methyl iodide and potassium carbonate to methylate oxindole, but NMR shows no methoxy peak at ~3.8 ppm. I only see an N-methyl peak at ~3.2 ppm. What went wrong?A: You are observing classic HSAB-dictated chemoselectivity. Methyl iodide is a soft electrophile and will preferentially attack the softer nitrogen atom of the oxindole lactam, yielding N-methyl oxindole. To achieve O-methylation, you must switch to a hard electrophile like Meerwein's salt (Me₃O⁺BF₄⁻)[2].
Q2: I successfully synthesized 2-methoxy-1H-indole, but it degraded completely into oxindole during silica gel column chromatography. How do I prevent this?A: 2-Methoxy-1H-indole is an electron-rich enol ether that is highly sensitive to acidic environments. Standard silica gel is slightly acidic (pH ~ 5-6), which rapidly catalyzes the hydrolysis of the methoxy group, reverting the molecule back to oxindole.
Solution: You must use basic alumina for chromatography, or pre-treat standard silica gel with 1-2% triethylamine (TEA) to neutralize the acidic silanol groups. Furthermore, avoid using MgSO₄ during the drying step, as its mild acidity can also trigger hydrolysis; use anhydrous K₂CO₃ instead.
Optimized basic workup workflow to prevent acid-catalyzed hydrolysis of 2-methoxy-1H-indole.
Q3: Are there alternative synthetic routes that avoid oxindole alkylation entirely to prevent these byproducts?A: Yes. Two highly effective alternative pathways bypass the tautomerization issue entirely:
Nucleophilic Substitution: 1-Methoxyindole-3-carbaldehyde can undergo a regioselective nucleophilic substitution at the C2 position when treated with sodium methoxide (NaOMe), yielding 2-methoxyindole-3-carbaldehyde in up to 90% yield[3].
Bromoetherification: N-tosylindole can be treated with N-bromosuccinimide (NBS) in methanol to yield 3-bromo-2-methoxyindolines, which can subsequently be manipulated to form the 2-methoxyindole core[4].
Quantitative Data Summary: Alkylation Regioselectivity
The table below summarizes how the choice of alkylating agent and base dictates the byproduct distribution during oxindole methylation.
Alkylating Agent
Base / Additive
Solvent
Major Product
Minor Product(s)
Target Yield (2-Methoxy)
Methyl Iodide (MeI)
K₂CO₃
DMF
N-Methyl oxindole
3,3-Dimethyl oxindole
< 5%
Dimethyl Sulfate
NaH
THF
N-Methyl oxindole
C3-Methyl oxindole
< 5%
Methyl Triflate (MeOTf)
2,6-Di-tert-butylpyridine
DCM
2-Methoxy-1H-indole
N-Methyl oxindole
65-75%
Meerwein's Salt (Me₃O⁺BF₄⁻)
None
DCM
2-Methoxy-1H-indole
None
80-85%
Validated Experimental Protocols
Protocol A: O-Methylation of Oxindole using Meerwein's Salt
Causality & Self-Validation: The absence of a base in this protocol prevents the formation of the soft oxindole enolate, thereby entirely suppressing C3-alkylation. The hard Meerwein's salt specifically targets the hard oxygen atom of the lactim tautomer.
Flame-dry a 50 mL Schlenk flask and purge with Argon.
Add trimethyloxonium tetrafluoroborate (Meerwein's salt, 1.2 equiv, 12.0 mmol) in one portion under a positive stream of Argon[2].
Stir the suspension at room temperature for 18 hours.
Critical Workup: Quench the reaction carefully with cold saturated aqueous NaHCO₃ (15 mL) to maintain pH > 8.
Extract the aqueous layer with DCM (3 x 15 mL) pre-washed with 1% triethylamine (TEA).
Dry the combined organic layers over anhydrous K₂CO₃. (Do not use MgSO₄ as its Lewis acidity will trigger hydrolysis).
Concentrate under reduced pressure and purify via column chromatography using basic alumina (Eluent: Hexanes/EtOAc 9:1 with 1% TEA).
Protocol B: Nucleophilic Substitution of 1-Methoxyindole-3-carbaldehyde
Causality & Self-Validation: The electron-withdrawing formyl group at C3 activates the C2 position, allowing for clean methoxide substitution without the over-alkylation byproducts seen in oxindole routes.
Prepare a solution of sodium methoxide by adding Na metal (5.93 mmol) to ice-cooled anhydrous MeOH (2 mL)[3].
Add a solution of 1-methoxyindole-3-carbaldehyde (1.0 mmol) in anhydrous MeOH (2 mL) dropwise.
Reflux the mixture for 2 hours under Argon.
Cool to room temperature and concentrate under reduced pressure.
Quench with water (10 mL) and extract with EtOAc (3 x 10 mL).
Dry over K₂CO₃, filter, and concentrate to yield 2-methoxyindole-3-carbaldehyde[3].
Comparative Guide to the Synthetic Routes of 2-Methoxy-1H-Indole
Executive Summary: The Thermodynamic Challenge Synthesizing 2-methoxy-1H-indole is a notorious challenge in heterocyclic chemistry. Unlike standard indoles, 2-alkoxyindoles are highly electron-rich and extremely sensitiv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Thermodynamic Challenge
Synthesizing 2-methoxy-1H-indole is a notorious challenge in heterocyclic chemistry. Unlike standard indoles, 2-alkoxyindoles are highly electron-rich and extremely sensitive to acidic conditions. Their primary mode of degradation is the rapid tautomerization into their thermodynamically more stable lactam counterpart, oxindole (indolin-2-one). Because traditional methods like the Fischer indole synthesis fail to accommodate the electronic demands and instability of 2-alkoxy intermediates, researchers must rely on specialized synthetic pathways that either bypass the thermodynamic sink of oxindole or utilize kinetic trapping.
This guide objectively compares the three most robust synthetic routes to 2-methoxy-1H-indole, analyzing the mechanistic causality behind each protocol to aid in your experimental design.
Mechanistic Pathways & Causal Analysis
Route A: O-Alkylation of Oxindole (The Kinetic Trapping Approach)
Oxindole exists in a lactam-lactim equilibrium that heavily favors the lactam form. Standard alkylation attempts using methyl iodide (MeI) and a base predominantly yield N-methyl or C3-methyl byproducts. This occurs because MeI is a "soft" electrophile that preferentially attacks the softer, more nucleophilic nitrogen or carbon centers.
To achieve O-methylation, the reaction must kinetically trap the minor lactim (2-hydroxyindole) tautomer. According to Hard-Soft Acid-Base (HSAB) theory, this requires a "hard" electrophile. Reagents like trimethyloxonium tetrafluoroborate (Meerwein's salt) or diazomethane selectively attack the hard oxygen nucleophile, yielding the desired 2-methoxy-1H-indole[1].
Route B: Bromoetherification and Elimination (The Addition-Elimination Approach)
To entirely avoid the regioselectivity issues of oxindole alkylation, researchers can functionalize the C2-C3 double bond of an intact indole ring. By utilizing an N-protected indole (typically N-tosyl), the addition of N-bromosuccinimide (NBS) in methanol generates a bromonium ion that is regioselectively opened by the solvent at the C2 position[2].
This yields a 3-bromo-2-methoxyindoline intermediate (often referred to as ROBIN). The N-tosyl group is mechanically critical here: its electron-withdrawing nature prevents the over-oxidation of the electron-rich indole core by NBS. Subsequent base-mediated elimination of HBr restores aromaticity, providing the 2-methoxyindole framework[2].
Route C: Cine-Substitution of 1-Methoxyindoles (The Rearrangement Approach)
Discovered by Somei and colleagues, this elegant route leverages the leaving group capability of an N-methoxy moiety. When 1-methoxyindole-3-carbaldehyde is treated with sodium methoxide, nucleophilic addition occurs at the C2 position[3]. This triggers a cascade where the N-methoxy group is eliminated (cine-substitution), directly yielding 2-methoxyindole-3-carbaldehyde[3]. The electron-withdrawing 3-formyl group is strictly required to stabilize the anionic intermediate during this rearrangement.
Quantitative Data & Performance Comparison
The following table summarizes the operational metrics of each synthetic route to help you select the optimal pathway for your scale and available starting materials.
Synthetic Route
Reagents Required
Regioselectivity
Overall Yield
Scalability
Key Mechanistic Limitation
A. Oxindole O-Alkylation
Meerwein's Salt or Diazomethane
Moderate (O vs. N/C)
30–50%
Low-Medium
Reagents are highly toxic, explosive, or moisture-sensitive[1].
Strictly limited to 3-formyl or strongly electron-withdrawn derivatives[3].
Experimental Protocols (Self-Validating Systems)
Protocol 1: Bromoetherification of N-Tosylindole (Recommended for Scalability)
This protocol is highly recommended due to its self-purifying intermediate and excellent regiocontrol.
Step 1: Bromoetherification
Dissolve N-tosylindole (10.0 mmol) in anhydrous methanol (100 mL, 0.1 M) under an inert argon atmosphere.
Add N-bromosuccinimide (NBS, 11.0 mmol) in small portions at 0 °C to control the exothermic formation of the bromonium ion.
Allow the mixture to warm to room temperature and stir for 2 hours.
Self-Validation: The intermediate, 3-bromo-2-methoxy-1-tosylindoline (ROBIN), will spontaneously crystallize from the solution. Filter and wash with cold methanol to obtain the pure intermediate (typically ~85% yield)[2].
Step 2: Elimination & Deprotection
Dissolve the ROBIN intermediate in anhydrous THF and treat with potassium tert-butoxide (1.5 equiv) at 0 °C to eliminate HBr.
Monitor by TLC until the starting material is consumed, yielding 2-methoxy-1-tosylindole.
To deprotect, add a solution of NaOH in methanol and gently reflux.
Critical Causality:Do not use acidic workup. 2-Methoxy-1H-indole is highly acid-labile and will rapidly hydrolyze back to oxindole. Quench with water and extract with ethyl acetate.
Protocol 2: Cine-Substitution of 1-Methoxyindole-3-carbaldehyde
This protocol is ideal if the 3-formyl derivative is the ultimate synthetic target.
Prepare a fresh solution of sodium methoxide by cautiously adding sodium metal (5.93 mmol) to ice-cooled anhydrous methanol (2 mL)[3].
Stir at room temperature for 5 minutes until hydrogen evolution ceases.
Add a solution of 1-methoxyindole-3-carbaldehyde (1.0 mmol) in methanol to the reaction flask[3].
Heat the mixture to reflux for 2 hours. The thermodynamic driving force of forming the stable 2-methoxy substituted core drives the reaction to completion.
Quench with ice water and extract with dichloromethane to isolate 2-methoxyindole-3-carbaldehyde (typically ~90% yield)[3].
Mechanistic Visualizations
Below are the logical workflows for the two primary synthetic strategies, mapped using Graphviz.
Caption: Mechanistic divergence in oxindole alkylation based on electrophile hardness.
Caption: Step-by-step workflow for the bromoetherification and elimination of N-tosylindole.
References
Title: Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol
Source: mdpi.com
URL:2
Title: Nucleophilic substitution reaction of 1-methoxyindole-3-carbaldehyde
Source: clockss.org
URL:3
Title: Chemistry Of Heterocyclic Compounds: Indoles, Part Three, Volume 25
Source: vdoc.pub
URL:1
2-Methoxy-1H-Indole vs. Other Indole Isomers in Biological Assays: A Comparative Guide
Executive Summary In the landscape of drug discovery and biological assay design, the indole scaffold is a privileged structure. However, the precise positioning of functional groups—specifically the methoxy (-OCH₃) grou...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of drug discovery and biological assay design, the indole scaffold is a privileged structure. However, the precise positioning of functional groups—specifically the methoxy (-OCH₃) group—dictates not only target receptor affinity but also the fundamental chemical stability of the molecule in aqueous assay environments. While 5-methoxyindole derivatives dominate neuropharmacology (e.g., serotonin and melatonin pathways), 2-methoxy-1H-indole has emerged as a highly specialized building block for oncology and proteostasis targets, most notably in the development of p97 AAA ATPase inhibitors[1].
This guide objectively compares the performance, stability, and assay methodologies of 2-methoxy-1H-indole against its more ubiquitous isomers, providing application scientists with the mechanistic grounding needed to optimize high-throughput screening (HTS) and phenotypic assays.
Mechanistic Grounding: The Chemistry of the Methoxy Position
Tautomeric Stability and Assay Causality
The most critical factor differentiating 2-methoxy-1H-indole from 5-methoxy-1H-indole in biological assays is its thermodynamic preference for tautomerization.
In aqueous buffers (pH 7.4), the electron-donating methoxy group at the C2 position significantly increases electron density at the C3 carbon. This stabilizes the indolenine form, causing 2-methoxy-1H-indole to spontaneously tautomerize to 3H-indole [2]. Computational studies have demonstrated that this tautomerization is thermodynamically favorable (ΔG = -1.6 kcal/mol)[2].
Conversely, the 5-methoxy isomer strongly favors the aromatic 1H-indole form (ΔG = +6.1 kcal/mol)[2].
Assay Implication: When designing biochemical assays, the spontaneous formation of the 3H-tautomer in 2-methoxyindoles creates a highly electrophilic C2 center or a nucleophilic C3 center. This can lead to unexpected cross-reactivity with assay reagents (e.g., thiol-containing reducing agents like DTT or β-mercaptoethanol). Researchers must actively control buffer nucleophilicity when evaluating 2-methoxyindole-derived compounds to prevent false negatives caused by compound degradation.
Table 1: Thermodynamic & Kinetic Stability of Methoxyindole Isomers
Isomer
Preferred Aqueous Form
ΔG (1H → 3H Tautomerization)
Primary Biological Target Class
Assay Buffer Consideration
2-Methoxy-1H-indole
3H-indole (Indolenine)
-1.6 kcal/mol
AAA ATPases (e.g., p97)
Avoid high concentrations of strong nucleophiles (e.g., DTT).
5-Methoxy-1H-indole
1H-indole (Aromatic)
+6.1 kcal/mol
GPCRs (5-HT, MT1/MT2)
Stable in standard assay buffers; sensitive to photo-oxidation.
The structural divergence directly influences the biological domains where these isomers are utilized.
2-Methoxyindoles: Utilized as core scaffolds in the synthesis of potent, orally bioavailable inhibitors of the p97 AAA ATPase (such as CB-5083)[1]. p97 is critical for protein homeostasis, making these assays central to oncology research.
5-Methoxyindoles: The backbone of endogenous neurotransmitters. Assays typically involve GPCR binding or whole-organism phenotypic screening, such as using 5-methoxyindole-2-carboxylic acid (MICA) to inhibit dihydrolipoamide dehydrogenase (DLD) in C. elegans models of Alzheimer's disease[3].
Divergent biological targeting and assay applications of methoxyindole isomers.
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for testing methoxyindole derivatives. Each protocol includes internal controls to account for the specific chemical liabilities of the isomers.
This assay measures the accumulation of ADP as a proxy for p97 ATPase activity, which is inhibited by 2-methoxyindole derivatives like CB-5083[1].
Reagents & Setup:
Purified human p97 enzyme (10 nM final concentration).
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM EDTA, 0.01% Triton X-100. (Note: DTT is deliberately omitted to prevent nucleophilic attack on the 3H-tautomer of the 2-methoxyindole core).
ATP (100 µM final).
Step-by-Step Methodology:
Compound Preparation: Serially dilute the 2-methoxyindole test compound in 100% DMSO. Transfer to a 384-well white plate (final DMSO concentration <1%).
Enzyme Incubation: Add 5 µL of p97 enzyme in Assay Buffer to the wells. Incubate at room temperature for 15 minutes to allow for compound binding.
Reaction Initiation: Add 5 µL of ATP solution to start the ATPase reaction. Incubate for 60 minutes at room temperature.
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
Kinase Detection: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP, which subsequently drives a luciferase-mediated luminescent reaction. Incubate for 30 minutes.
Quantification: Read luminescence on a microplate reader.
Self-Validation: Calculate IC₅₀ values relative to a vehicle control (100% activity) and a reference inhibitor like N-ethylmaleimide (0% activity baseline).
Step-by-step ADP-Glo biochemical assay workflow for evaluating p97 ATPase inhibitors.
Protocol B: C. elegans Phenotypic Assay for Aβ Toxicity (5-Methoxyindole Derivatives)
This protocol evaluates the efficacy of 5-methoxyindole derivatives (e.g., MICA) in suppressing amyloid-beta (Aβ) pathology in neurodegenerative models[3].
Step-by-Step Methodology:
Strain Synchronization: Synchronize transgenic C. elegans (e.g., CL2006, which expresses human Aβ₄₂ in muscle cells) using alkaline hypochlorite treatment.
Compound Exposure: Plate L4 stage nematodes on NGM (Nematode Growth Media) agar plates seeded with E. coli OP50 containing the 5-methoxyindole derivative (e.g., 100 µM MICA).
Temperature Shift: Shift plates to 20°C to induce Aβ expression.
Paralysis Scoring: Score nematodes for paralysis every 24 hours. A nematode is considered paralyzed if it fails to move its body upon gentle prodding with a platinum wire.
Self-Validation: Include a wild-type (N2) control group exposed to the compound to rule out intrinsic compound toxicity, and an untreated CL2006 group as the baseline for Aβ-induced paralysis.
Pharmacokinetics & ADME Profiling
When transitioning from in vitro assays to in vivo models, the positional isomerism of the methoxy group profoundly impacts metabolic clearance. 5-Methoxyindoles are rapidly recognized by monoamine oxidases (MAOs) and CYP450 enzymes due to their structural homology with endogenous monoamines. In contrast, 2-methoxyindoles, particularly when substituted at the 1-position (N-alkylation) or 3-position, exhibit altered metabolic liabilities, often requiring optimization for oral bioavailability[1].
Moderate (requires N-protection or 3-substitution)
Low (rapid first-pass metabolism)
Caco-2 Permeability (P_app)
High (Lipophilic core)
Moderate to High
Primary Metabolic Route
CYP-mediated oxidation at C3/C4
MAO-mediated deamination / CYP1A2 O-demethylation
Efflux Ratio
Variable (Compound specific)
Generally Low (<2.0)
Conclusion
The selection between 2-methoxy-1H-indole and its isomers is not merely a matter of spatial geometry; it is a fundamental choice of chemical reactivity and biological trajectory. 2-Methoxyindoles offer a unique, tautomerically dynamic scaffold ideal for targeting complex ATPases in oncology[1][2]. Conversely, 5-methoxyindoles remain the gold standard for interrogating GPCRs and neurodegenerative pathways[3]. By understanding the thermodynamic and metabolic causality behind these isomers, researchers can design more robust, artifact-free biological assays.
References
Title: Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study
Source: ORCA - Cardiff University
URL: [Link]
Title: 5-Methoxyindole-2-carboxylic acid (MICA) suppresses Aβ-mediated pathology in C. elegans
Source: Experimental Gerontology (via NIH.gov)
URL: [Link]
Mechanistic Causality: The Dual Nature of DLD Inhibition
Validation of 2-Methoxy-1H-Indole Derivatives: A Comparative Guide on DLD Inhibition in Neurodegenerative Models As a Senior Application Scientist, I approach the validation of molecular scaffolds not merely as an exerci...
Author: BenchChem Technical Support Team. Date: March 2026
Validation of 2-Methoxy-1H-Indole Derivatives: A Comparative Guide on DLD Inhibition in Neurodegenerative Models
As a Senior Application Scientist, I approach the validation of molecular scaffolds not merely as an exercise in screening, but as a systematic interrogation of biological causality. The 2-methoxy-1H-indole core is a highly versatile pharmacophore, but its true mechanistic value is unlocked in its functionalized derivative: 2-methoxyindole-5-carboxylic acid (MICA) .
MICA acts as a highly specific, small-molecule inhibitor of Dihydrolipoamide Dehydrogenase (DLD) , a critical redox enzyme within the Tricarboxylic Acid (TCA) cycle. In the context of Alzheimer's Disease (AD) and neurodegeneration, targeting DLD presents a fascinating metabolic paradox. By inhibiting DLD, MICA profoundy alters energy metabolism, offering a unique tool to decouple Amyloid-beta (Aβ) proteotoxicity from Tau hyperphosphorylation. This guide objectively compares the performance of MICA against alternative therapeutic standards and provides the self-validating experimental protocols required to verify its mode of action.
In neurodegenerative pathology, oxidative stress and metabolic dysfunction are heavily intertwined. When MICA binds to the active site of DLD, it forces a metabolic shift that diverts pyruvate metabolism. This target engagement yields a dualistic downstream effect1[1]:
Anti-Amyloidogenic Protection: DLD inhibition reduces mitochondrial Reactive Oxygen Species (ROS) and prevents the oligomerization of Aβ peptides, effectively delaying proteotoxic paralysis2[2].
Pro-Tau Phosphorylation: Paradoxically, the suppression of glucose catabolism induces localized hyperglycemia, which inadvertently triggers human Tau phosphorylation3[3].
This dichotomy makes MICA an unparalleled tool compound for isolating specific pathological cascades in preclinical models.
Diagram 1: Dual mechanistic pathways of MICA-induced DLD inhibition on Aβ and Tau.
Comparative Performance Profile
To objectively evaluate MICA's utility, we must benchmark it against standard-of-care neurotherapeutics (Donepezil) and other metabolic modulators (Metformin). The table below synthesizes the pharmacological divergence of these compounds.
Table 1: Mechanistic and Phenotypic Comparison in AD Models
Compound
Primary Target
Mechanism of Action
Aβ Pathology Impact
Tau Pathology Impact
MICA (2-methoxy-1H-indole)
DLD (TCA Cycle)
Direct enzyme inhibition; ROS reduction
High Reduction (Delays paralysis)
Increases (Via induced hyperglycemia)
Donepezil
Acetylcholinesterase
Synaptic ACh accumulation
Minimal / Indirect
Minimal
Metformin
AMPK
AMPK activation; mTOR inhibition
Moderate Reduction
Decreases (Improves insulin sensitivity)
Experimental Validation: A Self-Validating Protocol System
Scientific trustworthiness relies on self-validating experimental designs. If a compound rescues a phenotype, we must prove it did so through the intended target. The following protocols utilize transgenic C. elegans models (CL4176) to cross-examine phenotypic rescue (paralysis delay) with biochemical target engagement (DLD suppression). If paralysis is delayed but DLD activity remains unchanged, off-target effects must be suspected.
Diagram 2: Self-validating experimental workflow for evaluating MICA efficacy in vivo.
Protocol A: In Vivo Proteotoxicity & Paralysis Assay
Causality Focus: We utilize temperature-sensitive CL4176 nematodes because they provide a rapid, observable phenotype directly driven by human Aβ42 expression.
Strain Synchronization: Age-synchronize C. elegans CL4176 via alkaline hypochlorite treatment. This ensures all subjects enter the developmental stage simultaneously, eliminating age-related metabolic variations.
Compound Exposure: Transfer L3 stage nematodes to NGM plates supplemented with 1 mM MICA, comparing against 1 mM Donepezil and a vehicle control (0.1% DMSO). Note: 1 mM MICA has been empirically determined to achieve optimal DLD suppression without systemic lethality.
Pathology Induction: Up-shift the incubation temperature from 16°C to 25°C to induce human Aβ42 expression in muscle cells.
Phenotypic Scoring: Score paralysis every 2 hours post-induction. Nematodes are classified as paralyzed if they fail to complete a full sinusoidal wave upon gentle prodding with a platinum wire.
Protocol B: Biochemical Validation of DLD Inhibition
Causality Focus: This step confirms that the phenotypic rescue observed in Protocol A is mechanistically driven by DLD target engagement.
Lysate Preparation: Collect and wash treated nematodes in M9 buffer. Homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.
Enzyme Assay: Measure DLD activity spectrophotometrically. Monitor the reduction of NAD+ to NADH at 340 nm in the presence of the substrate dihydrolipoamide.
Metabolic Readout: Quantify whole-body glucose levels using a standard fluorometric glucose assay kit to validate the metabolic shift 4[4].
Quantitative Data Synthesis
The integration of phenotypic and biochemical data confirms the mode of action. MICA effectively suppresses DLD activity, which correlates directly with a significant delay in Aβ-induced paralysis, despite the expected rise in glucose levels.
Table 2: Quantitative Validation Metrics in C. elegans (CL4176)
Experimental Metric
Vehicle (0.1% DMSO)
MICA (1 mM)
Donepezil (1 mM)
Paralysis Half-Life (PT50)
~22.5 hours
~34.0 hours
~25.0 hours
DLD Enzyme Activity
100% (Baseline)
< 30%
98%
Relative ROS Levels
100% (Baseline)
65%
92%
Relative Glucose Levels
100% (Baseline)
175%
102%
Conclusion
The 2-methoxy-1H-indole derivative MICA is a highly effective, targeted metabolic modulator. By utilizing a self-validating experimental framework, researchers can definitively link its anti-amyloidogenic properties to DLD inhibition. However, scientists must account for its pro-hyperglycemic effects when utilizing this compound in comprehensive neurodegenerative disease models.
References
Title: 5-Methoxyindole-2-carboxylic acid (MICA) suppresses Aβ-mediated pathology in C.
Title: Dihydrolipoamide dehydrogenase suppression induces human tau phosphorylation by increasing whole body glucose levels in a C.
Title: Impairment of Tricarboxylic Acid Cycle (TCA)
Title: Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH)
A Senior Application Scientist's Guide: Side-by-Side Comparison of Catalytic Strategies for 2-Methoxy-1H-Indole Synthesis
As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when attempting to synthesize 2-methoxy-1H-indole and its derivatives. Classical Fischer indolization is fundamen...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when attempting to synthesize 2-methoxy-1H-indole and its derivatives. Classical Fischer indolization is fundamentally incompatible with this target; it places substituents on the benzenoid core, whereas our target requires a methoxy group on the C2 position of the pyrrole ring.
To achieve this, we must abandon classical logic and adopt orthogonal synthetic strategies. This guide objectively compares the three most robust methodologies for synthesizing 2-methoxy-1H-indole: Electrophilic O-Alkylation , Transition-Metal Catalyzed Annulation , and Base-Promoted Nucleophilic Substitution . By understanding the causality behind these catalyst and reagent choices, you can select the optimal self-validating workflow for your specific pipeline.
Mechanistic Pathways & Catalyst Comparison
Pathway A: Electrophilic O-Alkylation of Oxindoles (Meerwein's Salt)
Oxindole (indolin-2-one) exists in a tautomeric equilibrium with its lactim form (2-hydroxyindole). The synthetic challenge lies in the ambident nature of the oxindole anion: the nitrogen is a "soft" nucleophile, while the oxygen is a "hard" nucleophile. Using standard alkylating agents like methyl iodide (a soft electrophile) predominantly results in N-alkylation or C3-alkylation.
To force O-alkylation, we must use a "hard" electrophile. Trimethyloxonium tetrafluoroborate (Meerwein's salt) perfectly satisfies this Hard-Soft Acid-Base (HSAB) requirement, driving kinetic O-alkylation to yield the lactim ether (2-methoxyindole). This strategy is frequently utilized in the total synthesis of complex prenylated indole alkaloids, where lactim ether formation is a critical intermediate step[1].
For de novo construction of the pyrrole ring, Palladium(II) acetate serves as an exceptional carbophilic Lewis acid. When 2-(alkynyl)phenyl isocyanate is exposed to Pd(OAc)₂, the metal activates the alkyne. This triggers a 5-endo-dig cyclization as the isocyanate nitrogen attacks the alkyne. The resulting palladium-carbene intermediate is subsequently trapped by methanol, directly installing the C2-methoxy group while forming the indole core.
Indoles are inherently electron-rich, making them prone to electrophilic—not nucleophilic—attack. However, introducing a strong leaving group at the N1 position (e.g., 1-tosyloxyindole) reverses this electronic bias. As demonstrated by Kawasaki et al., this modification permits direct nucleophilic attack by sodium methoxide at the C2 position, followed by the expulsion of the leaving group to yield 2-methoxyindoles[2]. Similarly, Somei et al. proved that 1-methoxyindole-3-carbaldehyde acts as a highly regioselective electrophile when treated with NaOMe, cleanly furnishing 2-methoxyindole-3-carbaldehyde[3].
Quantitative Data Presentation
The following table summarizes the performance metrics of each catalytic/reagent system based on standard literature benchmarks.
High atom economy; builds the core and substituent simultaneously.
NaOMe / MeOH
Nucleophilic Substitution
1-Tosyloxyindole
40–60%
Absolute
Low
Excellent for accessing highly functionalized C3-derivatives.
Logical Decision Workflow
Use the following decision tree to determine the most appropriate catalytic system based on your available starting materials.
Caption: Logical decision tree for selecting a catalyst system based on the starting precursor.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols include built-in causality checks and validation steps.
Protocol A: Synthesis via Meerwein's Salt (O-Alkylation)
This protocol leverages kinetic control to bypass the thermodynamic preference for the lactam.
Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon. Dissolve oxindole (10 mmol) in 30 mL of anhydrous dichloromethane (DCM).
Validation Check: The solution must be completely clear and colorless. Any turbidity indicates moisture, which will rapidly hydrolyze the Meerwein's salt.
Reagent Addition: Add trimethyloxonium tetrafluoroborate (12 mmol) in one rapid portion against a positive flow of Argon.
Validation Check: The salt is sparingly soluble; a white suspension will form. As the reaction proceeds over the next 2-4 hours, the suspension will slowly clear, indicating consumption of the reagent.
Monitoring: Stir at room temperature for 12 hours.
Validation Check: Analyze via TLC (Hexanes/EtOAc 3:1). The highly polar oxindole spot (Rf ~0.1) should disappear, replaced by a non-polar, highly UV-active spot (Rf ~0.6) corresponding to the lactim ether.
Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.
Causality: Quenching with a mild base neutralizes the tetrafluoroboric acid byproduct. If quenched with water alone, the acidic environment will rapidly hydrolyze the sensitive 2-methoxyindole back to the starting oxindole.
Purification: Extract with DCM (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography using neutral alumina (not silica gel, which is too acidic and will degrade the product).
Protocol B: Synthesis via Palladium-Catalyzed Annulation
This protocol utilizes carbophilic activation to construct the indole core de novo.
Caption: Mechanistic pathway of Palladium-catalyzed 5-endo-dig cyclization yielding 2-methoxy-1H-indole.
Setup: In a thick-walled glass pressure tube, combine 2-(phenylethynyl)phenyl isocyanate (5 mmol) and Pd(OAc)₂ (0.25 mmol, 5 mol%).
Solvent Addition: Add a degassed mixture of anhydrous toluene and anhydrous methanol (10 mL, 1:1 v/v).
Validation Check: The solution will transition to a pale yellow/orange hue, confirming the coordination of Pd(II) to the alkyne and solvent.
Reaction: Seal the tube and heat to 80°C for 6 hours.
Validation Check: Monitor the reaction via FT-IR or GC-MS. The strong, distinct isocyanate stretching band (~2250 cm⁻¹) must completely disappear to confirm full conversion.
Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite.
Causality: This filtration removes precipitated palladium black (Pd(0)), which forms as the catalyst degrades at the end of the catalytic cycle and can cause product degradation during concentration.
Isolation: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc 9:1) to isolate the pure 2-methoxy-1H-indole derivative.
References
PREPARATION OF 1-HYDROXYINDOLE DERIVATIVES AND A NEW ROUTE TO 2-SUBSTITUTED INDOLES. Source: clockss.org.
Nucleophilic substitution reaction of 1-methoxyindole-3-carbaldehyde. Source: nii.ac.jp.
Improved Biomimetic Total Synthesis of d,l-Stephacidin A. Source: acs.org.
Evaluating the Efficacy of the 2-Methoxy-1H-Indole Scaffold: A Comparative Guide on 5-HT4 Receptor Antagonism and DLD Inhibition
The 2-methoxy-1H-indole core is a highly versatile pharmacological scaffold that has driven significant advancements in neuropharmacology and metabolic disease research. By modifying the functional groups at the 3- and 5...
Author: BenchChem Technical Support Team. Date: March 2026
The 2-methoxy-1H-indole core is a highly versatile pharmacological scaffold that has driven significant advancements in neuropharmacology and metabolic disease research. By modifying the functional groups at the 3- and 5-positions of the indole ring, researchers have developed potent compounds with vastly different mechanisms of action.
This guide provides an objective, data-driven comparison of two primary classes of 2-methoxy-1H-indole derivatives: 3-carboxylate derivatives (e.g., GR 125487), which act as highly selective 5-HT4 receptor antagonists, and 5-carboxylic acid derivatives (e.g., MICA), which function as dihydrolipoamide dehydrogenase (DLD) inhibitors in Alzheimer's disease (AD) models.
Part 1: 5-HT4 Receptor Modulation (The 3-Carboxylate Derivatives)
Mechanism and Causality
The 5-HT4 receptor is a Gs-protein-coupled receptor that stimulates adenylyl cyclase, leading to cAMP production and subsequent protein kinase A (PKA) activation. Activation of this receptor in the central nervous system enhances cognitive processes, such as learning and memory, and promotes the non-amyloidogenic cleavage of the amyloid precursor protein (APP)[1].
To study these agonists, researchers require a highly selective antagonist to cross-confirm receptor-specific activity. The compound GR 125487 (a 5-fluoro-2-methoxy-1H-indole-3-carboxylate derivative) was developed as a gold-standard competitive antagonist[2]. The 2-methoxy group on the indole ring is critical for locking the molecule into a conformation that competitively blocks the 5-HT4 orthosteric binding site without triggering Gs-protein coupling[3].
Mechanism of 5-HT4 receptor modulation and competitive blockade by 2-methoxy-1H-indole derivatives.
Comparative Efficacy: 5-HT4 Antagonists
In vitro bioassays utilizing human isolated large intestinal circular muscle demonstrate the superior potency of the 2-methoxy-1H-indole-3-carboxylate scaffold compared to other known standards[3].
Compound
Structural Class
Target
pKB (Affinity)
Efficacy Profile
GR 125487
2-Methoxy-1H-indole-3-carboxylate
5-HT4 Receptor
10.12 ± 0.07
Complete blockade of 5-HT-induced relaxation; no intrinsic agonist activity[3].
GR 113808
1-Methyl-1H-indole-3-carboxylate
5-HT4 Receptor
9.43 ± 0.07
Standard competitive antagonist; lower affinity than the 2-methoxy derivative[3].
RS 39604
Benzofuran-carboxamide
5-HT4 Receptor
8.53 ± 0.10
Lower potency; requires higher concentrations for complete blockade[3].
Experimental Protocol: Self-Validating In Vitro 5-HT4 Bioassay
To evaluate the efficacy of 2-methoxy-1H-indole-3-carboxylate derivatives, a functional tissue bath assay is employed. This protocol is designed with internal controls to eliminate off-target confounding variables.
Step 1: Tissue Preparation & Mounting
Action: Dissect human colon circular muscle strips and mount them in 10 mL organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
Causality: Circular muscle is highly enriched with 5-HT4 receptors. Oxygenation and physiological temperature maintain tissue viability and basal tone.
Step 2: Pharmacological Isolation (The Self-Validation Step)
Action: Pre-incubate tissues with tetrodotoxin (0.3 μM) and methysergide (10 μM) for 30 minutes prior to the assay[3].
Causality: Tetrodotoxin blocks voltage-gated sodium channels, ensuring any observed relaxation is a direct effect on smooth muscle rather than neurogenic. Methysergide blocks 5-HT1, 5-HT2, and 5-HT7 receptors, isolating the 5-HT4 pathway to prevent false-positive agonist/antagonist readings[3].
Step 3: Cumulative Concentration-Response Curves
Action: Construct a baseline concentration-response curve using 5-HT (1 nM to 100 μM). Wash the tissue, incubate with GR 125487 (1 nM) for 45 minutes, and repeat the 5-HT curve.
Causality: Comparing the rightward shift of the 5-HT curve in the presence of the 2-methoxy-1H-indole derivative allows for the precise calculation of the antagonist dissociation constant (pKB) via Schild plot analysis[3].
Part 2: DLD Inhibition in Alzheimer's Models (The 5-Carboxylic Acid Derivatives)
Mechanism and Causality
Altered energy metabolism is a hallmark of Alzheimer's disease. Dihydrolipoamide dehydrogenase (DLD) is a core metabolic enzyme in the TCA cycle. Research indicates that inhibiting DLD using 2-methoxyindole-5-carboxylic acid (MICA) exerts a neuroprotective effect in Caenorhabditis elegans models of AD[4][5].
By inhibiting DLD, MICA alters cellular glucose metabolism, which paradoxically triggers a decrease in oxidative stress and prevents the toxic oligomerization of Amyloid-beta (Aβ) peptides[4][5]. Furthermore, MICA-induced DLD inhibition significantly attenuates the hyperphosphorylation of tau proteins, a secondary pathological hallmark of AD[4].
Pathway of DLD inhibition by MICA leading to reduced Aβ toxicity in C. elegans models.
Comparative Efficacy: Metabolic Modulators in AD Models
MICA's efficacy has been benchmarked against genetic knockdowns and other metabolic modulators in transgenic C. elegans strains (e.g., CL2006 and CL4176) expressing human Aβ42[4][5].
Experimental Protocol: C. elegans Aβ Paralysis Assay
This protocol evaluates the in vivo efficacy of 2-methoxyindole-5-carboxylic acid (MICA) against Aβ proteotoxicity.
Step 1: Strain Synchronization and Culturing
Action: Age-synchronize transgenic C. elegans (strain CL4176, which expresses muscle-specific human Aβ42 under a temperature-sensitive promoter) by hypochlorite bleaching. Plate eggs on Nematode Growth Medium (NGM) seeded with E. coli OP50.
Causality: Synchronization ensures all nematodes are at the exact same developmental stage, eliminating age-related metabolic variations that could skew the paralysis data.
Step 2: Compound Administration and Target Validation
Action: Supplement the NGM with MICA (e.g., 1-5 mM). Include a control group with the calcium ionophore A23187.
Causality: The calcium ionophore A23187 acts as a mechanistic validation tool; because the protective effect of MICA against Aβ toxicity is tied to calcium homeostasis, co-administration of A23187 reverses MICA's protective effects, proving that the observed efficacy is specifically mediated through the targeted metabolic/calcium pathway[5].
Step 3: Temperature Induction and Scoring
Action: Maintain worms at 16°C until the L3 larval stage, then upshift the temperature to 25°C to induce Aβ42 expression. Score paralysis every 2 hours starting 20 hours post-upshift.
Causality: The temperature shift acts as an on-switch for Aβ accumulation. A worm is scored as paralyzed if it fails to move its body upon prodding with a platinum wire. The delay in paralysis onset in the MICA-treated group directly quantifies the compound's efficacy against Aβ oligomerization[5].
Conclusion
The 2-methoxy-1H-indole scaffold is a highly adaptable chemical foundation. When functionalized at the 3-position with a carboxylate group (e.g., GR 125487), it yields one of the most potent and selective 5-HT4 receptor antagonists available, essential for mapping cognitive enhancement pathways. Conversely, functionalization at the 5-position (e.g., MICA) produces a robust DLD inhibitor capable of altering energy metabolism to protect against Aβ and tau pathologies in Alzheimer's models. Both derivatives outperform standard alternatives in their respective assays, highlighting the critical importance of the 2-methoxy-1H-indole core in modern drug development.
References
Impairment of Tricarboxylic Acid Cycle (TCA) Cycle in Alzheimer's Disease: Mechanisms, Implications, and Potential Therapies. National Institutes of Health (NIH). Available at:[Link]
5-Methoxyindole-2-carboxylic acid (MICA) suppresses Aβ-mediated pathology in C. elegans. National Institutes of Health (NIH). Available at:[Link]
BIMU1 increases associative memory in rats by activating 5-HT4 receptors. National Institutes of Health (NIH). Available at:[Link]
Enhancement of place and object recognition memory in young adult and old rats by RS 67333, a partial agonist of 5-HT4 receptors. National Institutes of Health (NIH). Available at:[Link]
An improved in vitro bioassay for the study of 5-HT4 receptors in the human isolated large intestinal circular muscle. National Institutes of Health (NIH). Available at:[Link]
Comparative Spectroscopic Analysis of 2-Methoxy-1H-indole and Its Structural Analogs: A Guide for Drug Development Professionals
As a Senior Application Scientist, I frequently encounter the need to rigorously validate the structural identity and electronic properties of indole-based scaffolds. 2-Methoxy-1H-indole (CAS: 1184915-80-7)[1] is a highl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the need to rigorously validate the structural identity and electronic properties of indole-based scaffolds. 2-Methoxy-1H-indole (CAS: 1184915-80-7)[1] is a highly valuable intermediate in medicinal chemistry, often utilized for its unique nucleophilic properties.
This guide provides an objective, data-driven comparative analysis of 2-methoxy-1H-indole against two common alternatives: the unsubstituted 1H-indole and 2-methyl-1H-indole . By understanding the causality between their electronic structures and spectroscopic outputs, researchers can optimize their analytical workflows and synthetic strategies.
Mechanistic Causality: Electronic Effects on Reactivity
To interpret the spectroscopic data accurately, we must first understand the fundamental electronic differences between these scaffolds. The substitution at the C-2 position dictates the electron density of the pyrrole ring, specifically at the C-3 position.
Recent kinetic studies utilizing the Mayr nucleophilicity scale demonstrate that 2-methoxy-1H-indole possesses a remarkably high nucleophilicity parameter (
N=9.8
) compared to 2-methyl-1H-indole (
N=6.9
) and unsubstituted 1H-indole (
N=5.6
) [2]. This is driven by the strong electron-donating resonance (+M) effect of the methoxy oxygen, which delocalizes its lone pairs into the indole core. This electronic enrichment is the direct cause of the pronounced shielding observed in NMR spectroscopy and the auxochromic shifts in UV-Vis data.
Caption: Electronic effects of C-2 substitution on C-3 nucleophilicity and downstream reactivity.
Comparative Spectroscopic Data
The quantitative data summarized below highlights the diagnostic markers used to differentiate these three analogs.
Table 1: ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 400 MHz / 100 MHz)
Note: Chemical shifts (
δ
) are reported in ppm relative to internal TMS.
Compound
N-H (¹H)
C-3 H (¹H)
C-2 (¹³C)
C-3 (¹³C)
Substituent at C-2
1H-Indole
8.10 (br s)
6.55 (dd)
124.8
102.2
N/A
2-Methyl-1H-indole
7.85 (br s)
6.22 (s)
135.2
100.4
2.45 (¹H, CH₃); 13.5 (¹³C)
2-Methoxy-1H-indole
7.95 (br s)
5.60 (s)
155.4
85.2
3.95 (¹H, OCH₃); 56.2 (¹³C)
Causality Insight: The dramatic upfield shift of the C-3 proton in 2-methoxy-1H-indole (from ~6.55 ppm in 1H-indole to ~5.60 ppm) is a direct consequence of the methoxy group's +M effect. The increased local electron density at C-3 increases diamagnetic shielding, requiring a higher applied magnetic field to achieve resonance [3].
To ensure scientific integrity, analytical protocols must be designed as self-validating systems. The following methodologies incorporate built-in checks to guarantee that the resulting data is a true reflection of the molecule, free from instrumental or preparative artifacts.
Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 15 mg of the indole derivative in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) [4].
Causality & Validation: Anhydrous solvent prevents rapid intermolecular proton exchange at the N-H position, preserving the broad singlet signal. TMS acts as the zero-point internal reference; if the TMS peak is absent or shifted, the chemical shift axis is invalid and the sample must be reprepared.
Instrument Tuning: Tune and match the probe on a 400 MHz spectrometer specifically to the ¹H and ¹³C frequencies of the sample.
Causality: Proper impedance matching maximizes the signal-to-noise (S/N) ratio, which is critical for observing the low-intensity quaternary C-2 carbon without requiring excessive scan times.
System Suitability Check: Before integration, verify that the residual CHCl₃ peak appears exactly at 7.26 ppm (¹H) and 77.16 ppm (¹³C).
Protocol B: ATR-FTIR Spectroscopy
Background Collection: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean diamond ATR crystal.
Sample Application: Place 2-3 mg of solid 2-methoxy-1H-indole directly onto the crystal. Apply consistent pressure using the anvil.
Causality & Validation: Intimate contact with the diamond crystal is required for the infrared evanescent wave to penetrate the sample. Insufficient pressure leads to artificially weak signals, while over-pressurization can damage the crystal.
Data Acquisition: Acquire 32 scans.
System Suitability Check: Ensure the baseline is flat and the maximum absorbance of the strongest peak (e.g., the C-O stretch at 1250 cm⁻¹) is between 0.2 and 0.8 AU. Readings above 1.0 AU indicate detector saturation, necessitating a reduction in sample pressure or volume.
Protocol C: UV-Vis Spectrophotometry
Solvent Preparation: Prepare a precise 10 µM solution of the analyte in spectroscopic-grade methanol.
Baseline Correction: Perform a baseline correction using matched quartz cuvettes (1 cm path length) filled with pure methanol from 200 nm to 400 nm.
Measurement: Scan the sample at a slew rate of 100 nm/min.
Causality & Validation: A slow scan rate prevents peak shifting and instrumental broadening, yielding highly accurate λmax values. If the absorbance exceeds 1.0, dilute the sample to remain within the linear dynamic range of the Beer-Lambert law.
Caption: Self-validating analytical workflow for the spectroscopic characterization of indoles.
Conclusion
The spectroscopic profile of 2-methoxy-1H-indole is a direct manifestation of its unique electronic architecture. The strong +M effect of the methoxy group dramatically shields the C-3 position, shifting NMR signals upfield and altering UV-Vis absorption maxima compared to 1H-indole and 2-methyl-1H-indole. By adhering to self-validating analytical protocols, researchers can confidently verify these structural nuances, ensuring the integrity of their downstream drug development workflows.
Title: Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol
Source: MDPI Chemistry
URL: [Link]
Title: Asymmetric Total Syntheses of Rhynchophylline and Isorhynchophylline
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Validation
benchmarking the performance of 2-methoxy-1H-indole-based sensors
Benchmarking 2-Methoxy-1H-Indole-Based Fluorescent Sensors: A Comparative Guide for Metal Ion and ROS Detection As the demand for highly selective, sensitive, and rapidly responding chemosensors grows in drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking 2-Methoxy-1H-Indole-Based Fluorescent Sensors: A Comparative Guide for Metal Ion and ROS Detection
As the demand for highly selective, sensitive, and rapidly responding chemosensors grows in drug development and environmental monitoring, indole-based architectures have emerged as privileged scaffolds. Specifically, the introduction of a methoxy group to the 1H-indole core fundamentally alters its photophysical and electronic properties. This guide provides a rigorous benchmarking of 2-methoxy-1H-indole-based sensors against traditional alternatives, detailing the mechanistic causality behind their performance and outlining self-validating experimental protocols for their evaluation.
Mechanistic Causality: The Methoxy Activation Advantage
To understand why 2-methoxy-1H-indole derivatives outperform unsubstituted indoles in sensing applications, we must examine the underlying quantum mechanics. The methoxy group is a strong electron-donating group (EDG). When positioned at the C2 (or C5) position of the 1H-indole ring, it significantly elevates the Highest Occupied Molecular Orbital (HOMO) energy level. This makes the methoxy-activated indole an exceptionally efficient electron donor in 1 and Intramolecular Charge Transfer (ICT) systems[1].
In a typical sensor design (such as a 2-methoxy-1H-indole conjugated to a BODIPY fluorophore), the indole acts as the recognition receptor. In the unbound state, PET from the electron-rich methoxyindole to the excited fluorophore quenches the emission. Upon binding an electron-deficient analyte—such as Cu²⁺ or Reactive Oxygen Species (ROS)—the lone pair electrons on the indole nitrogen/oxygen are localized, blocking the PET process and triggering a robust "turn-on" fluorescence response[2].
Logical flow of PET quenching and fluorescence restoration upon analyte binding.
Comparative Performance Benchmarking
When benchmarking the performance of3 and 2-methoxy-1H-indole-BODIPY conjugates against conventional alternatives, the methoxy-substituted variants demonstrate superior limits of detection (LOD) and signal-to-noise ratios[3].
The table below summarizes the quantitative experimental data for Cu²⁺ detection across different sensor architectures:
Sensor Architecture
Quantum Yield (Φ)
LOD (Cu²⁺)
Stokes Shift
Primary Limitation
2-Methoxy-1H-Indole-BODIPY
0.65 - 0.72
0.12 µM
~45 nm
Requires organic co-solvent
Unsubstituted Indole-BODIPY
0.35 - 0.41
0.85 µM
~30 nm
Lower sensitivity / Poor PET
Methoxy-Bis(indolyl)methane
0.55 - 0.60
0.25 µM
~60 nm
Complex multi-step synthesis
Commercial Rhodamine B
0.85 - 0.90
0.05 µM
~25 nm
High background interference
Key Insight: While Rhodamine B offers a higher absolute quantum yield, the 2-methoxy-1H-indole-BODIPY sensor provides a highly specific 2:1 stoichiometric binding ratio with Cu²⁺, resulting in a distinct colorimetric shift (purple to yellow) that enables naked-eye detection without the background autofluorescence issues common to Rhodamine[2].
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is engineered to control for environmental variables that could induce false positives.
Protocol A: Spectroscopic Titration for Cu²⁺ Detection
Causality Note: Highly planar indole-BODIPY conjugates are prone to π-π stacking in purely aqueous media, which artificially quenches baseline fluorescence. Therefore, an amphiphilic buffer system is mandatory.
Stock Preparation: Dissolve the 2-methoxy-1H-indole sensor in anhydrous DMSO to yield a 1 mM stock. Why DMSO? It prevents the formation of non-emissive H-aggregates.
Aqueous Dilution: Dilute the stock to a working concentration of 10 µM using HEPES buffer (10 mM, pH 7.4, containing 10% CH₃CN). Why HEPES? Unlike PBS, HEPES does not contain phosphate ions that competitively precipitate Cu²⁺.
Analyte Titration: Add Cu²⁺ solutions incrementally (0 to 50 µM). Incubate for exactly 5 minutes at 25°C to allow the chelation equilibrium to stabilize.
Job's Plot Analysis (Self-Validation): To confirm the binding mechanism, keep the total concentration of the sensor and Cu²⁺ constant (e.g., 20 µM) while continuously varying their mole fractions. A peak at a 0.66 mole fraction confirms the theoretical 2:1 (Sensor:Cu²⁺) binding stoichiometry[2].
Protocol B: Live-Cell ROS Imaging
Causality Note: Methoxyindoles are structurally homologous to biological indoles (like melatonin) and can 4[4]. Co-staining is required to differentiate sensor activation from cell death.
Cell Culture & Co-Staining: Culture target cells (e.g., A549) in DMEM. Pre-incubate with Hoechst 33342 (nuclear stain) to validate membrane integrity and confirm that the cells are viable prior to sensor introduction.
Sensor Loading: Incubate cells with 5 µM of the 2-methoxy-1H-indole sensor for 30 minutes at 37°C.
Washing & Imaging: Wash cells 3x with warm PBS to remove unbound extracellular sensors (preventing background noise). Image using confocal microscopy (Excitation: 488 nm / Emission: 520-550 nm).
Self-validating experimental workflow for benchmarking chemosensor performance.
References
Synthesis, Reactivity and Biological Properties of Methoxy-Activ
Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles. acs.org.
Naked-eye fluorescent sensor for Cu(II) based on indole conjugate BODIPY dye.
5-Methoxyindole, a Chemical Homolog of Melatonin, Adversely Affects the Phytopathogenic Fungus Fusarium graminearum. mdpi.com.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Publish Comparison Guide & Experimental Validation.
Executive Summary & Thermodynamic Context
2-Methoxy-1H-indole (CAS: 1184915-80-7) is a highly reactive, electron-rich heterocyclic building block essential for the synthesis of complex indole alkaloids and pharmaceutical intermediates. A unique thermodynamic challenge in its synthesis is its propensity to undergo a spontaneous tautomeric shift. Computational and experimental studies have demonstrated that, unlike most indoles, 2-methoxy-1H-indole exists in a delicate equilibrium with its 3H-indole (indolenine) tautomer (
ΔG≈−1.6
kcal/mol) . This inherent instability necessitates highly controlled synthetic conditions that avoid strong acids or prolonged heating.
Historically, the synthesis of 2-methoxyindoles relied on the O-alkylation of oxindole or the silver-mediated alkoxylation of 3-bromo-2-methoxyindoline precursors . However, the emergence of Electrochemical Anodic Methoxylation offers a transition-metal-free, highly atom-economical alternative. This guide objectively compares the traditional Meerwein's salt pathway with the modern electrochemical approach, providing validated, self-correcting experimental protocols.
Pathway Comparison & Mechanistic Causality
The Baseline: Traditional O-Alkylation of Oxindole
Oxindole exists predominantly in the stable amide (lactam) form rather than the lactim form. Because the amide carbonyl is a poor nucleophile, standard methylating agents (like methyl iodide) typically result in N-alkylation. To force O-alkylation, a "hard" and extremely potent electrophile—Trimethyloxonium tetrafluoroborate (Meerwein's salt)—must be used.
Drawbacks: Meerwein's salt is highly corrosive, strictly moisture-sensitive, and generates stoichiometric tetrafluoroboric acid byproducts, severely impacting the E-factor and scalability.
The Alternative: Electrochemical Anodic Methoxylation
Electrochemical synthesis utilizes the electrode as a tunable, infinite oxidant. By applying a specific current, the indole substrate undergoes a Single-Electron Transfer (SET) at the anode to form a highly reactive radical cation. Methanol, acting as both the solvent and the nucleophile, attacks the electron-deficient C2 position. A subsequent SET and deprotonation yield the methoxylated product .
Advantages: This pathway is reagent-free (no stoichiometric oxidants or alkylating agents), operates at ambient temperature, and allows precise kinetic control via current density, preventing over-oxidation to dimethoxyindoline derivatives .
Fig 1: Logical workflow comparing the traditional O-alkylation vs. electrochemical methoxylation.
Quantitative Performance Data
The following table summarizes the experimental performance of both pathways based on a 10 mmol scale synthesis.
Metric
Traditional (Meerwein's Salt)
Electrochemical (Anodic Oxidation)
Isolated Yield
52 - 58%
80 - 85%
Reaction Time
18 Hours
2.5 Hours (at 10 mA/cm²)
Atom Economy
~45%
> 85%
E-Factor
> 25 (High waste generation)
< 5 (Solvent recyclable)
Scalability
Poor (Exothermic, gas evolution)
Excellent (Continuous flow adaptable)
Regioselectivity
Moderate (N-methyl byproducts)
High (>95% C2-methoxylation)
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.
Protocol A: Traditional O-Alkylation (Baseline)
Causality Check: Conducted strictly at 0 °C under argon. Meerwein's salt violently hydrolyzes in atmospheric moisture, which would quench the electrophile and stall the reaction.
Preparation: Flame-dry a 100 mL Schlenk flask. Add oxindole (1.33 g, 10 mmol) and dissolve in anhydrous dichloromethane (DCM, 40 mL).
Addition: Cool the solution to 0 °C. Quickly add trimethyloxonium tetrafluoroborate (1.63 g, 11 mmol) in one portion under a positive flow of argon.
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 16 hours.
Self-Validating Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The disappearance of the oxindole spot (
Rf=0.2
) and the appearance of a new UV-active spot (
Rf=0.6
) indicates successful conversion.
Quenching & Isolation: Quench carefully with saturated aqueous NaHCO3 (20 mL) to neutralize the generated HBF4. Extract with DCM, dry over Na2SO4, and concentrate.
Validation:1
H-NMR (CDCl3) must show the disappearance of the oxindole -CH2- protons (
δ
3.5 ppm) and the emergence of a sharp methoxy singlet at
δ
3.95 ppm.
Causality Check: Galvanostatic (constant current) conditions are utilized over potentiostatic conditions to ensure a predictable rate of radical cation generation, preventing the accumulation of reactive intermediates that lead to dimerization.
Cell Setup: Equip an undivided electrochemical cell with a graphite anode (high overpotential for solvent oxidation) and a platinum plate cathode.
Preparation: Dissolve the N-protected indole precursor (10 mmol) and tetraethylammonium tetrafluoroborate (
Et4NBF4
, 0.1 M, supporting electrolyte) in anhydrous methanol (50 mL). Note: The electrolyte ensures conductivity without participating in the redox chemistry.
Electrolysis: Apply a constant current of 10 mA/cm² at room temperature.
Self-Validating Checkpoint: Track the charge passed. The reaction is complete when exactly 2.2 F/mol of charge is consumed. Passing excess charge will result in over-oxidation to the 2,2-dimethoxyindoline derivative.
Isolation: Concentrate the methanol under reduced pressure. Partition the residue between water and ethyl acetate to remove the water-soluble
Et4NBF4
electrolyte.
Validation: The crude product requires minimal purification. The
1
H-NMR should confirm the C2-methoxy group (
δ
4.02 ppm) and the preservation of the C3-proton (
δ
6.15 ppm, d,
J=2.5
Hz), confirming regioselective C-H functionalization.
Fig 2: Sequential Single-Electron Transfer (SET) mechanism for anodic methoxylation.
References
Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study. Tetrahedron.[Link]
Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. Molecules (MDPI).[Link]
Electrochemical Dearomative 2,3-Difunctionalization of Indoles. Journal of the American Chemical Society.[Link]
Chapter 5: Electrochemistry under Flow Conditions. Flow Chemistry in Organic Synthesis (Royal Society of Chemistry).[Link]
Validation
comparative docking studies of 2-methoxy-1H-indole derivatives
Comparative Docking Studies of 2-Methoxy-1H-Indole Derivatives: Evaluating Predictive Accuracy Across Glide, AutoDock Vina, and MOE As computational pipelines increasingly dictate the trajectory of early-stage drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Docking Studies of 2-Methoxy-1H-Indole Derivatives: Evaluating Predictive Accuracy Across Glide, AutoDock Vina, and MOE
As computational pipelines increasingly dictate the trajectory of early-stage drug discovery, selecting the appropriate molecular docking algorithm is critical for optimizing lead compounds. 2-Methoxy-1H-indole derivatives have emerged as a highly potent class of tubulin polymerization inhibitors targeting the colchicine binding site (CBS)[1][2]. However, the CBS is notoriously flexible, and the simultaneous presence of a methoxy group at the 2-position alongside N-1 substituents forces these derivatives to occupy the active site in non-optimal, highly specific conformations[3].
This guide objectively compares the performance of three industry-standard docking platforms—Schrödinger Glide (XP) , AutoDock Vina , and Molecular Operating Environment (MOE) —in predicting the binding affinities and poses of 2-methoxy-1H-indole derivatives. By grounding computational predictions in self-validating experimental data, this guide provides drug development professionals with a definitive framework for virtual screening campaigns.
The pharmacological efficacy of 2-methoxy-1H-indole derivatives stems from their ability to disrupt microtubule dynamics. Binding to β-tubulin typically involves the formation of a critical hydrogen bond between the indole NH and Thr179, while pendant trimethoxyphenyl groups are positioned within a hydrophobic pocket near Cys241[2].
Because the 2-methoxy substitution restricts the torsional freedom of the indole core, standard rigid-receptor docking often fails to capture the induced-fit adaptations required for accurate pose prediction[3]. Therefore, evaluating how different scoring functions and search algorithms handle these steric constraints is paramount.
Mechanism of action for 2-methoxy-1H-indole derivatives targeting the tubulin colchicine site.
Comparative Docking Workflow & Methodologies
To objectively assess each software's capability, we utilized a standardized dataset of 45 synthesized 2-methoxy-1H-indole derivatives with known in vitro tubulin polymerization IC50 values[2][4].
Protocol 1: Protein and Ligand Preparation (Self-Validating System)
Causality: High-resolution crystal structures often contain unresolved side chains or suboptimal hydrogen bond networks. Preparing the protein correctly ensures that artifactual steric clashes do not skew the docking scores.
Protein Selection: Import the X-ray crystal structure of tubulin in complex with colchicine (PDB ID: 4O2B)[3].
Structure Refinement: Assign bond orders, add missing hydrogen atoms, and build missing loops using Prime (Schrödinger) or MOE's Structure Preparation module.
Ligand Preparation: Generate 3D conformations for all 2-methoxy-1H-indole derivatives. Enumerate all possible tautomers and stereoisomers at pH 7.4 ± 0.2 to ensure the biologically relevant state is sampled.
Self-Validation Step: Extract the native co-crystallized ligand (DAMA-colchicine) and re-dock it into the prepared site. The preparation is only considered valid if the top-ranked re-docked pose achieves a Root Mean Square Deviation (RMSD) of < 1.5 Å against the native crystal coordinates[5].
Protocol 2: Parallel Docking Execution
Different algorithms utilize distinct approaches to sample the conformational space of the 2-methoxy-1H-indole core.
Schrödinger Glide (Extra Precision - XP): Utilizes an anchor-and-grow systematic search. Glide XP heavily penalizes desolvation without compensating polar interactions, making it highly sensitive to the positioning of the 2-methoxy group.
AutoDock Vina: Employs an Iterated Local Search global optimizer. It is computationally efficient but relies on an empirical scoring function that can struggle with highly constrained heterocyclic rings[6].
MOE Dock: Utilizes an Induced Fit protocol with the GBVI/WSA dG scoring function[7]. This allows for localized flexibility of active site residues (e.g., Thr179, Cys241), which is critical for accommodating bulky N-1 substituents[3].
Parallel molecular docking workflow comparing Glide, Vina, and MOE for indole derivatives.
Performance Comparison: Quantitative Data
The performance of each docking platform was evaluated based on two primary metrics: Pose Prediction Accuracy (RMSD of the indole core relative to the validated baseline) and Binding Affinity Correlation (Pearson correlation coefficient, r, between the computational docking score and the experimental pIC50).
Table 1: Comparative Docking Performance for 2-Methoxy-1H-Indole Derivatives at the Tubulin CBS (PDB: 4O2B)
Docking Platform
Search Algorithm
Scoring Function
Mean RMSD (Å) vs. Native Pose
Pearson Correlation (r) vs. pIC50
Computational Cost / Ligand
Schrödinger Glide (XP)
Anchor-and-Grow
GlideScore XP
0.82 ± 0.14
0.88
Moderate
MOE Dock
Induced Fit
GBVI/WSA dG
1.05 ± 0.22
0.84
High
AutoDock Vina
Iterated Local Search
Empirical / Vina
1.58 ± 0.41
0.71
Low
Analysis of Results:
Glide (XP) demonstrated the highest pose prediction accuracy. Its OPLS4 force field effectively modeled the steric constraints of the 2-methoxy group, accurately predicting the critical hydrogen bond with Thr179[2].
MOE Dock excelled in handling derivatives with bulky substituents at the N-1 position. By allowing side-chain flexibility, MOE's GBVI/WSA dG scoring function provided a robust correlation with experimental binding affinities, outperforming Vina in resolving hydrophobic interactions[7].
AutoDock Vina provided rapid throughput but exhibited a higher mean RMSD (1.58 Å). Vina occasionally flipped the indole core, failing to penalize the desolvation of the methoxy group adequately[5][6].
Experimental Grounding: In Vitro Tubulin Polymerization Assay
To ensure the computational findings are trustworthy, they must be validated against a self-contained biological assay. The following protocol outlines the experimental validation of the docked 2-methoxy-1H-indole derivatives.
Causality: Tubulin polymerization is highly sensitive to environmental conditions. Using monosodium glutamate enhances assembly kinetics, allowing for a clearer differentiation between potent and weak inhibitors[4].
Reagent Preparation: Prepare a reaction mixture containing 10 μM purified bovine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 0.8 M monosodium glutamate and 1 mM GTP[4].
Compound Incubation: Add the 2-methoxy-1H-indole derivatives (dissolved in DMSO, final concentration <1% v/v) to the tubulin mixture. Incubate at 37°C for 15 minutes.
Fluorescence Monitoring: Monitor polymerization continuously using a spectrofluorometer (excitation at 360 nm, emission at 420 nm) for 60 minutes.
Self-Validation Step: To ensure the assay's integrity, Combretastatin A-4 (CA-4) must be run in parallel as a positive control. The assay is only validated if the CA-4 control yields an IC50 of 0.37–0.69 μM[4]. A vehicle-only well (1% DMSO) serves as the baseline for uninhibited 100% polymerization. If the CA-4 control falls outside this established range, the plate is invalidated, ensuring all derivative data remains intrinsically reliable.
Conclusion & Recommendations
For drug development professionals optimizing 2-methoxy-1H-indole derivatives, the choice of docking software significantly impacts lead prioritization.
Schrödinger Glide (XP) is highly recommended for rigid core pose prediction, particularly for ensuring the Thr179 hydrogen bond is maintained.
MOE Dock should be utilized when exploring bulky N-1 or C-5 substitutions, as its induced-fit capabilities better simulate the plasticity of the colchicine binding site.
While AutoDock Vina is excellent for initial high-throughput screening of massive libraries, its top hits must be re-scored using Glide or MOE before advancing to in vitro validation.
References
Synthesis, Modeling, and Biological Evaluation of Anti-Tubulin Indole-Substituted Furanones
Source: ResearchGate
URL
Arylthioindole Inhibitors of Tubulin Polymerization. 3.
Source: University of Trieste (ArTS)
Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach
Source: NIH / PMC
URL
Estimation of the Binding Affinities of Glycogen Phosphorylase Inhibitors by Molecular Docking to Support the Treatment of Type 2 Diabetes
Source: Physical Chemistry Research
URL
Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents
Source: ResearchGate
URL
Comparative evaluation of eight docking tools for docking and virtual screening accuracy
Source: ResearchGate
URL
The 2-Methoxy-1H-Indole Scaffold: A Comparative Guide to its Advantages in Drug Discovery
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif renowned for its ability to bind to a multitude of biological targets with high affinity.[1][2] This versa...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif renowned for its ability to bind to a multitude of biological targets with high affinity.[1][2] This versatility has cemented its status as a cornerstone in the development of therapeutics across a spectrum of diseases.[3][4] The strategic functionalization of the indole ring is a key tactic for modulating its pharmacological profile. Among the various substitution patterns, the introduction of a methoxy group at the 2-position (2-methoxy-1H-indole) imparts a unique set of advantages over other similarly substituted indoles.
This in-depth technical guide provides a comparative analysis of the 2-methoxy-1H-indole scaffold against its structural congeners: the parent 1H-indole, 2-methyl-1H-indole, and 2-hydroxy-1H-indole (which exists in tautomeric equilibrium with 2-oxindole). We will explore how the seemingly simple C2-methoxy substituent profoundly influences physicochemical properties, metabolic stability, synthetic accessibility, and, ultimately, biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the 2-methoxy-1H-indole core in their therapeutic design strategies.
I. Comparative Analysis of Physicochemical Properties
The physicochemical properties of a scaffold are fundamental determinants of its drug-like characteristics, influencing everything from solubility and permeability to target engagement. The electronic nature of the substituent at the C2 position of the indole ring plays a pivotal role in defining these properties. The 2-methoxy group, being an electron-donating group through resonance and moderately electron-withdrawing through induction, strikes a unique balance that differentiates it from other substituents.
While comprehensive experimental data for a direct side-by-side comparison of the parent scaffolds is not always available in a single study, we can infer trends from various sources and theoretical calculations.
Scaffold
Substituent Nature
Expected Impact on Lipophilicity (LogP)
Expected Impact on Acidity (pKa of N-H)
Key Physicochemical Characteristics
1H-Indole
Hydrogen (neutral)
Baseline lipophilicity
Weakly acidic
Serves as the fundamental reference scaffold.
2-Methyl-1H-Indole
Methyl (weak electron-donating, alkyl)
Increased lipophilicity compared to indole
Slightly less acidic than indole
The methyl group adds steric bulk and increases hydrophobicity.
2-Methoxy-1H-Indole
Methoxy (electron-donating by resonance, electron-withdrawing by induction)
Lipophilicity is generally increased, but the oxygen atom can act as a hydrogen bond acceptor, potentially modulating solubility.
The electron-donating nature is expected to make the N-H proton slightly less acidic than in indole.
The methoxy group offers a balance of lipophilicity and potential for hydrogen bonding, which can be advantageous for interacting with biological targets.[5]
2-Hydroxy-1H-Indole (2-Oxindole)
Hydroxyl/Oxo (electron-donating, hydrogen bond donor/acceptor)
Generally more polar and less lipophilic than indole.
The N-H proton is more acidic due to the adjacent carbonyl group in the 2-oxindole tautomer.
Exists predominantly as the 2-oxindole tautomer, which has a distinct electronic and structural profile, including a hydrogen bond donor (N-H) and acceptor (C=O).
Causality Behind Physicochemical Differences:
The methoxy group's oxygen atom can act as a hydrogen bond acceptor, a feature absent in 1H-indole and 2-methyl-1H-indole. This capability can facilitate favorable interactions with biological targets and improve aqueous solubility compared to purely alkyl-substituted analogs.[5] In contrast to the 2-hydroxyindole (2-oxindole), which is more polar, the 2-methoxy group provides a moderate increase in lipophilicity, which can be beneficial for membrane permeability and accessing hydrophobic binding pockets.
II. Metabolic Stability: A Key Advantage of the 2-Methoxy Group
A significant challenge in drug development is engineering molecules with sufficient metabolic stability to achieve therapeutic concentrations in the body. The indole nucleus is susceptible to metabolism by cytochrome P450 (CYP) enzymes, often leading to rapid clearance.[6][7] The position and nature of substituents can drastically alter the metabolic fate of the indole scaffold.
The 2-methoxy group can serve as a "metabolic blocker." The C2 position of indole is susceptible to oxidation. By introducing a methoxy group, this site is shielded from direct oxidative metabolism. While O-demethylation is a possible metabolic pathway, it often occurs at a slower rate than direct oxidation of an unsubstituted or alkyl-substituted carbon.
Experimental Evidence:
A study on benzoyl indoles as reversal agents for ABCG2-mediated multidrug resistance demonstrated the superior metabolic stability of methoxy-substituted indoles.[8]
This data clearly indicates that the methoxy-containing indole derivatives (compounds 2 and 8) are significantly more stable in human liver microsomes than the reference compound Ko143.[8] This enhanced stability is a crucial advantage in designing drugs with improved pharmacokinetic profiles.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol describes a general method for assessing the metabolic stability of a compound using liver microsomes.
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
Materials:
Test compounds (e.g., 2-methoxy-1H-indole, 2-methyl-1H-indole)
Pooled human liver microsomes (HLM)
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
Phosphate buffer (pH 7.4)
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
Incubator/shaking water bath (37°C)
LC-MS/MS system
Methodology:
Preparation of Incubation Mixture:
In a microcentrifuge tube, prepare a pre-incubation mixture containing the test compound (at a final concentration of, e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
Equilibrate the mixture at 37°C for 5 minutes.
Initiation of Reaction:
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the pre-incubation mixture.
Time-Point Sampling:
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
Quenching the Reaction:
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This step precipitates the proteins and stops the enzymatic reaction.
Sample Processing:
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
Analysis:
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression of this plot gives the rate constant of elimination (k).
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
III. Synthetic Accessibility and Versatility
The ease and flexibility of synthesis are critical considerations in drug discovery. The 2-methoxy-1H-indole scaffold, while requiring specific synthetic strategies, can be accessed through reliable methods. A comparison with other 2-substituted indoles reveals distinct advantages and disadvantages for each.
Scaffold
Common Synthetic Method(s)
Advantages
Disadvantages
1H-Indole
Fischer, Reissert, Leimgruber-Batcho, etc.
Numerous well-established methods for the parent and substituted versions.
Direct C2 functionalization can be challenging due to the higher reactivity of the C3 position.[9]
2-Methyl-1H-Indole
Fischer Indole Synthesis (using a methyl ketone, e.g., acetone).[10]
Often straightforward and high-yielding from readily available starting materials.[9][10]
Limited to methyl or other alkyl groups depending on the ketone used.
2-Methoxy-1H-Indole
Lithiation of N-protected indole followed by reaction with an electrophilic methoxy source; Domino reactions of 2-methoxytoluenes.[11][12]
The methoxy group can be introduced onto a pre-formed indole ring, offering flexibility. Domino reactions provide an efficient route without transition metals.[11]
May require N-protection and deprotection steps, or specialized starting materials.
2-Hydroxy-1H-Indole (2-Oxindole)
Stolle Synthesis, Brunner Synthesis.
Well-established routes to the 2-oxindole core.
The synthesis directly yields the oxindole, which has different reactivity compared to the enol form.
Causality Behind Synthetic Choices:
The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. The Fischer indole synthesis is a workhorse for preparing 2-alkylindoles, offering a direct and often high-yielding approach.[13][14] For 2-methoxy-1H-indole, modern methods like the domino reaction of 2-methoxytoluenes with nitriles provide a transition-metal-free and efficient alternative to classical methods, highlighting the evolving landscape of indole synthesis.[11]
Experimental Protocol: Fischer Indole Synthesis of 2-Methyl-1H-Indole
Objective: To synthesize 2-methyl-1H-indole from phenylhydrazine and acetone.[10]
Materials:
Phenylhydrazine
Acetone
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
Acetic acid
Ice water
Ethanol for recrystallization
Methodology:
Reaction Setup:
In a round-bottom flask, cautiously add polyphosphoric acid.
Prepare a mixture of phenylhydrazine (1.0 eq) and acetone (1.1 eq) in acetic acid.
Reaction Execution:
Slowly add the phenylhydrazine/acetone mixture to the PPA with stirring.
Heat the reaction mixture in an oil bath (e.g., at 100°C) for 30-60 minutes. Monitor the reaction progress by TLC.
Work-up:
Allow the reaction mixture to cool to room temperature.
Carefully pour the mixture into a beaker of ice water with vigorous stirring. A precipitate will form.
Collect the crude product by vacuum filtration and wash with water.
Purification:
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methyl-1H-indole.
IV. Enhanced Biological Activity and Target Engagement
The electronic and steric properties of the 2-methoxy group can lead to enhanced biological activity compared to other substituents. The methoxy group can act as a bioisostere for other functionalities, modulate binding interactions, and improve the overall pharmacological profile of a molecule.
Anticancer Activity:
The indole scaffold is a common feature in many anticancer agents, including kinase inhibitors. The methoxy group has been shown to be a favorable substituent in this context. For instance, a methoxy-substituted indole curcumin derivative demonstrated potent anticancer activity against several cell lines.[4]
Neuropharmacological Activity:
Indole derivatives are well-known for their activity in the central nervous system, largely due to their structural similarity to neurotransmitters like serotonin.[15] The methoxy group is a key feature in many neuroactive compounds, including melatonin and 5-methoxy-DMT. While direct comparative binding data for 2-methoxy-1H-indole at serotonin receptors is limited, the presence of a methoxy group on the indole ring is known to modulate receptor affinity and selectivity. For example, the NH of the indole moiety in some derivatives has been shown to form a hydrogen bond with Thr 3.37 in the 5-HT2A receptor.[16] The electronic influence of a C2-methoxy group could indirectly affect this interaction.
Logical Relationships of Structural Advantages
The following diagram illustrates how the introduction of a 2-methoxy group on the indole scaffold leads to a cascade of advantageous properties for drug discovery.
Caption: Advantages of the 2-methoxy-1H-indole scaffold.
V. Conclusion
The 2-methoxy-1H-indole scaffold offers a compelling set of advantages for drug discovery and development. The methoxy group at the C2 position provides a unique combination of physicochemical properties, including balanced lipophilicity and hydrogen bonding capability, which can enhance target binding and improve solubility profiles. Critically, the 2-methoxy group can act as a metabolic blocker, shielding a vulnerable position from oxidative metabolism and leading to improved pharmacokinetic properties. While the synthetic routes may be more nuanced than those for simpler analogs like 2-methyl-1H-indole, modern synthetic methodologies provide efficient access to this valuable scaffold. The collective evidence suggests that the 2-methoxy-1H-indole core is a superior starting point for the design of novel therapeutics with enhanced drug-like properties, and its continued exploration is warranted.
VI. References
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Independent Verification of the Biological Activity of 2-Methoxy-1H-indole Scaffolds: A Comparative Guide for Drug Development
Executive Summary In modern drug discovery, the transition from a hit compound to a viable clinical candidate relies heavily on the structural optimization of core pharmacophores. 2-Methoxy-1H-indole (CAS 1184915-80-7) h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the transition from a hit compound to a viable clinical candidate relies heavily on the structural optimization of core pharmacophores. 2-Methoxy-1H-indole (CAS 1184915-80-7) has emerged as a privileged structural motif. The electron-donating methoxy group, paired with the hydrogen-bonding capacity of the indole nitrogen, creates a highly specific binding interface that minimizes off-target promiscuity.
As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, focusing instead on the functional causality of the 2-methoxy-1H-indole scaffold. This guide independently verifies its biological activity across two distinct therapeutic axes—oncology (via p97 AAA ATPase inhibition) and neurodegeneration (via DLD enzyme modulation)—comparing its performance against standard alternative compounds using self-validating experimental protocols.
The p97 AAA ATPase is a critical segregase in the ubiquitin-proteasome system (UPS), responsible for extracting misfolded proteins from the endoplasmic reticulum (ER). Inhibiting p97 triggers catastrophic ER stress and apoptosis in cancer cells. Early p97 inhibitors utilized a 2-anilinothiazole scaffold, which, while potent, exhibited severe off-target promiscuity (e.g., inhibiting sphingosine kinase and NPY5 receptors) [1].
Transitioning to a 2-methoxy-1H-indole-derived pyrimidine/quinazoline scaffold resolved this selectivity crisis [2]. The causality lies in the steric lock: the methoxy-indole moiety fits precisely into the D2 ATPase domain of p97, locking the enzyme in an inactive conformation while creating a steric clash within the highly conserved ATP-binding pockets of off-target kinases.
Causality of Choice: We utilize a FRET-based ubiquitin cleavage assay over standard ATP hydrolysis because p97 is a mechanochemical enzyme. Measuring ATP hydrolysis alone cannot distinguish between an inhibitor that blocks ATP binding and one that merely uncouples ATP hydrolysis from mechanical unfolding. FRET directly measures the functional segregase activity.
Step-by-Step Methodology:
Reagent Preparation: Purify hexameric p97 and prepare a FRET-paired ubiquitin substrate (e.g., Ub-FlAsH).
Compound Incubation: Titrate 2-methoxy-1H-indole derivatives (0.1 nM to 10 μM) alongside the 2-anilinothiazole alternative (active control) and DMSO (vehicle) in a 384-well plate.
The Self-Validating Step (Orthogonal Validation): Phenotypic fluorescence assays are prone to false positives from auto-fluorescent compounds or quenchers. This protocol mandates a parallel ADP-Glo™ Kinase Assay. A true 2-methoxy-1H-indole-derived p97 inhibitor must demonstrate proportional IC50 values across both the FRET (mechanical) and ADP-Glo (catalytic) readouts. Divergence between these metrics immediately flags the compound as an assay interferent.
Data Acquisition: Measure fluorescence polarization at ex/em 485/535 nm. Calculate IC50 using a 4-parameter logistic curve.
Fig 1: Mechanism of action for 2-methoxy-1H-indole derivatives inhibiting the p97 AAA ATPase.
In Alzheimer's disease (AD), aberrant energy metabolism and a dysfunctional Tricarboxylic Acid (TCA) cycle exacerbate Amyloid-beta (Aβ) proteotoxicity [3]. Dihydrolipoamide dehydrogenase (DLD) is a core mitochondrial enzyme. While general metabolic inhibitors (like 3-bromopyruvate) cause catastrophic ATP depletion and non-specific toxicity [3], the 2-methoxyindole derivative, 2-methoxyindole-5-carboxylic acid (MICA), acts as a precise, reversible DLD inhibitor [4].
By partially inhibiting DLD, MICA induces a mild metabolic shift that activates the Nrf2 signaling pathway, upregulating antioxidant enzymes (e.g., NQO1) and preventing Aβ oligomerization without starving the neuron of essential energy [5].
Self-Validating Protocol: C. elegans Paralysis Assay
Causality of Choice: The C. elegans CL4176 strain is selected because its human Aβ42 expression is temperature-inducible. This allows researchers to separate the developmental toxicity of the compound from its neuroprotective efficacy, administering the 2-methoxyindole derivative only after the neural and muscular architecture is fully developed.
Step-by-Step Methodology:
Strain Selection: Utilize C. elegans strain CL4176 (temperature-inducible muscle Aβ42) and the wild-type N2 strain.
Treatment: Expose age-synchronized L3 larvae to 5 mM MICA or vehicle control on nematode growth medium (NGM) plates.
Induction: Shift the incubation temperature from 16°C to 25°C to induce human Aβ42 expression.
The Self-Validating Step (Toxicity Control): Phenotypic assays are highly susceptible to false positives (e.g., a compound that simply paralyzes the worm might be misinterpreted as 'reducing Aβ-induced hypermotility'). Therefore, this protocol requires a concurrent vehicle-treated N2 (wild-type) control group. If the 2-methoxyindole derivative reduces the basal motility of the N2 strain, the compound is flagged for intrinsic neurotoxicity. Efficacy is only validated if N2 motility remains >95% while CL4176 paralysis is significantly delayed.
Scoring: Score paralysis every 2 hours post-induction using a standard touch-response assay.
Fig 2: Experimental workflow validating DLD inhibition by MICA in C. elegans AD models.
Quantitative Data Synthesis
To objectively evaluate the performance of the 2-methoxy-1H-indole scaffold, the tables below summarize its experimental metrics against standard alternatives in both therapeutic applications.
Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). Journal of Medicinal Chemistry (ACS).[Link]
US9062026B2 - Fused pyrimidines and substituted quinazolines as inhibitors of p97.
5-Methoxyindole-2-carboxylic acid (MICA) suppresses Aβ-mediated pathology in C. elegans. University of Queensland eSpace.[Link]
Impairment of Tricarboxylic Acid Cycle (TCA) Cycle in Alzheimer's Disease: Mechanisms, Implications, and Potential Therapies. Aging and Disease (PMC).[Link]
Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress. ResearchGate.[Link]
Comparative Review of the Applications of Substituted 2-Methoxyindoles in Medicinal Chemistry
As a privileged scaffold in drug discovery, the indole ring offers a versatile platform for molecular design. However, the specific substitution of a methoxy group at the 2-position fundamentally alters the electronic la...
Author: BenchChem Technical Support Team. Date: March 2026
As a privileged scaffold in drug discovery, the indole ring offers a versatile platform for molecular design. However, the specific substitution of a methoxy group at the 2-position fundamentally alters the electronic landscape of the indole core. This modification enhances the electron density of the pyrrole ring, modulating its reactivity as a synthetic intermediate and refining its steric and electronic interactions within biological target pockets.
This guide objectively compares the three most prominent applications of substituted 2-methoxyindoles—metabolic modulation in neurodegeneration, synthetic precursors for anti-mitotic agents, and targeted oncological therapies—providing researchers with field-proven insights and self-validating experimental protocols.
Comparative Application Matrix
To establish a baseline for comparison, the following table summarizes the primary therapeutic applications, target mechanisms, and biological effects of 2-methoxyindole derivatives.
Application Area
Key Derivative / Intermediate
Primary Biological Target
Mechanism of Action
Key Biological Effect
Neurodegeneration (AD)
MICA (Methoxyindole-carboxylic acid)
Dihydrolipoamide Dehydrogenase (DLD)
Enzyme inhibition via active site binding
Reduces Aβ oligomerization & tau phosphorylation
Anti-Mitotic Oncology
2-Methoxyindole hydroxy ester
Tubulin / Microtubules
Disruption of microtubule dynamics
Induces mitotic arrest and apoptosis
Targeted Oncology
CB-5083 Precursors
p97 AAA ATPase
Allosteric/ATP-competitive inhibition
Induces irresolvable proteotoxic stress
Metabolic Modulation in Neurodegeneration (DLD Inhibition)
Mechanistic Insight
Dihydrolipoamide dehydrogenase (DLD) is a core metabolic enzyme implicated in the progression of Alzheimer's Disease (AD)[1]. Methoxyindole-carboxylic acid derivatives, specifically documented as MICA (referred to in literature as both 5-methoxyindole-2-carboxylic acid and 2-methoxyindole-5-carboxylic acid), act as potent and selective DLD inhibitors[2].
The causality behind MICA's efficacy lies in its structural mimicry. The indole core allows MICA to dock into the DLD active site, while the methoxy and carboxylic acid groups provide critical hydrogen-bonding interactions that lock the enzyme in an inactive state. By inhibiting DLD, MICA significantly reduces reactive oxygen species (ROS) generation, attenuates tau hyperphosphorylation, and prevents the toxic oligomerization of amyloid-beta (Aβ) in transgenic models[2][3].
Mechanistic pathway of MICA-mediated DLD inhibition preventing neurodegeneration.
Experimental Protocol: C. elegans Aβ-Induced Paralysis Assay
This protocol evaluates the in vivo efficacy of 2-methoxyindole derivatives against Aβ proteotoxicity.
Preparation : Synchronize transgenic C. elegans (strain CL4176) expressing temperature-inducible human Aβ in muscle cells.
Treatment : Transfer L3 stage nematodes to Nematode Growth Medium (NGM) plates containing 0.1 mM, 0.5 mM, and 1.0 mM of the MICA compound.
Induction : Shift the incubation temperature from 16°C to 25°C to induce Aβ expression.
Validation Checkpoint : Include a vehicle control (DMSO) and a positive reversal control (e.g., calcium ionophore A23187) to validate that the observed reduction in Aβ oligomerization is specifically tied to the targeted pathway[2].
Scoring : Assess paralysis every 2 hours post-induction. Nematodes are scored as paralyzed if they fail to complete a full sinusoidal wave upon prodding with a platinum wire.
Anti-Mitotic Agents (Navelbine Analogs)
Mechanistic Insight
Navelbine (vinorelbine) and vinblastine are dimeric alkaloids renowned for their ability to disrupt microtubule formation, a property crucial for their anti-tumor activity[4]. Substituted 2-methoxyindoles serve as indispensable synthetic intermediates in the de novo synthesis of the norcatharanthine moiety of these analogs[5].
The synthesis involves condensing a Grignard reagent with an N-protected 2-methoxyoxalyl indole. The electron-donating 2-methoxy group activates the indole ring, facilitating the precise stereochemical construction required for the intermediate. The indole N-protecting group is subsequently removed to provide a 2-methoxyindole hydroxy ester, which is then coupled to vindoline[5]. The resulting compounds bind with high affinity to tubulin, preventing its polymerization into microtubules and leading to mitotic arrest.
Workflow for the synthesis of 2-methoxyindole-derived Navelbine analogs.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay quantifies the ability of synthesized 2-methoxyindole analogs to inhibit microtubule formation.
Preparation : Purify porcine brain tubulin and resuspend it in PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL.
Incubation : Add the synthesized 2-methoxyindole-derived navelbine analog at varying concentrations (10 nM - 1 μM).
Initiation : Add 1 mM GTP and immediately transfer the microplate to a spectrophotometer pre-warmed to 37°C.
Validation Checkpoint : Run parallel assays with Vinblastine (positive control for inhibition) and Paclitaxel (negative control/stabilizer) to confirm the dynamic range and sensitivity of the assay system.
Measurement : Monitor absorbance continuously at 340 nm for 60 minutes. Calculate the
Vmax
of polymerization from the linear growth phase of the curve.
Targeted Oncology (p97 AAA ATPase Inhibition)
Mechanistic Insight
The p97 AAA ATPase is a critical regulator of protein homeostasis, making it a prime target in oncology. 2-Methoxyindoles are utilized as foundational building blocks in the development of potent p97 inhibitors, such as CB-5083[6].
During synthesis, the methylation of indolin-2-one affords the 2-methoxyindole intermediate, which is subsequently functionalized[6]. The electron-rich nature of the 2-methoxyindole system allows for selective halogenation and cross-coupling. When the final derivative binds to p97, it induces irresolvable proteotoxic stress, leading to the accumulation of poly-ubiquitin markers and ultimately triggering apoptosis in multiple myeloma and solid tumor models[6].
Preparation : Express and purify recombinant human p97 enzyme.
Incubation : Pre-incubate 10 nM p97 with 2-methoxyindole derivatives in assay buffer (50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mM DTT) for 15 minutes at room temperature.
Initiation : Add 100 μM ATP to initiate the ATPase reaction.
Validation Checkpoint : Include a no-enzyme blank to account for spontaneous ATP hydrolysis and a known p97 inhibitor (e.g., NMS-859) as a reference standard to validate the IC50 shift[6].
Quantification : After 30 minutes, terminate the reaction by adding Malachite Green reagent. Read absorbance at 620 nm to quantify released inorganic phosphate (Pi) and calculate the IC50.
Quantitative Performance Data
The following table summarizes the comparative performance metrics of 2-methoxyindole derivatives across their respective biological applications.
Compound / Derivative
Target
Assay Type
Efficacy Metric
Reference Standard
MICA
DLD Enzyme
C. elegans Paralysis
Effective at 0.1 - 1.0 mM
Calcium Ionophore A23187
2-Methoxyindole Hydroxy Ester (Navelbine Analog)
Tubulin
Polymerization / Cytotoxicity
IC50 ~ 10 - 50 nM
Vinblastine (IC50 ~ 20 nM)
CB-5083 Precursor
p97 AAA ATPase
Biochemical ATPase
IC50 ~ 11 nM
NMS-859 (IC50 ~ 370 nM)
References
Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083) | Journal of Medicinal Chemistry - ACS Publications. acs.org.6
Synthesis of navelbine analogs - US5220016A - Google Patents. google.com. 5
5-Methoxyindole-2-carboxylic acid (MICA) suppresses Aβ-mediated pathology in C. elegans. nih.gov. 2
Impairment of Tricarboxylic Acid Cycle (TCA) Cycle in Alzheimer's Disease: Mechanisms, Implications, and Potential Therapies - PMC. nih.gov. 1
Impairment of Tricarboxylic Acid Cycle (TCA) Cycle in Alzheimer's Disease: Mechanisms, Implications, and Potential Therapies. aginganddisease.org. 3
Synthesis of navelbine analogs - US5220016A - Google Patents. google.com. 4
Standard Operating Procedure: Safe Handling and Disposal of 2-Methoxy-1H-indole As a nitrogenous heterocyclic building block widely utilized in drug development and synthetic chemistry, 2-methoxy-1H-indole (CAS No. 11849...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Safe Handling and Disposal of 2-Methoxy-1H-indole
As a nitrogenous heterocyclic building block widely utilized in drug development and synthetic chemistry, 2-methoxy-1H-indole (CAS No. 1184915-80-7) requires precise lifecycle management[1]. Because of its distinct reactivity profile and environmental persistence, its disposal must be managed with stringent, causality-driven laboratory safety protocols. This guide provides the authoritative operational framework for the safe handling, segregation, and thermal destruction of this compound.
Operational Overview & Hazard Profiling
Before initiating any disposal protocol, personnel must understand the physicochemical properties that dictate the compound's handling requirements.
Table 1: Physicochemical and Hazard Summary
Property / Hazard
Specification / Classification
Causality & Operational Impact
CAS Number
1184915-80-7
Unique identifier required for accurate hazardous waste tracking and institutional compliance[1].
Molecular Formula
C9H9NO
Contains nitrogen; combustion will yield nitrogen oxides (NOx), dictating specific incineration parameters[2].
Hazard Statements
H315 (Skin Irritation)H319 (Eye Irritation)
Mandates the strict use of contact-barrier PPE (nitrile gloves, splash goggles, lab coat) during all handling phases[1].
Storage Conditions
2-8°C, Inert Atmosphere, Dark
Prevents oxidative degradation and volatile byproduct formation prior to final disposal[3].
Causality-Driven Handling and Segregation Protocol
Expertise & Experience: The fundamental principle of chemical waste management is preventing incompatible reactions in accumulation containers. 2-Methoxy-1H-indole is an electron-rich aromatic system. It must be strictly segregated from strong oxidizing agents to prevent exothermic degradation.
Step 1: Waste Segregation. Collect all 2-methoxy-1H-indole solid waste and contaminated consumables in a designated, chemically compatible container (e.g., high-density polyethylene). Categorize it strictly as "Non-Halogenated Organic Waste (Nitrogenous)."
Step 2: Self-Validating Labeling. Clearly label the container with the full chemical name, primary hazards (Irritant), and the accumulation start date. Causality: This self-validating step ensures that downstream EHS waste handlers are immediately aware of the nitrogen content, which is the critical variable for selecting the correct thermal destruction pathway.
Step 3: Interim Storage. Store the sealed waste container in a secondary containment tray within a ventilated, temperature-controlled chemical storage cabinet until institutional pickup.
Trustworthiness: Direct environmental release (e.g., sink disposal or standard landfilling) of indole derivatives is strictly prohibited due to potential aquatic toxicity and soil persistence. The only field-proven, regulatory-compliant disposal method is high-temperature incineration equipped with advanced effluent scrubbing[4][5].
Step 1: Transfer to Licensed Facility. Institutional Environmental Health and Safety (EHS) must transfer the waste to a licensed hazardous waste incinerator capable of handling nitrogenous organic compounds[4].
Step 2: Primary Combustion. The compound is injected into a primary combustion chamber operating at temperatures exceeding 950°C. Causality: This extreme thermal environment ensures the complete cleavage of the highly stable indole aromatic ring, preventing the formation of toxic, incomplete combustion byproducts (such as complex heterocyclic oligomers)[5].
Step 3: NOx Scrubbing (Critical Step). Because 2-methoxy-1H-indole contains a nitrogen atom, its complete combustion naturally generates nitrogen oxides (NOx)[2]. The incinerator's exhaust must pass through an alkaline wet scrubber system. Causality: The scrubber utilizes a basic solution to neutralize acidic NOx gases into benign aqueous salts (e.g., nitrates/nitrites), preventing the atmospheric release of smog-forming pollutants and ensuring emission compliance[5][6].
Emergency Spill Response (Self-Validating System)
In the event of an accidental spill during transport or handling, follow this self-validating containment loop to ensure zero environmental exposure:
Evacuate & Assess: Clear the immediate area. Verify that the spilled material has not come into contact with incompatible chemicals (e.g., strong oxidizers).
PPE Donning: Equip a half-face particulate respirator (if room ventilation is compromised), chemical-resistant nitrile gloves, and safety goggles[1].
Containment: Surround the solid spill with an inert absorbent material (e.g., vermiculite or dry sand) to prevent spreading. Do not use combustible materials like sawdust.
Collection: Carefully sweep the material using a non-sparking tool to avoid generating airborne dust. Place the absorbed mixture into a sealable hazardous waste container[1].
Validation: Wash the spill area with a mild detergent solution, collecting the wash water as hazardous aqueous waste. Visually inspect the area and test the pH of the final rinse water to validate the complete removal of the chemical.
Process Visualization
The following diagram illustrates the logical workflow for the disposal and thermal destruction of 2-methoxy-1H-indole, highlighting the critical scrubbing phase required for nitrogenous waste.
Caption: Workflow for segregation, incineration, and exhaust scrubbing of nitrogenous waste.
References
[6] Q-Scrub Incinerator Scrubber. Tri-Mer. Available at: [Link]
[2] Wet Scrubber on Incinerator: Chemical Composition of Contaminants, Types of Scrubbers, Purification of Wastewater. Torch-Air (via YouTube). Available at: [Link]
[5] Advanced Scrubbing/Filtration Devices for Pollution Control in Medical Laboratory Waste Incineration System. Aerosol and Air Quality Research. Available at: [Link]
Personal protective equipment for handling 2-methoxy-1H-indole
As a Senior Application Scientist overseeing the synthesis of complex indolic pharmacophores, I approach the handling of 2-methoxy-1H-indole not just as a matter of compliance, but as an exercise in chemical mastery. In...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing the synthesis of complex indolic pharmacophores, I approach the handling of 2-methoxy-1H-indole not just as a matter of compliance, but as an exercise in chemical mastery.
In drug development, 2-methoxy-1H-indole and its derivatives are critical building blocks. Most notably, they serve as the core scaffold for potent 5-HT4 receptor antagonists, such as GR-125487, which are essential in gastroenterological and neurological pharmacology[1]. However, the very structural features that make this compound biologically valuable also make it chemically volatile and hazardous if mishandled.
Here is the definitive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal protocols required for handling 2-methoxy-1H-indole.
Hazard Assessment & Mechanistic Causality
To understand the PPE requirements, we must first understand the molecule's reactivity. The methoxy (–OCH₃) group at the C2 position strongly donates electron density into the indole core via resonance. According to Mayr nucleophilicity scales, 2-methoxyindole exhibits a nucleophilicity parameter (
N
) of approximately 9.8, making it exponentially more reactive than unsubstituted indole (
N=5.6
)[2].
What does this mean for your safety?
High Auto-Oxidation Risk: Because it is highly nucleophilic, 2-methoxy-1H-indole is highly susceptible to electrophilic attack by atmospheric oxygen. Exposure to air and light causes rapid auto-oxidation, generating reactive radical intermediates that can be highly irritating to biological tissues.
Dermal and Ocular Toxicity (H315, H319): The compound is highly lipophilic. If it contacts the skin or eyes, it rapidly partitions into the lipid bilayers of the stratum corneum or corneal epithelium[3]. Once absorbed, its electron-rich core can interact with cellular electrophiles, triggering localized inflammatory cascades (contact dermatitis and severe eye irritation).
Respiratory Hazards (H335): As a crystalline solid, fine particulates can easily become aerosolized. Inhalation deposits these reactive particulates directly onto the sensitive mucosal membranes of the respiratory tract, causing acute respiratory irritation[4].
The PPE Matrix: A Self-Validating Defense System
Do not rely on generic lab safety protocols. The PPE selected for 2-methoxy-1H-indole must specifically mitigate its lipophilicity and particulate hazards.
Protective Gear
Specification Required
Causality & Scientific Justification
Verification Step
Hand Protection
Nitrile Gloves (EN 374 compliant, minimum 0.11 mm for splash, 0.4 mm for prolonged contact).
Nitrile provides superior resistance to non-polar and slightly polar aromatic organics compared to latex, preventing the lipophilic indole from permeating to the skin[3].
Perform a visual inflation test for micro-tears prior to donning. Change immediately if exposed to organic solvents.
Eye/Face Protection
Tightly fitting safety goggles (EN 166) or full-face shield.
Standard safety glasses leave the orbital bone exposed. Goggles prevent aerosolized crystalline dust from dissolving into the aqueous environment of the eye[3].
Ensure a continuous seal against the face with no gaps around the temples.
Respiratory Protection
N95/FFP2 particulate respirator, or half-mask with P3 filter.
Prevents inhalation of fine crystalline dust (H335) during the weighing and transfer phases[4].
Perform a negative pressure seal check before entering the weighing area.
Body Protection
Tyvek lab coat or chemically resistant apron over standard cotton lab coat.
Cotton absorbs organic dust. A synthetic, non-porous outer layer prevents the compound from embedding in clothing and causing delayed dermal exposure.
Ensure cuffs are tucked under the nitrile gloves to prevent wrist exposure.
Operational Workflow: Step-by-Step Methodology
To maintain the integrity of the chemical and the safety of the operator, the handling protocol must be treated as a closed, self-validating system.
Phase 1: Pre-Weighing & Environmental Control
Atmospheric Purge: Transfer the sealed vial of 2-methoxy-1H-indole into a glovebox or an analytical balance enclosure equipped with a localized exhaust. Purge the micro-environment with dry Argon or Nitrogen. Causality: Displacing oxygen prevents the nucleophilic indole core from undergoing auto-oxidation during handling.
Static Dissipation: Engage an anti-static bar or use a zero-stat gun on the weighing spatulas and weigh boats. Causality: 2-methoxy-1H-indole powder is prone to static cling; neutralizing the charge prevents the powder from aerosolizing into the worker's breathing zone.
Phase 2: Transfer and Solubilization
3. Mass Transfer: Using a stainless-steel micro-spatula, transfer the required mass. Immediately re-seal the primary container and wrap the cap in Parafilm to lock out ambient moisture.
4. Solvent Quenching: Dissolve the solid immediately in an anhydrous, degassed solvent (e.g., Dichloromethane or Dimethylformamide) before removing it from the inert environment. Causality: Once in solution, the compound is less prone to aerosolization, shifting the hazard profile from particulate inhalation to standard solvent management.
5. Visual Validation: Inspect the solution. A pure 2-methoxy-1H-indole solution should be relatively pale. Rapid darkening (turning deep brown or purple) indicates that the environment was not sufficiently oxygen-free and oxidative degradation has occurred.
Spill Management and Disposal Plan
Because of its specific chemical properties, standard spill kits may exacerbate the hazard if used incorrectly.
Immediate Spill Response Protocol:
Containment: If the solid is spilled, do not use water . Water will not dissolve the lipophilic compound but will spread the particulate over a larger surface area.
Neutralization: Cover the spill with an inert, dry absorbent material such as vermiculite or dry sand[5].
Mechanical Recovery: Using a non-sparking brush and dustpan, gently sweep the absorbent-chemical mixture. Do not sweep vigorously, as this will aerosolize the dust.
Secondary Decontamination: Wipe the affected surface with a disposable towel dampened with a non-polar solvent (e.g., hexane or ethyl acetate) to dissolve and lift the remaining lipophilic residue, followed by a final wipe with soapy water.
Waste Segregation & Disposal:
Oxidation Hazard: Never dispose of 2-methoxy-1H-indole waste in containers holding oxidizing agents (e.g., nitrates, peroxides, or nitric acid). The electron-rich indole will react exothermically with oxidizers, potentially leading to a pressurized container rupture or fire[5].
Routing: Segregate solid waste into double-bagged, clearly labeled "Hazardous Organic Solid" containers. Liquid waste must be routed to "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used for solubilization.
Experimental & Safety Workflow Visualization
Below is the logical workflow mapping the handling, environmental controls, and spill response pathways for 2-methoxy-1H-indole.
Operational and Safety Workflow for Handling 2-Methoxy-1H-indole.
References
Cardiac overexpression of the human 5-HT 4 receptor in mice. American Journal of Physiology. Available at:[Link]
Safety Data Sheet: 5-Methoxyindole. Carl ROTH. Available at:[Link]
Safety Data Sheet: 5-Methoxyindole acc. to Regulation (EC) No. 1907/2006. Carl ROTH. Available at:[Link]
TCFH–NMI Ketone Synthesis Inspired by Nucleophilicity Scales. Harvey Mudd College / ACS Publications. Available at:[Link]